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(4S)-4-amino-5-fluoropentanoic acid hydrochloride Documentation Hub

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  • Product: (4S)-4-amino-5-fluoropentanoic acid hydrochloride
  • CAS: 72522-16-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Basic Properties and Mechanistic Profiling of (4S)-4-Amino-5-Fluoropentanoic Acid Hydrochloride

Executive Summary (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA-HCl) is a highly potent, mechanism-based irreversible inactivator (suicide substrate) of γ-aminobutyric acid aminotransferase (GABA-AT). Rationall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA-HCl) is a highly potent, mechanism-based irreversible inactivator (suicide substrate) of γ-aminobutyric acid aminotransferase (GABA-AT). Rationally designed as a fluorinated analogue of the inhibitory neurotransmitter GABA, AFPA exploits the catalytic machinery of pyridoxal 5'-phosphate (PLP)-dependent transaminases.

For drug development professionals and application scientists, AFPA represents a gold-standard molecular probe. Unlike traditional competitive inhibitors, it permanently disables its target enzyme, providing sustained pharmacodynamic effects. This whitepaper details its physicochemical properties, its unique enamine-mediated inactivation kinetics, and field-validated experimental protocols for both in vitro and in vivo applications.

Physicochemical & Structural Profiling

Understanding the basic physical properties of AFPA-HCl is critical for formulation, assay design, and predicting its pharmacokinetic behavior. The (4S) stereocenter is strictly required, as it perfectly matches the spatial orientation of the natural substrate within the GABA-AT active site .

PropertyValueClinical / Experimental Significance
Chemical Name (4S)-4-amino-5-fluoropentanoic acid hydrochlorideThe hydrochloride salt ensures high aqueous solubility for biological assays.
CAS Number 72522-16-8Primary identifier for reagent sourcing.
Molecular Formula C₅H₁₁ClFNO₂ (or C₅H₁₀FNO₂ · HCl)Contains a critical terminal fluorine atom acting as a leaving group.
Molecular Weight 171.60 g/mol Low molecular weight facilitates rapid blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 63.3 ŲOptimal for passive membrane permeability in cellular and in vivo models.
Target Specificity GABA-AT, Plant TransaminasesHighly selective; does not inhibit Glutamate Decarboxylase (GAD) in vivo.

Mechanistic Pharmacology: The Enamine Pathway

As a Senior Application Scientist, I cannot overstate the elegance of AFPA's mechanism of action. AFPA is not a passive binder; it is a "suicide substrate" that forces the target enzyme to catalyze its own destruction.

The Causality of Inactivation:

  • Schiff Base Formation: AFPA enters the active site and forms an external aldimine (Schiff base) with the PLP cofactor.

  • Proton Abstraction: The enzyme's catalytic base abstracts the α-proton of AFPA.

  • Fluoride Elimination: Because fluorine is highly electronegative, the proton abstraction triggers the rapid elimination of the fluoride ion (F⁻).

  • Covalent Modification: This elimination generates a highly reactive electrophilic enamine intermediate. The ε-amino group of an active-site lysine (Lys329 in mammalian GABA-AT) immediately attacks this enamine, forming an irreversible covalent adduct.

The Partition Ratio Advantage: The most critical metric for a mechanism-based inactivator is its partition ratio —the number of inhibitor molecules turned over into harmless product for every one molecule that inactivates the enzyme. AFPA exhibits a partition ratio of 0 . This means 100% of the turnover events lead to irreversible enzyme death, making it vastly more efficient than clinical counterparts like Vigabatrin (which has a partition ratio of ~150).

Mechanism AFPA (4S)-4-amino-5-fluoropentanoic acid (AFPA) Schiff External Aldimine (Schiff Base) AFPA->Schiff GABAT GABA-AT (PLP-bound) GABAT->Schiff Deprotonation alpha-Proton Abstraction Schiff->Deprotonation Elimination Fluoride Ion (F-) Elimination Deprotonation->Elimination Enamine Reactive Enamine Intermediate Elimination->Enamine Adduct Covalent Adduct (Lys329) Enamine->Adduct Inactivated Irreversibly Inactivated GABA-AT Adduct->Inactivated

Mechanism of GABA-AT inactivation by AFPA via PLP-dependent enamine formation and fluoride elimination.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven workflows for characterizing AFPA.

Protocol 1: In Vitro Kinetic Characterization of GABA-AT Inactivation

Causality behind the design: GABA-AT converts GABA into succinic semialdehyde (SSA), which lacks a strong UV-Vis signature. We must use a coupled enzyme assay with Succinic Semialdehyde Dehydrogenase (SSADH) to convert SSA to succinate, simultaneously reducing NAD⁺ to NADH. The generation of NADH is easily tracked at 340 nm.

  • Reagent Preparation: Prepare 50 mM potassium pyrophosphate buffer (pH 8.5) containing 5 mM α-ketoglutarate, 5 mM NAD⁺, and 2 units of SSADH.

  • Inactivation Incubation: Incubate purified GABA-AT with varying concentrations of AFPA (e.g., 10 μM to 500 μM) at 25°C.

  • Kinetic Sampling: At specific time intervals (0, 1, 3, 5, 10 minutes), withdraw aliquots of the incubation mixture.

  • Assay Measurement: Inject the aliquot into the coupled assay mixture containing 10 mM GABA. Measure the initial rate of NADH formation at 340 nm to determine residual enzyme activity.

  • Trustworthiness Control (Dialysis): To prove the inactivation is covalent and irreversible, dialyze the fully inactivated enzyme against buffer for 24 hours. A competitive inhibitor will wash out, restoring activity. AFPA will show 0% activity recovery.

Workflow Prep Prepare Enzyme & AFPA Incubate Incubate (Time-course) Prep->Incubate Aliquot Withdraw Aliquots Incubate->Aliquot Assay Add to Assay Mix (GABA + a-KG + NAD+) Aliquot->Assay Measure Measure Absorbance (340 nm) Assay->Measure Analyze Calculate Kinetics (k_inact / K_I) Measure->Analyze

Step-by-step workflow for determining the inactivation kinetics of GABA-AT by AFPA.

Protocol 2: In Vivo Target Engagement (Brain GABA Accumulation)

Causality behind the design: To prove target engagement in vivo, we measure whole-brain GABA levels in murine models. Because GABA-AT is the sole catabolic pathway for GABA, irreversible inhibition by AFPA leads to a measurable, time-dependent accumulation of the neurotransmitter .

  • Administration: Administer AFPA-HCl intraperitoneally (i.p.) to mice (e.g., 10-50 mg/kg).

  • Tissue Harvest (Critical Step): Euthanize animals at predefined time points. Crucial: Brain tissue must be rapidly frozen using focused microwave irradiation. Why? Post-mortem ischemia causes rapid artifactual GABA spikes due to continued GAD activity. Microwave irradiation instantly denatures all enzymes, locking in the true in vivo pharmacodynamic state.

  • Quantification: Homogenize the tissue, derivatize the amino acids with o-phthalaldehyde (OPA), and quantify GABA levels via HPLC with fluorescence detection (HPLC-FLD).

Comparative Pharmacodynamics

To contextualize AFPA's potency, it must be compared against other known GABA-AT inactivators. The data below summarizes why AFPA is considered a highly efficient molecular tool.

InhibitorTargetMechanism of InactivationPartition RatioClinical / Research Status
AFPA GABA-ATEnamine formation via F⁻ elimination0 Preclinical probe; highly efficient
Vigabatrin GABA-ATMichael addition / Enamine~150FDA-approved (Antiepileptic)
Gabaculine GABA-AT / Plant TransaminasesAromatization0Research probe (Neuro & Plant Bio)

Broader Applications: Plant Physiology

Beyond neuropharmacology, AFPA serves as a critical tool in plant biology. Phytochrome—the primary photoreceptor in plants—requires both an apoprotein and a chromophore (bilin) to function. The biosynthesis of this chromophore relies heavily on transaminases.

Research has demonstrated that AFPA is a highly effective, mechanism-based inhibitor of phytochrome synthesis in developing etiolated seedlings (such as peas, corn, and oats) . Because of its absolute efficiency (partition ratio of 0), AFPA is often preferred over gabaculine as a chemical probe to uncouple phytochrome apoprotein synthesis from chromophore biosynthesis, allowing plant physiologists to isolate specific developmental pathways.

References

  • Silverman, R. B., & Levy, M. A. (1983). In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Life Sciences, 32(24), 2717-2723.[Link]

  • Silverman, R. B., & George, C. (1988). Inactivation of gamma-aminobutyric acid aminotransferase by 4-amino-5-fluoropentanoic acid. First example of an enamine mechanism for a gamma-amino acid with a partition ratio of 0. Biochemistry, 27(9), 3285-3289.[Link]

  • Gardner, G., Gorton, H. L., & Brown, S. A. (1988). Inhibition of Phytochrome Synthesis by the Transaminase Inhibitor, 4-Amino-5-Fluoropentanoic Acid. Plant Physiology, 87(1), 8-10.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6914734, (4S)-4-amino-5-fluoropentanoic acid.[Link]

Exploratory

The Biochemical and Pharmacological Dynamics of (4S)-4-Amino-5-fluoropentanoic Acid Hydrochloride: A Mechanism-Based Transaminase Inactivator

Executive Summary (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA), CAS number 72522-16-8, is a highly selective, mechanism-based irreversible inactivator of pyridoxal 5'-phosphate (PLP)-dependent transaminases....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA), CAS number 72522-16-8, is a highly selective, mechanism-based irreversible inactivator of pyridoxal 5'-phosphate (PLP)-dependent transaminases. Originally conceptualized as a neuropharmacological probe to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), AFPA has also demonstrated profound utility in plant physiology and bacteriology as a potent inhibitor of glutamate-1-semialdehyde aminotransferase (GSAT)[1],[2]. By acting as a "suicide substrate," AFPA leverages the target enzyme's own catalytic machinery to generate a highly reactive electrophile, resulting in irreversible covalent modification[2].

This whitepaper provides an in-depth technical analysis of AFPA, detailing its physicochemical properties, the causality behind its kinetic mechanisms, and self-validating experimental protocols for its application in both in vitro enzymology and in vivo physiological models.

Physicochemical Profiling

Understanding the baseline molecular properties of AFPA is critical for formulation and assay design. The hydrochloride salt ensures aqueous solubility, which is vital for physiological assays.

PropertyValueReference
IUPAC Name (4S)-4-amino-5-fluoropentanoic acid hydrochloride[3]
CAS Number 72522-16-8 (HCl salt) / 70960-97-3 (Free acid)[4],[5]
Molecular Formula C5H11ClFNO2[6]
Molecular Weight 171.60 g/mol [6]
Topological Polar Surface Area 63.3 Ų[4]
XLogP3-AA -2.7[3]

Mechanistic Enzymology: The Causality of Irreversible Inactivation

AFPA does not merely bind to the active site; it requires catalytic activation by the enzyme. This mechanism-based inactivation (suicide inhibition) ensures extreme specificity, as only enzymes capable of processing the substrate analogue will trigger the toxic payload[2].

The Enamine Mechanism on GABA-AT

GABA-AT is responsible for degrading the inhibitory neurotransmitter GABA. AFPA inactivates GABA-AT through a precise sequence of events:

  • Schiff Base Formation: AFPA enters the active site and forms an external aldimine (Schiff base) with the PLP cofactor.

  • Rate-Determining Deprotonation: The enzyme abstracts the C4 (gamma) proton. Kinetic isotope effect studies using deuterium-labeled analogues confirm that C-H bond cleavage is the rate-determining step, rather than the subsequent C-F cleavage[7].

  • Fluoride Elimination: The molecule undergoes rapid elimination of a single fluoride ion (F⁻), generating a highly reactive electrophilic enamine intermediate[2].

  • Covalent Modification: A nucleophilic residue within the active site attacks the enamine, forming a stable covalent adduct that irreversibly inactivates the enzyme[8].

The Significance of a Zero Partition Ratio

A critical metric for mechanism-based inactivators is the partition ratio—the number of harmless turnover events per inactivation event. AFPA exhibits a partition ratio of precisely 0 [2]. This means every single catalytic turnover of AFPA results in irreversible inactivation, with exactly one fluoride ion released per active site labeled[2].

Causality Insight: Why does AFPA have a partition ratio of 0, while conformationally rigid cyclopentene analogues release up to 148 fluoride ions per inactivation event? The open-chain structure of AFPA provides the conformational flexibility required to perfectly align the electrophilic enamine with the active site nucleophile[9]. Rigid analogues restrict this alignment, allowing the intermediate to frequently hydrolyze and release from the enzyme without forming a covalent bond[9].

GABA_AT_Inactivation AFPA AFPA (Substrate Analog) + PLP-Enzyme Schiff External Aldimine (Schiff Base Formation) AFPA->Schiff Deprot C4 Deprotonation (Rate-Determining Step) Schiff->Deprot Elim Fluoride Elimination (Release of 1 F⁻) Deprot->Elim Enamine Electrophilic Enamine Intermediate Elim->Enamine Adduct Covalent Adduct (Irreversible Inactivation) Enamine->Adduct Nucleophilic Attack

Mechanism-based irreversible inactivation of GABA-AT by AFPA via an enamine intermediate.

Cross-Kingdom Utility: Inhibition of Tetrapyrrole Biosynthesis

Beyond mammalian neurochemistry, AFPA is a potent inhibitor of glutamate-1-semialdehyde aminotransferase (GSAT, also known as HemL in bacteria)[10]. GSAT is a PLP-dependent enzyme responsible for the asymmetric transamination of glutamate-1-semialdehyde (GSA) to 5-aminolevulinic acid (ALA), the universal precursor for tetrapyrroles (heme, chlorophyll, and phytochrome)[10].

In etiolated plant seedlings, preemergence treatment with AFPA completely inhibits the initial synthesis of phytochrome by starving the apoprotein of its chromophore[1]. Because of its high efficacy and specific mechanism of action, AFPA is often preferred over other transaminase inhibitors (like gabaculine) for probing the physiological consequences of phytochrome depletion[1].

Tetrapyrrole_Pathway Glu Glutamyl-tRNA HemA HemA (Reductase) Glu->HemA GSA Glutamate-1-semialdehyde (GSA) HemL HemL / GSAT (Aminomutase) GSA->HemL ALA 5-Aminolevulinic Acid (ALA) Phy Phytochrome / Chlorophyll ALA->Phy Multiple Steps HemA->GSA HemL->ALA Inhibitor AFPA Inhibitor->HemL Irreversible Inhibition

AFPA blocks tetrapyrrole biosynthesis by inhibiting HemL/GSAT, preventing ALA formation.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation steps to confirm the mechanism of action during the experiment.

Protocol 1: In Vitro GABA-AT Inactivation and Fluoride Stoichiometry

Objective: Quantify the rate of inactivation and validate the partition ratio via continuous fluoride release monitoring.

  • Enzyme Preparation: Purify pig-brain GABA-AT. Verify the enzyme is in the PLP-bound resting state by confirming an absorbance maximum at 412 nm.

  • Incubation: Incubate 10 µM of active GABA-AT with varying concentrations of AFPA (0.1 mM to 5.0 mM) in 50 mM potassium phosphate buffer (pH 7.4) at 25°C.

  • Kinetic Monitoring: Withdraw aliquots at 1-minute intervals. Assay for residual GABA-AT activity using a coupled assay with succinic semialdehyde dehydrogenase, monitoring the production of NADH at 340 nm.

  • Fluoride Quantification (Validation Step): Submerge a fluoride ion-selective electrode (calibrated with standard NaF solutions) directly into the reaction mixture to continuously measure free F⁻ concentration[2].

  • Causality Check: Calculate the molar ratio of F⁻ released to the number of enzyme active sites inactivated. A ratio of exactly 1.0 confirms a partition ratio of 0, validating that no harmless turnover is occurring[2].

Protocol 2: In Vivo Phytochrome Inhibition in Pisum sativum

Objective: Block de novo chromophore synthesis in developing seedlings to study photomorphogenesis.

  • Seed Treatment: Imbibe pea seeds (Pisum sativum L.) in a 1 mM aqueous solution of AFPA in complete darkness for 24 hours[1].

  • Germination: Transfer the imbibed seeds to moist vermiculite and cultivate in absolute darkness for 5 days at 25°C.

  • Spectrophotometric Assay: Harvest the epicotyl hooks under a dim green safelight. Homogenize the tissue and measure phytochrome levels using dual-wavelength difference spectrophotometry ( ΔA730​−ΔA660​ ) following red/far-red actinic irradiation.

  • Validation Step (Metabolic Rescue): Perform a parallel rescue experiment by co-administering 1 mM exogenous 5-aminolevulinic acid (ALA) alongside AFPA. The restoration of spectrophotometrically detectable phytochrome confirms that AFPA's specific target is upstream of ALA (i.e., GSAT), proving the observed phenotype is not due to off-target toxicity[1].

References

  • [1] Gardner, G., Gorton, H. L., & Brown, S. A. (1988). Inhibition of Phytochrome Synthesis by the Transaminase Inhibitor, 4-Amino-5-Fluoropentanoic Acid. Plant Physiology. 1

  • [4] PubChem. (2025). 4-Amino-5-fluoropentanoic acid | C5H10FNO2 | CID 130363. National Center for Biotechnology Information. 4

  • [3] PubChem. (2025). 4-Amino-5-fluoro-pentanoic acid | C5H10FNO2 | CID 6914734. National Center for Biotechnology Information.3

  • [5] Bio-Fount. (4S)-4-Amino-5-fluoropentanoic Acid Hydrochloride (72522-16-8). 5

  • [6] Accela ChemBio. 124211-07-0, 4-amino-5-fluoropentanoic acid hydrochloride. 6

  • [10] Frontiers in Microbiology. (2019). Isolation of a Complex Formed Between Acinetobacter baumannii HemA and HemL, Key Enzymes of Tetrapyrroles Biosynthesis. 10

  • [2] Silverman, R. B., & Levy, M. A. (1981). Mechanism of inactivation of gamma-aminobutyric acid-alpha-ketoglutaric acid aminotransferase by 4-amino-5-halopentanoic acids. Biochemistry, 20(5), 1197-1203.2

  • [7] Qiu, J., Pingsterhaus, J. M., & Silverman, R. B. (2000). A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. PubMed.7

  • [9] Qiu, J., et al. (2000). A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase. Journal of Medicinal Chemistry.9

  • [8] MDPI. (2023). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. 8

Sources

Foundational

(4S)-4-amino-5-fluoropentanoic acid hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (4S)-4-amino-5-fluoropentanoic acid hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potent Tool i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of (4S)-4-amino-5-fluoropentanoic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Tool in Neuroscience Research

(4S)-4-amino-5-fluoropentanoic acid (AFPA), typically used as a hydrochloride salt for improved solubility and stability, is a pivotal molecule in the study of GABAergic neurotransmission. It functions as a highly potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the brain's principal inhibitory neurotransmitter, GABA.[1][2] By irreversibly inhibiting GABA-T, AFPA causes a significant and sustained increase in synaptic GABA levels, making it an invaluable pharmacological tool for investigating the roles of the GABA system in health and disease.[1] This guide provides a detailed exploration of its molecular mechanism, the experimental evidence supporting this mechanism, and the protocols used to validate its action.

Core Mechanism: Suicide Inactivation of GABA-Aminotransferase

The inhibitory power of AFPA lies in its ability to act as a "suicide substrate" for GABA-T. The enzyme's own catalytic machinery processes AFPA into a reactive intermediate that ultimately forms a covalent bond with an active site residue, leading to irreversible inactivation. This process is a hallmark of mechanism-based inactivators, which offer high specificity and prolonged duration of action. The inactivation cascade is a multi-step process intrinsically linked to the normal catalytic cycle of this Pyridoxal 5'-Phosphate (PLP)-dependent enzyme.

The proposed mechanism proceeds as follows:

  • Schiff Base Formation: Like the native substrate GABA, AFPA enters the GABA-T active site and its primary amino group forms a Schiff base (external aldimine) with the enzyme's PLP cofactor. This is a standard initial step for all substrates of PLP-dependent aminotransferases.

  • α-Proton Abstraction: A basic residue within the enzyme's active site abstracts the C4 proton (the α-proton relative to the carboxyl group) from the AFPA-PLP adduct. This is the key catalytic step that initiates the inactivation pathway.

  • Fluoride Elimination & Reactive Intermediate Generation: The abstraction of the proton creates a carbanionic intermediate. This electronic rearrangement facilitates the rapid elimination of the fluorine atom from the C5 position as a fluoride ion. This elimination is the critical event that unmasks the latent reactivity of the inhibitor. The product of this step is a highly electrophilic α,β-unsaturated imine, which serves as a potent Michael acceptor.[3]

  • Covalent Adduction and Irreversible Inactivation: A nucleophilic amino acid residue in the GABA-T active site attacks the electrophilic intermediate. This nucleophilic attack forms a stable, covalent bond between the inhibitor and the enzyme, effectively and irreversibly shutting down its catalytic activity.[4] This "enamine mechanism" is a well-established pathway for GABA-T inactivators.[3][5]

G cluster_0 GABA-T Active Site A AFPA enters active site B Schiff Base Formation (AFPA + PLP) A->B Binding C C4-Proton Abstraction (by Active Site Base) B->C Catalysis Step 1 D Fluoride Ion (F-) Elimination C->D Catalysis Step 2 E Formation of Reactive Electrophilic Intermediate D->E Unmasking F Nucleophilic Attack (by Active Site Residue) E->F Reaction G Covalent Adduct Formation (Irreversible Inactivation) F->G Inactivation

Caption: Proposed mechanism of GABA-T inactivation by AFPA.

Experimental Validation and Methodologies

The characterization of AFPA as a mechanism-based inactivator is supported by a robust body of experimental evidence. The protocols described below are fundamental to demonstrating this specific mode of action and ensuring scientific rigor.

Enzyme Kinetic Analysis

The hallmark of a mechanism-based inactivator is time-dependent, saturable, and irreversible inhibition.

  • Trustworthiness: This experimental design is self-validating. If inhibition is not time-dependent or is readily reversible upon dilution, the compound is not a mechanism-based inactivator. The inclusion of substrate protection is a critical control that confirms the inhibitor acts at the active site.

Protocol: Time-Dependent Inactivation Assay

  • Enzyme Preparation: Purify GABA-T from a suitable source (e.g., pig brain) or use a recombinant version. Determine the protein concentration using a standard method like the Bradford assay.

  • Incubation: Pre-incubate a fixed concentration of GABA-T with various concentrations of AFPA in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

  • Aliquoting: At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot from each incubation mixture.

  • Activity Measurement: Immediately dilute the aliquot into an assay mixture containing saturating concentrations of the substrates GABA and α-ketoglutarate, along with any necessary coupling enzymes and cofactors (e.g., GABASE system for spectrophotometric measurement of GABA consumption). The large dilution factor effectively stops the inactivation process.

  • Data Analysis: Measure the remaining enzyme activity. Plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time. The slope of each line yields the observed rate of inactivation (k_obs) for each AFPA concentration.

  • Parameter Determination: Plot k_obs versus the AFPA concentration. Fit the data to the Michaelis-Menten equation for inactivators to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I).

G cluster_workflow Inactivation Kinetics Workflow prep Prepare Enzyme & Inhibitor (AFPA) incubate Incubate Enzyme + AFPA at various concentrations prep->incubate aliquot Withdraw Aliquots at timed intervals incubate->aliquot assay Dilute & Measure Residual Activity aliquot->assay plot1 Plot ln(% Activity) vs. Time assay->plot1 plot2 Plot k_obs vs. [AFPA] plot1->plot2 calc Calculate k_inact & K_I plot2->calc

Caption: Workflow for determining enzyme inactivation kinetics.

Selectivity Profile

A crucial aspect of drug development is understanding a compound's selectivity. While AFPA is a potent GABA-T inactivator, it also interacts with other PLP-dependent enzymes.

  • Expertise & Experience: Assessing selectivity against related enzymes is critical. AFPA's known inhibition of Glutamate Decarboxylase (GAD) is a key consideration. While it inactivates GABA-T, it acts as a potent competitive reversible inhibitor of GAD.[1] This dual activity must be accounted for when interpreting in vivo results. Further, it is a weak competitive inhibitor of aspartate transaminase (Asp-T).[1] The incorporation of structural modifications, such as a phenyl group, has been shown to enhance selectivity for GABA-T over GAD.[6]

EnzymeInhibition TypePotencyReference
GABA-Transaminase (GABA-T) Mechanism-Based, IrreversibleHigh[1]
Glutamate Decarboxylase (GAD) Competitive, ReversiblePotent[1]
Aspartate Transaminase (Asp-T) Competitive, ReversibleWeak[1]
Alanine Transaminase (Ala-T) No time-dependent inhibitionN/A[1]
In Vivo Pharmacodynamic Effects

The ultimate validation of the mechanism is its translation to a physiological effect in a living system.

  • Authoritative Grounding: Studies in mice have demonstrated that intraperitoneal administration of AFPA leads to a dose-dependent and time-dependent irreversible inactivation of brain GABA-T.[1] This enzymatic inactivation correlates directly with a significant, measurable increase in whole-brain GABA levels, confirming that the in vitro mechanism is operative in vivo and produces the expected neurochemical outcome.[1]

Conclusion

(4S)-4-amino-5-fluoropentanoic acid hydrochloride is a classic example of a mechanism-based enzyme inactivator. Its mechanism of action against GABA-T is a well-defined, multi-step process involving enzymatic activation to a reactive electrophile that covalently modifies the enzyme, leading to its irreversible inhibition. This potent and specific interaction has been thoroughly validated through kinetic studies, selectivity profiling, and in vivo pharmacodynamic assessments. For researchers in neuroscience and drug development, AFPA remains a benchmark compound and an essential tool for modulating the GABAergic system, providing a solid foundation for the design of new therapeutics targeting neurological and psychiatric disorders.

References

  • Silverman, R. B., & George, C. (1986). Inactivation of Gamma-Aminobutyric Acid Aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic Acid and Effect on the Enzyme of (E)-3-(1-aminocyclopropyl). Journal of Medicinal Chemistry, 29(10), 1840–1846. [Link]

  • Silverman, R. B., & Invergo, B. J. (1986). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids. Journal of Medicinal Chemistry, 29(10), 1840-6. [Link]

  • Silverman, R. B., & Levy, M. A. (1983). In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Life Sciences, 32(24), 2717–2723. [Link]

  • Silverman, R. B., & George, C. (1988). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid. Biochemical and Biophysical Research Communications, 150(3), 942–946. [Link]

  • Lee, H., Doud, E. H., Wu, R., Sanishvili, R., Juncosa, J. I., Liu, D., Kelleher, N. L., & Silverman, R. B. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(7), 2636–2646. [Link]

  • Wang, Y., Lee, H., Lee, J., & Silverman, R. B. (2023). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. International Journal of Molecular Sciences, 24(3), 2211. [Link]

  • RCSB Protein Data Bank. (2015). 4Y0D: Gamma-aminobutyric acid aminotransferase inactivated by (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115). [Link]

  • Qiu, J., Pingsterhaus, J. M., & Silverman, R. B. (2000). A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. Journal of Medicinal Chemistry, 43(4), 706–715. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130363, 4-Amino-5-fluoropentanoic acid. Retrieved March 10, 2026 from [Link].

  • Zhang, Z., Wang, Y., Lee, J., & Silverman, R. B. (2022). Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase. ACS Chemical Biology, 17(10), 2899–2908. [Link]

  • Wikipedia contributors. (2023, December 28). GABA transaminase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved March 10, 2026, from [Link]

Sources

Exploratory

(4S)-4-amino-5-fluoropentanoic acid hydrochloride as a GABA-T inactivator

The Biochemical Engineering of Synaptic Inhibition: (4S)-4-Amino-5-Fluoropentanoic Acid Hydrochloride as a GABA-T Inactivator Executive Summary (4S)-4-amino-5-fluoropentanoic acid (AFPA) hydrochloride is a highly selecti...

Author: BenchChem Technical Support Team. Date: March 2026

The Biochemical Engineering of Synaptic Inhibition: (4S)-4-Amino-5-Fluoropentanoic Acid Hydrochloride as a GABA-T Inactivator

Executive Summary

(4S)-4-amino-5-fluoropentanoic acid (AFPA) hydrochloride is a highly selective, mechanism-based irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-T)[1]. By covalently modifying the enzyme's active site, AFPA effectively halts the catabolism of GABA, leading to a dose- and time-dependent increase in whole-brain GABA levels[1],[2]. This technical guide details the structural basis, kinetic profile, and self-validating experimental protocols for utilizing AFPA hydrochloride in neuropharmacological research and drug development.

Structural Biology & The Enamine Mechanism

GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent homodimeric enzyme responsible for degrading GABA into succinic semialdehyde[3]. The fundamental challenge in targeting GABA-T is achieving absolute selectivity without inhibiting Glutamate Decarboxylase (GAD), the enzyme that synthesizes GABA[1].

AFPA operates as a "suicide substrate." The hydrochloride salt formulation is utilized in experimental settings to maintain the protonation state of the primary amine, ensuring optimal aqueous solubility and stability for physiological delivery. Once in the active site, the inactivation proceeds via a highly efficient enamine mechanism[4]:

  • External Aldimine Formation: The primary amine of AFPA forms a Schiff base with the PLP cofactor[5],[6].

  • C4 Deprotonation: An active-site base abstracts a proton from the C4 position of the inhibitor[2].

  • Halide Elimination: The strongly electronegative fluorine atom at C5 acts as a leaving group, undergoing rapid elimination[2].

  • Covalent Alkylation: This elimination generates a highly reactive electrophilic enamine intermediate, which is immediately attacked by a nucleophilic residue within the active site (e.g., Lys329), resulting in irreversible covalent attachment[3],[7].

Crucially, AFPA exhibits a partition ratio of ~0[4]. This indicates that nearly every turnover event leads directly to inactivation, releasing only a single fluoride ion per active site[8],[9]. In contrast, conformationally rigid analogues of AFPA can release up to 148 fluoride ions before successfully inactivating the enzyme, making open-chain AFPA vastly more efficient[8],[9].

Mechanism A AFPA + GABA-T (PLP) B Schiff Base Formation (External Aldimine) A->B Binding C C4 Deprotonation B->C Catalysis D Fluoride Ion Elimination C->D Leaving Group E Electrophilic Enamine Intermediate D->E Activation F Nucleophilic Attack (Lys329) E->F Alkylation G Irreversible Covalent Inactivation F->G Final State

Mechanistic pathway of GABA-T inactivation by AFPA via an enamine intermediate.

Kinetic Parameters and Selectivity Profiling

Targeting the GABAergic system requires absolute precision. AFPA demonstrates profound selectivity for GABA-T over other PLP-dependent enzymes[1]. It does not exhibit time-dependent irreversible inactivation of GAD, alanine transaminase, or aspartate transaminase (Asp-T)[1],[2].

Table 1: Kinetic and Selectivity Profile of AFPA

Enzyme TargetInteraction TypePartition RatioFluoride Release
GABA-T Irreversible Inactivation~0[4]1 eq. per active site[8]
GAD Reversible Competitive (Weak)N/ANone[1]
Asp-T Reversible Competitive (Weak)N/ANone[1]
Alanine-T No significant effectN/ANone[1]

Note: The partition ratio of ~0 highlights the extreme efficiency of the open-chain AFPA compared to rigid analogues[4],[8].

Experimental Methodologies: Self-Validating Protocols

To evaluate the efficacy of AFPA, researchers must employ protocols that establish direct causality between inhibitor binding and enzyme inactivation.

Protocol A: In Vitro Time-Dependent Inactivation Assay Causality Principle: By utilizing a coupled-enzyme assay, the product of GABA-T (succinic semialdehyde) is immediately oxidized by Succinic Semialdehyde Dehydrogenase (SSA-DH), producing NADPH. A loss of NADPH fluorescence directly correlates to GABA-T inactivation, provided SSA-DH is independently verified to be unaffected by AFPA.

Step-by-Step Workflow:

  • Enzyme Reconstitution: Reconstitute apo-GABA-T with 50 μM PLP in 50 mM potassium pyrophosphate buffer (pH 8.5)[4].

  • Coupled System Setup: Add 2 mM α-ketoglutarate, 1 mM NADP+, and excess purified SSA-DH to the reaction cuvette.

  • Baseline Validation: Introduce GABA (substrate) and monitor baseline NADPH production at 340 nm to ensure the coupled system is active.

  • Inhibitor Incubation: Add varying concentrations of AFPA hydrochloride to the mixture.

  • Kinetic Monitoring: Continuously monitor the decay in the rate of NADPH production over 30 minutes.

  • Control Validation: Run a parallel assay containing only SSA-DH, NADP+, and AFPA (without GABA-T) to prove AFPA does not inhibit the coupling enzyme.

Workflow S1 1. Reconstitute GABA-T + PLP S2 2. Add SSA-DH & NADP+ S1->S2 S3 3. Baseline Validation S2->S3 S4 4. Add AFPA (Inhibitor) S3->S4 S5 5. Monitor NADPH at 340 nm S4->S5

Step-by-step experimental workflow for in vitro time-dependent GABA-T inactivation assay.

Protocol B: In Vivo Brain GABA Quantification Causality Principle: Post-mortem accumulation of GABA can artificially skew data. To prove that AFPA raises GABA levels in vivo, brain enzymes must be instantly denatured upon sacrifice to prevent post-mortem synthesis or degradation.

Step-by-Step Workflow:

  • Administration: Inject mice intraperitoneally with AFPA hydrochloride (e.g., 10-50 mg/kg) dissolved in sterile saline[1].

  • Time-Course Sampling: Wait for predetermined intervals (e.g., 1, 2, 4 hours).

  • Microwave Fixation: Sacrifice the animals using focused head microwave irradiation (e.g., 1.5 seconds at 4 kW). Crucial Step: This instantly denatures GABA-T and GAD, freezing the exact in vivo GABA concentration.

  • Homogenization: Extract whole brains and homogenize in 0.1 M perchloric acid to precipitate remaining proteins.

  • Derivatization & HPLC: Centrifuge the homogenate, collect the supernatant, and derivatize with o-phthalaldehyde (OPA). Quantify GABA levels using reverse-phase HPLC with fluorescence detection.

Translational Implications

The targeted inhibition of GABA-T by mechanism-based inactivators like AFPA provides a powerful tool for elevating brain GABA levels[2]. Because diminished GABAergic tone is a hallmark of seizure disorders and the rapid dopamine release associated with addiction, the precise structural and kinetic insights derived from AFPA's enamine mechanism continue to inform the rational design of next-generation neurotherapeutics[3]. Furthermore, AFPA serves as an invaluable molecular probe for studying PLP-dependent transcription regulators, such as GabR, elucidating the broader evolutionary biology of transaminases[5],[6].

Sources

Foundational

(4S)-4-Amino-5-fluoropentanoic Acid Hydrochloride: Molecular Structure, Stereochemistry, and Mechanism-Based Inactivation of GABA Aminotransferase

Executive Summary The regulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is a critical target for neuropharmacology. (4S)-4-amino-5-fluoropentanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is a critical target for neuropharmacology. (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA) is a highly potent, mechanism-based inactivator (MBI) of GABA aminotransferase (GABA-AT)[1]. Unlike reversible inhibitors, AFPA leverages the enzyme's own catalytic machinery to generate a reactive electrophile that irreversibly alkylates the active site[2]. This whitepaper provides an in-depth technical analysis of AFPA, detailing its stereochemical architecture, enamine-mediated inactivation mechanism, and the rigorous experimental workflows required to evaluate its kinetic efficacy.

Molecular Architecture & Stereochemistry

The rational design of AFPA is rooted in precise stereochemical and electronic modifications of the natural GABA substrate[3].

  • Stereochemical Precision (4S Configuration): The stereocenter at C4 is critical for target recognition. The (4S) configuration perfectly mimics the spatial orientation of the natural substrate within the GABA-AT active site. This alignment ensures that the C4 proton is positioned optimally for abstraction by the active-site base, while the C5 fluorine atom is placed in an anti-periplanar geometry relative to the developing electron pair, facilitating efficient elimination.

  • Fluorine Substitution: Fluorine is highly electronegative, making it an excellent leaving group during the PLP-dependent catalytic cycle. Furthermore, the C-F bond is stable enough to prevent spontaneous degradation in aqueous solution, ensuring the molecule only becomes reactive upon enzymatic activation.

  • Hydrochloride Salt Formulation: The free amino acid form of AFPA is zwitterionic and can exhibit variable solubility. Formulating it as a hydrochloride salt (C5H11ClFNO2, MW: 171.60 g/mol ) protonates the amine, locking it in a stable cationic state that guarantees rapid and complete dissolution in physiological buffers (pH 7.4)[3].

Mechanism of Action: The Enamine Pathway

AFPA was initially conceptualized to operate via a Michael addition pathway; however, rigorous mechanistic studies revealed it operates exclusively through an enamine mechanism with an unprecedented partition ratio of 0[2]. This means every single enzymatic turnover results in irreversible inactivation, with no wasted substrate molecules.

Causality of the Inactivation Cascade:

  • Schiff Base Formation: The primary amine of AFPA displaces the active-site Lys329 to form an external aldimine with pyridoxal 5'-phosphate (PLP).

  • Deprotonation: The active-site base abstracts the α-proton at C4.

  • Fluoride Elimination: The resulting electron cascade drives the elimination of the C5 fluoride ion[4].

  • Covalent Alkylation: This generates a highly reactive electrophilic enamine intermediate. Lys329, now acting as a nucleophile, attacks this intermediate, forming an irreversible covalent adduct that permanently neutralizes the enzyme[5].

Mechanism A AFPA + PLP-Enzyme B External Aldimine (Schiff Base) A->B Binding C Deprotonation at C4 B->C Base Catalysis D Fluoride Ion Elimination C->D Leaving Group E Electrophilic Enamine D->E Electron Shift F Nucleophilic Attack by Lys329 E->F Alkylation G Irreversible Covalent Inactivation F->G Dead-End Complex

Figure 1: Enamine-mediated irreversible inactivation of GABA-AT by AFPA.

Experimental Workflows & Protocols

To ensure scientific integrity and self-validating results, the evaluation of AFPA must follow strict kinetic and physiological protocols.

Protocol 1: In Vitro GABA-AT Inactivation Kinetics

This protocol utilizes a coupled-enzyme system to provide a continuous, real-time spectrophotometric readout of residual GABA-AT activity.

  • Step 1: Enzyme Preparation. Purify pig-brain or human recombinant GABA-AT. Prepare a coupled assay mixture containing α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase (SSADH).

  • Step 2: Inhibitor Incubation. Incubate GABA-AT with varying concentrations of AFPA at 25°C. Causality: Varying concentrations allow for the determination of saturation kinetics (KI).

  • Step 3: Aliquot Sampling. At specific time intervals (e.g., 1, 3, 5, 10 minutes), remove aliquots of the incubation mixture.

  • Step 4: Residual Activity Assay. Inject the aliquot into the coupled assay mixture. GABA-AT converts GABA to succinic semialdehyde, which SSADH immediately oxidizes to succinate, reducing NADP+ to NADPH. Causality: The rate of NADPH formation (measured at 340 nm) is directly proportional to the residual GABA-AT activity.

  • Step 5: Kinetic Analysis. Plot the natural log of residual activity versus time to obtain kobs​ . Use a Kitz-Wilson replot ( 1/kobs​ vs 1/[I] ) to determine the maximal inactivation rate ( kinact​ ) and the inhibitor binding affinity ( KI​ ).

Workflow Step1 1. Enzyme Preparation Purified GABA-AT & SSADH Step2 2. Inhibitor Incubation Varying [AFPA] at 25°C Step1->Step2 Step3 3. Aliquot Sampling Time-dependent extraction Step2->Step3 Step4 4. Residual Activity Assay NADP+ to NADPH (340 nm) Step3->Step4 Step5 5. Kinetic Analysis Kitz-Wilson Plot (kinact, KI) Step4->Step5

Figure 2: Experimental workflow for determining in vitro GABA-AT inactivation kinetics.

Protocol 2: In Vivo Brain GABA Quantification

To validate the physiological efficacy of AFPA, brain GABA levels must be quantified post-administration[1].

  • Dosing: Administer AFPA via intraperitoneal (IP) injection to murine models. Causality: IP injection bypasses immediate gastrointestinal degradation, ensuring rapid systemic absorption.

  • Extraction: Sacrifice animals at predefined time points. Rapidly extract and freeze brains in liquid nitrogen. Causality: Immediate freezing halts post-mortem GABA metabolism by residual enzymes.

  • Deproteinization: Homogenize tissue in 0.4 M perchloric acid. Causality: Acidic homogenization precipitates structural proteins and enzymes, preventing HPLC column degradation.

  • Derivatization & HPLC: Derivatize the supernatant with o-phthalaldehyde (OPA) and analyze via HPLC with fluorescence detection. Causality: OPA reacts with primary amines (like GABA) to form highly fluorescent isoindoles, providing the extreme sensitivity required for physiological quantification.

Quantitative Data & Comparative Efficacy

The structural flexibility of AFPA is paramount to its success. When compared to conformationally rigid analogues (such as analogue 7), the open-chain AFPA demonstrates vastly superior inactivation efficiency. Rigid analogues suffer from high partition ratios (e.g., 148 turnovers per inactivation event) because their restricted geometry prevents optimal alignment of the electrophilic intermediate with Lys329[4]. AFPA, conversely, achieves a partition ratio of 0, making it one of the most efficient GABA-AT inactivators documented[2].

Table 1: Comparative Kinetic Parameters of GABA-AT Inactivators

CompoundMechanism PathwayPartition RatioRelative EfficiencyReference
(4S)-4-amino-5-fluoropentanoic acid (AFPA) Enamine0Highest (1:1 stoichiometry)Silverman & Invergo (1986)[2]
Vigabatrin (γ-vinyl-GABA)Michael Addition / Enamine~100ModerateGeneral Literature
Rigid Analogue 7Enamine148Low (1/15th rate of AFPA)Silverman et al. (2000)[4]

Note: A partition ratio of 0 indicates that every molecule of the inhibitor that undergoes catalysis successfully inactivates the enzyme, releasing exactly one fluoride ion per inactivation event[4].

References

  • PubChem Compound Summary for CID 6914734, (4S)-4-amino-5-fluoropentanoic acid. National Center for Biotechnology Information.
  • Mechanism of inactivation of gamma-aminobutyrate aminotransferase by 4-amino-5-fluoropentanoic acid. First examples of an enamine mechanisms for a gamma-amino acid with a partition ratio of 0. Silverman, R.B. & Invergo, B.J. (1986). Biochemistry, OSTI.GOV.
  • In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Silverman, R.B., Muztar, A.J., Levy, M.A. (1983). Life Sciences, PubMed.
  • A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. Qiu, J., Pingsterhaus, J.M., Silverman, R.B. (2000). Journal of Medicinal Chemistry, PubMed.
  • Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. Shen, S., Butrin, A., Doubleday, P.F., et al. (2023). MDPI, PMC.

Sources

Exploratory

(4S)-4-Amino-5-Fluoropentanoic Acid Hydrochloride in Neuroscience Research: Mechanisms, Applications, and Protocols

Executive Summary The pharmacological manipulation of γ -aminobutyric acid (GABA) levels in the central nervous system is a foundational strategy in the study of inhibitory neurotransmission, epileptogenesis, and addicti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological manipulation of γ -aminobutyric acid (GABA) levels in the central nervous system is a foundational strategy in the study of inhibitory neurotransmission, epileptogenesis, and addiction models[1]. (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA) is a highly specific, mechanism-based inactivator (MBI) of γ -aminobutyric acid aminotransferase (GABA-AT)[2]. By irreversibly disabling the enzyme responsible for GABA catabolism, AFPA drives a robust, time-dependent elevation of whole-brain GABA levels[2][3].

Unlike classical competitive inhibitors, AFPA operates as a "suicide substrate." It leverages the target enzyme's own catalytic machinery to generate a highly reactive electrophile that permanently alkylates the active site[4]. This whitepaper provides an in-depth technical analysis of AFPA, detailing its enamine-driven inactivation mechanism, comparative kinetics, and field-proven experimental protocols for both in vitro and in vivo applications.

Chemical Identity & Pharmacological Profile

AFPA is the fluorinated, open-chain analog of GABA. The presence of the highly electronegative fluorine atom at the C5 position fundamentally alters its interaction with pyridoxal 5'-phosphate (PLP)-dependent enzymes[3][4].

  • IUPAC Name: (4S)-4-amino-5-fluoropentanoic acid hydrochloride[5]

  • Molecular Formula: C5H10FNO2·HCl[6]

  • CAS Number: 72522-16-8[6]

  • Target: γ -aminobutyric acid aminotransferase (GABA-AT, E.C. 2.6.1.19)[1][3]

While structurally similar to the FDA-approved antiepileptic drug vigabatrin ( γ -vinyl-GABA), AFPA exhibits a distinct and highly efficient inactivation profile. Vigabatrin inactivates GABA-AT via a Michael addition mechanism (and partially via an enamine mechanism) but acts as a substrate multiple times before successful covalent attachment[7]. In contrast, AFPA is uniquely efficient due to its partition ratio of 0[4].

Mechanistic Grounding: The Enamine Inactivation Pathway

The defining feature of AFPA is its partition ratio of 0 [4]. The partition ratio represents the number of times an enzyme converts an inhibitor into a harmless product per single inactivation event. A ratio of 0 means that every single catalytic turnover results in irreversible enzyme death[4][8].

The causality behind this exceptional efficiency lies in the enamine mechanism :

  • External Aldimine Formation: AFPA enters the GABA-AT active site and forms a Schiff base (external aldimine) with the PLP cofactor[3][9].

  • Deprotonation: The enzyme's catalytic base abstracts the C4 proton, a standard step in normal transamination[3].

  • Fluoride Elimination: Instead of proceeding to the ketimine intermediate, the extreme electronegativity of the C5 fluorine atom drives the rapid elimination of a fluoride ion ( F− )[3][4].

  • Electrophilic Enamine Generation: This elimination yields a highly reactive, electrophilic enamine (or enimine) intermediate[3][4].

  • Covalent Alkylation: An active-site nucleophile—specifically Lys329 in mammalian GABA-AT—attacks the enamine, forming a permanent covalent adduct that irreversibly destroys enzyme activity[1][4][7].

EnamineMechanism A AFPA + GABA-AT (Active Enzyme) B External Aldimine (Schiff Base with PLP) A->B Binding C C4 Deprotonation (Catalytic Step) B->C Base Catalysis D Fluoride Elimination (F- Release) C->D Electron Shift E Electrophilic Enamine (Reactive Intermediate) D->E Formation F Nucleophilic Attack (by Lys329) E->F Alkylation G Covalent Adduct (Irreversible Inactivation) F->G Final State

Logical flow of the enamine mechanism driving GABA-AT inactivation by AFPA.

Quantitative Data: Enzyme Kinetics & Efficacy

The table below synthesizes the kinetic parameters of AFPA compared to other notable GABA-AT inactivators, highlighting how structural modifications dictate mechanistic efficiency.

CompoundTarget EnzymePrimary MechanismPartition RatioResearch / Clinical Context
(4S)-AFPA GABA-ATEnamine[4]0 [4]High-efficiency molecular probe; in vitro kinetics[2][9].
Vigabatrin GABA-ATMichael Addition / Enamine> 0FDA-approved antiepileptic; addiction research[1][7].
Compound 7 (Rigid AFPA Analog)GABA-ATEnamine148[10]Structural biology; releases 148 F− ions per inactivation[10].
Compound 5 (FCP)hOAT / GABA-ATEnamine~2000 (hOAT)[11]Dual-target oncology and neurology research[7].

Experimental Protocols

To ensure scientific integrity and E-E-A-T, the following protocols are designed as self-validating systems. The causality behind each reagent and step is explicitly detailed.

Protocol 1: In Vitro GABA-AT Inactivation & Kinetic Assay

Causality Focus: Because GABA-AT does not produce a directly measurable chromophore, a coupled assay utilizing succinic semialdehyde dehydrogenase (SSADH) is employed. This stoichiometrically generates NADPH, allowing real-time spectrophotometric tracking at 340 nm.

AssayLogic GABA GABA + α-KG GABA_AT GABA-AT (Target Enzyme) GABA->GABA_AT SSA Succinic Semialdehyde (SSA) GABA_AT->SSA Transamination SSADH SSADH + NADP+ SSA->SSADH NADPH NADPH (Absorbance at 340 nm) SSADH->NADPH Oxidation

Logic of the coupled enzyme assay for real-time spectrophotometric tracking of GABA-AT activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified GABA-AT in 50 mM potassium pyrophosphate buffer (pH 8.5) containing 1 mM α -ketoglutarate and 5 mM β -mercaptoethanol.

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of AFPA (e.g., 0.1 μ M to 10 μ M) at 25°C.

  • Coupled Assay: At predetermined time intervals (e.g., every 2 minutes), withdraw an aliquot and add it to an assay mixture containing 10 mM GABA, 5 mM α -ketoglutarate, 1 mM NADP+, and excess SSADH.

  • Spectrophotometry: Monitor the increase in absorbance at 340 nm to determine residual enzyme activity.

  • Self-Validation (Dialysis): To prove irreversible covalent modification, dialyze the fully inactivated enzyme-inhibitor complex for 24 hours against buffer containing 0.1 mM PLP. A lack of activity recovery confirms the mechanism-based irreversible nature of AFPA[12].

Protocol 2: In Vivo Quantification of Brain GABA Elevation

Causality Focus: Because GABA is rapidly metabolized post-mortem, brains must be immediately homogenized in perchloric acid. The acid serves a dual purpose: it precipitates structural proteins and instantly denatures endogenous enzymes, freezing the in vivo GABA pool for accurate quantification. Furthermore, because GABA lacks native fluorescence, pre-column derivatization with o-phthalaldehyde (OPA) is required for high-sensitivity HPLC detection.

Workflow Step1 1. In Vivo Administration (i.p. AFPA in Rodent Model) Step2 2. Tissue Extraction (Rapid Brain Isolation) Step1->Step2 Step3 3. Homogenization (Perchloric Acid Precipitation) Step2->Step3 Step4 4. Derivatization (OPA Reaction for Fluorescence) Step3->Step4 Step5 5. HPLC Analysis (Quantification of GABA Levels) Step4->Step5

Step-by-step workflow for in vivo quantification of brain GABA elevation post-AFPA treatment.

Step-by-Step Methodology:

  • Administration: Administer AFPA hydrochloride via intraperitoneal (i.p.) injection to the rodent cohort[2].

  • Extraction: Euthanize subjects at specific time points (e.g., 1h, 4h, 24h). Rapidly extract the brain and flash-freeze in liquid nitrogen.

  • Homogenization: Homogenize the tissue in ice-cold 0.4 M perchloric acid. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Derivatization: Neutralize the supernatant and react with an OPA/mercaptoethanol solution for exactly 2 minutes to form a fluorescent isoindole derivative.

  • HPLC Analysis: Inject the derivatized sample into a reverse-phase HPLC system equipped with a fluorometric detector (Excitation: 340 nm, Emission: 450 nm). Quantify GABA peaks against a standard curve[2].

Broader Applications in Structural Biology

Beyond its role as a neuropharmacological tool, AFPA is highly valued in structural biology as a molecular probe for PLP-dependent enzymes. For instance, in the study of the GabR transcription regulator in Bacillus subtilis, AFPA was utilized to trap the enzyme complex. AFPA successfully forms the external aldimine with the PLP cofactor in GabR but cannot proceed further through the transamination reaction[9]. This structural trapping allowed researchers to utilize X-ray crystallography and NMR spectroscopy to elucidate how PLP and GABA trigger GabR-mediated transcription activation[9].

Furthermore, the principles derived from AFPA's enamine mechanism continue to inform the rational design of next-generation inhibitors for both neurological disorders (epilepsy, addiction) and oncology (e.g., human ornithine aminotransferase inhibitors for hepatocellular carcinoma)[1][7].

Sources

Foundational

Mechanistic Profiling of (4S)-4-Amino-5-fluoropentanoic Acid Hydrochloride: A Technical Guide to GABA-AT Inactivation and PLP-Dependent Probing

Executive Summary (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA) is a highly selective, mechanism-based inactivator (MBI) of γ-aminobutyric acid aminotransferase (GABA-AT) 1. By exploiting the pyridoxal 5'-phos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA) is a highly selective, mechanism-based inactivator (MBI) of γ-aminobutyric acid aminotransferase (GABA-AT) 1. By exploiting the pyridoxal 5'-phosphate (PLP) dependent catalytic machinery, AFPA forms an irreversible covalent adduct with the enzyme, elevating whole-brain GABA levels without off-target inhibition of glutamate decarboxylase (GAD) or aspartate transaminase [[1]](). Beyond neuropharmacology, its unique ability to arrest at the external aldimine stage in non-catalytic PLP-binding proteins has established it as a critical molecular probe in structural biology and transcriptional regulation studies [[2]]().

This whitepaper synthesizes the physicochemical properties, enamine addition kinetics, and experimental methodologies required to leverage AFPA in advanced biochemical applications.

Physicochemical Properties

To ensure reproducibility in kinetic assays and crystallographic screens, the physical integrity of the compound must be verified. AFPA is typically supplied as a hydrochloride salt to enhance aqueous solubility for physiological assays.

PropertyValue
Chemical Name (4S)-4-amino-5-fluoropentanoic acid hydrochloride
CAS Number 72522-16-8
Molecular Formula C5H11ClFNO2
Molecular Weight 171.60 g/mol
Purity Standard ≥95% (HPLC/NMR verified)
Primary Target GABA Aminotransferase (GABA-AT)

Data summarized from commercial chemical registries and structural databases 3.

Mechanistic Enzymology: The Enamine Addition Pathway

As a Senior Application Scientist, I emphasize that understanding the causality of an inhibitor's mechanism is paramount for rational drug design. Initially hypothesized to be a Michael-acceptor, subsequent rigorous mechanistic studies revealed that AFPA inactivates GABA-AT exclusively via an enamine addition mechanism 4.

The inactivation cascade proceeds as follows:

  • Transimination : AFPA enters the active site and displaces the catalytic lysine (Lys329) from the PLP internal aldimine, forming a new Schiff base (external aldimine).

  • Deprotonation : The now-free Lys329 acts as a general base, abstracting the C4 proton of the AFPA moiety to generate a resonance-stabilized carbanion 5.

  • Fluoride Elimination : The highly electronegative fluorine atom at C5 acts as a leaving group. Its elimination releases a single fluoride ion ( F− ), yielding a highly reactive electrophilic imine intermediate 5.

  • Covalent Alkylation : Lys329 performs a nucleophilic attack on the imine, forming an irreversible ternary adduct (enamine) that permanently disables the enzyme's catalytic cycle 4.

Pathway PLP GABA-AT + PLP (Internal Aldimine) ExtAld External Aldimine (Schiff Base Formation) PLP->ExtAld Transimination AFPA (4S)-4-amino-5-fluoropentanoic acid (AFPA) AFPA->ExtAld Binds Active Site Carbanion Deprotonated Intermediate (C4 Carbanion) ExtAld->Carbanion C4 Deprotonation by Active Site Base Imine Electrophilic Imine (Fluoride Elimination) Carbanion->Imine - F⁻ (Release) Inactivated Irreversible Covalent Adduct (Lys329 Alkylation) Imine->Inactivated Nucleophilic Attack by Lys329

Fig 1. Enamine inactivation pathway of GABA-AT by AFPA via external aldimine formation.

Application as a Molecular Probe in Transcriptional Regulation

Beyond direct enzyme inhibition, AFPA is a powerful molecular probe for trapping intermediate states in PLP-dependent transcriptional regulators. A premier example is GabR in Bacillus subtilis, a transcriptional activator that regulates the gabTD operon upon interaction with PLP and GABA 2.

In GabR, PLP functions as an allosteric effector rather than a catalyst. When AFPA is introduced, it forms the external aldimine with PLP. However, because GabR lacks the catalytic transamination machinery to deprotonate the C4 position, the reaction naturally arrests 2. This trapped state allowed crystallographers to definitively prove that the stable external aldimine itself is the chemical trigger for GabR-mediated transcription activation 2.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to confirm causality.

Protocol A: Kinetic Evaluation of Irreversible Inactivation (GABA-AT)

Objective: Determine the maximal inactivation rate ( kinact​ ) and inhibitor dissociation constant ( KI​ ). Causality: AFPA must be pre-incubated with GABA-AT in the absence of the natural substrate (GABA) to allow the covalent adduct to form without competitive interference.

  • Enzyme Preparation : Dilute purified GABA-AT in 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM α -ketoglutarate and 10 μM PLP.

  • Inactivation Phase : Add varying concentrations of AFPA (e.g., 0.1 mM to 5 mM) to the enzyme mixture at 25°C.

  • Aliquot Sampling : At specific time intervals (0, 2, 5, 10, 15, 30 mins), remove 10 μL aliquots.

  • Residual Activity Assay : Instantly dilute the aliquot into an assay mixture containing 10 mM GABA, 2 mM NADP + , and excess succinic semialdehyde dehydrogenase. Measure the formation of NADPH at 340 nm.

  • Self-Validation (Dialysis Control) : Subject a fully inactivated sample to extensive dialysis against the assay buffer for 24 hours. Validation Check: A lack of activity recovery post-dialysis definitively confirms covalent irreversible inactivation, ruling out tight-binding reversible inhibition.

  • Data Analysis : Plot the natural log of residual activity versus time to find kobs​ . Fit the data to the Kitz-Wilson equation to extract kinact​ and KI​ .

Protocol B: Crystallographic Probing of PLP-Adducts (GabR Eb/O Domain)

Objective: Trap and visualize the external aldimine intermediate. Causality: Co-crystallizing GabR with AFPA rather than native GABA prevents slow, uncharacterized side-reactions over the days required for crystal growth, stabilizing the intermediate for X-ray diffraction.

  • Complex Formation : Incubate purified GabR Eb/O domain (10 mg/mL) with 2 mM PLP and 5 mM AFPA for 1 hour on ice.

  • Crystallization : Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M ammonium citrate.

  • Harvesting : Loop the crystals after 3-5 days and cryoprotect in reservoir solution supplemented with 20% glycerol.

  • Self-Validation (Electron Density) : Collect X-ray diffraction data and solve the structure via molecular replacement. Validation Check: The Fo​−Fc​ omit map must show continuous electron density between the PLP cofactor and the AFPA nitrogen, with the fluorine atom clearly resolved, confirming the intact external aldimine without subsequent elimination.

Comparative Pharmacodynamics & Kinetics

The structural flexibility of AFPA makes it a highly efficient inactivator compared to conformationally rigid analogues. A critical metric is the Partition Ratio , which denotes the number of inhibitor molecules turned over (releasing F− ) per inactivation event.

CompoundInactivation MechanismPartition RatioFluoride Ions Released per Inactivation
AFPA (Open-chain) Enamine Addition~01
FCP (Rigid Cyclopentane) Enamine Addition147148
Vigabatrin (Standard) Michael (70%) / Enamine (30%)N/A0 (No fluorine)

Table 2: Comparative kinetic efficiency. AFPA is highly efficient, releasing only a single fluoride ion per inactivation event, whereas rigid analogues like FCP undergo extensive turnover before successfully alkylating the enzyme [[5]]().

Conclusion

(4S)-4-amino-5-fluoropentanoic acid hydrochloride remains a gold-standard compound for probing PLP-dependent enzymes. Its highly efficient enamine addition mechanism guarantees rapid, irreversible inactivation of GABA-AT, while its inability to proceed past the external aldimine stage in non-catalytic proteins provides an indispensable tool for structural biologists decoding transcriptional regulation.

References

  • Title: In vitro and in vivo effects on brain GABA metabolism of (S)
  • Title: Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)
  • Source: pnas.
  • Source: researchgate.
  • Title: 72522-16-8|(4S)

Sources

Exploratory

(4S)-4-Amino-5-fluoropentanoic Acid Hydrochloride: Comprehensive Safety, Handling, and Mechanistic Guide

Executive Summary & Pharmacodynamic Profile (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA) is a highly selective,[1]. As a "suicide substrate," AFPA is utilized extensively in neuropharmacological research to s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacodynamic Profile

(4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA) is a highly selective,[1]. As a "suicide substrate," AFPA is utilized extensively in neuropharmacological research to study GABAergic pathways. Because it causes a dose-dependent and time-dependent irreversible inactivation of GABA-AT, exposure leads to a concomitant and profound increase in whole-brain GABA levels[1]. Due to its extreme neurochemical potency and high aqueous solubility as a hydrochloride salt, handling this compound requires rigorous, specialized laboratory safety protocols to prevent accidental acute GABAergic toxicity.

Physicochemical Profiling

Understanding the physical properties of AFPA is the first step in designing a self-validating safety and handling system.

PropertyValue
Chemical Name (4S)-4-amino-5-fluoropentanoic acid hydrochloride
CAS Registry Number 72522-16-8[2]
PubChem CID 130363 (Parent compound)[3]
Molecular Formula C₅H₁₀FNO₂ · HCl
Molecular Weight 171.60 g/mol [2]
Target Enzyme γ-Aminobutyric acid aminotransferase (GABA-AT)
Inhibition Modality Irreversible, mechanism-based (suicide inhibition)[1]
Physical State Solid (Crystalline powder)
Solubility Highly soluble in H₂O and aqueous physiological buffers

Mechanistic Toxicology: The Enamine Pathway

To handle AFPA safely, researchers must understand why it is hazardous. AFPA does not merely bind to GABA-AT; it chemically hijacks the enzyme's catalytic machinery. It selectively targets GABA-AT without significantly affecting off-target enzymes like glutamate decarboxylase (GAD) or aspartate transaminase[4].

Upon entering the active site, AFPA forms a Schiff base with the enzyme-bound pyridoxal 5'-phosphate (PLP) cofactor[4]. The enzyme abstracts a proton from the C4 position, which triggers the elimination of the fluoride ion at the C5 position[4]. This elimination—which releases exactly one equivalent of fluoride ion per inactivation event[5]—generates a highly reactive electrophilic enamine intermediate. A nucleophilic residue within the active site then attacks this intermediate, forming a permanent covalent adduct[6]. This irreversible inactivation halts the catabolism of GABA, leading to severe neurochemical alterations.

Mechanism A AFPA + PLP-Enzyme B Schiff Base Formation A->B C Deprotonation (C4 position) B->C D Fluoride Ion Elimination C->D E Electrophilic Enamine D->E F Covalent Adduct (Irreversible) E->F

Mechanism-based irreversible inactivation of GABA-AT by AFPA.

Occupational Health & Safety (OHS) Risk Assessment

Because AFPA is supplied as a highly water-soluble hydrochloride salt, it presents a severe exposure risk via the inhalation of fugitive dust or direct mucosal absorption.

  • Neurological Hazards : Accidental exposure can induce an acute GABAergic toxidrome. Clinical manifestations of systemic exposure include severe sedation, hypotonia, ataxia, and respiratory depression.

  • Target Organ Toxicity : Central Nervous System (CNS). The time-dependent inactivation cannot be reversed by physiological clearance or dialysis[7], meaning effects are prolonged until the body synthesizes de novo GABA-AT enzyme.

Standard Operating Procedures (SOPs) for Laboratory Handling

To ensure a self-validating safety system, handling must follow strict hierarchical controls to eliminate the risk of aerosolization and cross-contamination.

  • Engineering Controls : Weighing must exclusively be performed in a HEPA-filtered powder isolator (glove box) or a Class II Type B2 biological safety cabinet.

  • Personal Protective Equipment (PPE) : Operators must don double nitrile gloves, a fully buttoned laboratory coat, tight-fitting safety goggles, and an N95/P100 particulate respirator (if an enclosed isolator is unavailable).

  • Decontamination : Because it is an acidic hydrochloride salt, spills should be neutralized and wiped with a damp cloth soaked in 1% sodium bicarbonate (NaHCO₃). The damp cloth prevents dust generation, while the mild base neutralizes the HCl salt, facilitating safe removal as hazardous neuroactive waste.

Handling Start Receipt of AFPA (Solid HCl Salt) Isolator Transfer to Powder Isolator Start->Isolator Weighing Weighing (Anti-static Spatula) Isolator->Weighing Dissolution Dissolution in Buffer (pH 7.4) Weighing->Dissolution Decon Surface Decon (1% NaHCO3) Weighing->Decon Post-weighing Storage Aliquot & Store at -80°C Dissolution->Storage

Standard Operating Procedure for the safe handling and preparation of AFPA.

Validated Experimental Workflows

Protocol 1: Safe Preparation of 10 mM AFPA Stock Solution

Causality & Logic: AFPA is susceptible to slow degradation if stored improperly in unbuffered aqueous solutions. Preparing it directly in a physiological buffer ensures long-term stability and immediate compatibility with downstream in vitro assays.

  • Step 1 (Equilibration): Allow the sealed vial of AFPA to reach room temperature inside a desiccator. Reason: Prevents atmospheric condensation from degrading the highly hygroscopic hydrochloride salt.

  • Step 2 (Weighing): Inside a powder isolator, weigh the required mass using an anti-static micro-spatula. Reason: Prevents electrostatic repulsion of the fine powder, which could lead to loss of material and contamination of the workspace.

  • Step 3 (Dissolution): Dissolve the powder in 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl. Self-Validation: Check the pH post-dissolution. The HCl salt will slightly acidify the solution; perform micro-titration with 0.1 M NaOH to return the solution exactly to pH 7.4.

  • Step 4 (Storage): Aliquot into single-use low-bind microcentrifuge tubes and store at -80°C. Reason: Avoids freeze-thaw cycles which can compromise the structural integrity of the fluoromethyl group.

Protocol 2: In Vitro GABA-AT Inactivation Kinetics Assay

Causality & Logic: To confirm the potency of the AFPA batch, a time-dependent inactivation assay is required. Because AFPA is a suicide inhibitor, its inhibition is time-dependent and irreversible[7].

  • Step 1 (Enzyme Pre-incubation): Incubate purified GABA-AT (e.g., 10 nM) with varying concentrations of AFPA (0.1 μM to 10 μM) in 50 mM potassium phosphate buffer (pH 7.4) at 25°C. Self-Validation: Include a vehicle-treated enzyme control to validate that any loss of activity is strictly AFPA-dependent and not due to the thermal degradation of the enzyme over time.

  • Step 2 (Aliquot Withdrawal): At specific time intervals (e.g., 0, 1, 3, 5, 10, 15 minutes), withdraw a 10 μL aliquot from the pre-incubation mixture.

  • Step 3 (Activity Measurement): Dilute the aliquot 100-fold into an assay mixture containing saturating concentrations of GABA (10 mM), α-ketoglutarate (5 mM), and NADP⁺ (1 mM) coupled with succinic semialdehyde dehydrogenase (SSADH). Reason: The 100-fold dilution drops the AFPA concentration well below its binding affinity, preventing further significant inactivation during the measurement phase and ensuring a true snapshot of residual enzyme activity.

  • Step 4 (Spectrophotometric Readout): Monitor the production of NADPH at 340 nm.

  • Step 5 (Data Analysis): Plot the natural log of percentage residual activity versus time to determine the observed rate constant ( kobs​ ). Re-plot kobs​ versus AFPA concentration to calculate the maximal inactivation rate ( kinact​ ) and the inhibitor binding constant ( KI​ ).

References

  • Silverman RB, Levy MA. "In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase." Life Sciences. 1983. URL:[Link]

  • Qiu J, Pingsterhaus JM, Silverman RB. "A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase." Journal of Medicinal Chemistry. 2000. URL:[Link]

  • Shen S, et al. "Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid." MDPI Molecules. 2023. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 130363, 4-Amino-5-fluoropentanoic acid." PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis and Mechanistic Profiling of (4S)-4-Amino-5-fluoropentanoic Acid Hydrochloride

Scientific Background & Mechanistic Rationale (4S)-4-Amino-5-fluoropentanoic acid (AFPA) is a highly specific, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Mechanistic Rationale

(4S)-4-Amino-5-fluoropentanoic acid (AFPA) is a highly specific, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT)[1],[2]. In drug development and enzymology, AFPA serves as a critical probe for understanding PLP-dependent transamination pathways[3].

Unlike simple competitive inhibitors, AFPA relies on a suicide-inhibition mechanism[4]. The molecule mimics the natural substrate (GABA) and forms an external aldimine (Schiff base) with the pyridoxal 5'-phosphate (PLP) cofactor. The enzyme's active-site base deprotonates the C4 position, which triggers a rapid β-elimination of the highly electronegative fluorine atom at C5[1]. This elimination generates a highly reactive electrophilic enamine intermediate that is immediately attacked by the active-site lysine (Lys329), forming an irreversible covalent adduct and permanently inactivating the enzyme[5].

Mechanism M1 AFPA + GABA-AT M2 PLP-Schiff Base Formation M1->M2 M3 C4 Deprotonation M2->M3 Active Site Base M4 Fluoride (F⁻) Elimination M3->M4 β-elimination M5 Electrophilic Enamine M4->M5 M6 Nucleophilic Attack (Lys329) M5->M6 M7 Irreversible Covalent Adduct M6->M7 Enzyme Inactivation

Mechanism of GABA-AT inactivation by AFPA via PLP-dependent enamine formation.

Causality in Synthetic Design

The synthesis of AFPA requires absolute control over the (4S) stereocenter and the selective fluorination of a primary carbon, a pathway originally pioneered by Silverman and Levy[6],[7]. As a self-validating synthetic system, the route utilizes the chiral pool (L-pyroglutamic acid) to lock the stereochemistry early in the workflow.

Why use a lactam intermediate? Direct fluorination of an unprotected amino acid is synthetically unviable due to competitive intramolecular cyclization and zwitterionic insolubility in organic solvents. By reducing L-pyroglutamic acid to (S)-5-(hydroxymethyl)-2-pyrrolidinone, the pyrrolidinone ring inherently protects both the amine and the carboxylate.

Why tosylate instead of direct fluorination? While direct fluorinating agents (like DAST) can be used, converting the primary alcohol to a tosylate provides a superior, highly characterized leaving group for mild nucleophilic displacement by fluoride. This avoids the generation of harsh HF byproducts that could prematurely open the lactam ring. The lactam is then cleanly hydrolyzed under strongly acidic conditions to yield the target hydrochloride salt.

SyntheticWorkflow A L-Pyroglutamic Acid (Chiral Pool) B (S)-5-(Hydroxymethyl)- 2-pyrrolidinone A->B 1. EtOH, H⁺ 2. NaBH₄ C (S)-5-(Tosyloxymethyl)- 2-pyrrolidinone B->C TsCl, Pyridine 0-4 °C D (S)-5-(Fluoromethyl)- 2-pyrrolidinone C->D TBAF, THF 60 °C E (4S)-4-Amino-5-fluoropentanoic acid hydrochloride D->E 6M HCl Reflux

Synthetic workflow for (4S)-4-amino-5-fluoropentanoic acid HCl from L-pyroglutamic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (S)-5-(Hydroxymethyl)-2-pyrrolidinone
  • Esterification: Suspend L-pyroglutamic acid (1.0 eq) in absolute ethanol (5 mL/mmol). Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours. Concentrate in vacuo to afford ethyl L-pyroglutamate.

  • Reduction: Dissolve the crude ester in anhydrous ethanol and cool to 0 °C under an inert argon atmosphere.

  • Add NaBH₄ (1.5 eq) portion-wise to control hydrogen evolution. Stir at room temperature for 4 hours.

  • Quench & Isolate: Carefully quench with 1 M HCl to pH 6. Filter the borate salts and concentrate the filtrate. Purify via short-path distillation or recrystallization.

    • Self-Validation: FTIR must show the disappearance of the ester carbonyl (~1735 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).

Step 2: Synthesis of (S)-5-(Tosyloxymethyl)-2-pyrrolidinone
  • Dissolve (S)-5-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) in anhydrous pyridine (3 mL/mmol) and cool strictly to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 30 minutes.

  • Stir at 4 °C for 12 hours. Field Insight: Do not allow the reaction to warm to room temperature, as pyridine can act as a nucleophile or cause competitive chlorination.

  • Pour the mixture into crushed ice and extract with dichloromethane (DCM). Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine) and brine. Dry over MgSO₄ and concentrate.

    • Self-Validation: ¹H NMR must confirm the presence of aromatic doublets at ~7.3 and ~7.8 ppm, and the aryl methyl singlet at ~2.4 ppm.

Step 3: Synthesis of (S)-5-(Fluoromethyl)-2-pyrrolidinone
  • Dissolve the tosylate (1.0 eq) in anhydrous THF.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) dropwise at room temperature. Field Insight: Ensure TBAF is strictly anhydrous (stored over molecular sieves); trace water will hydrolyze the tosylate back to the alcohol.

  • Heat the reaction to 60 °C for 6 hours.

  • Concentrate the solvent and purify the residue via silica gel flash chromatography (EtOAc/Hexane gradient).

    • Self-Validation: ¹⁹F NMR is the critical checkpoint here. A distinct triplet of doublets at approximately -225 ppm confirms successful primary fluorination.

Step 4: Acidic Hydrolysis to Final Product
  • Suspend (S)-5-(fluoromethyl)-2-pyrrolidinone in 6 M HCl (10 mL/g of substrate).

  • Reflux the mixture at 100 °C for 12 hours to achieve global deprotection (lactam ring opening).

  • Cool to room temperature. Wash the aqueous layer twice with diethyl ether to extract trace organic impurities.

  • Lyophilize the aqueous layer to afford (4S)-4-amino-5-fluoropentanoic acid hydrochloride as a white, highly hygroscopic crystalline solid. Field Insight: Rotary evaporation often yields a sticky gum due to trace water and HCl; lyophilization guarantees a free-flowing powder.

Quantitative Data & Analytical Checkpoints

The following table summarizes the expected yields and critical spectroscopic markers required to validate the integrity of each intermediate before proceeding to the next step.

Intermediate / ProductExpected Yield (%)Key ¹H NMR Marker (ppm)Key ¹⁹F NMR Marker (ppm)MS (ESI+) m/z
Ethyl L-pyroglutamate 954.20 (q, 2H, -OCH₂ CH₃)N/A158.1 [M+H]⁺
(S)-5-(Hydroxymethyl)-2-pyrrolidinone 823.65 (dd, 1H, -CH₂ OH)N/A116.1 [M+H]⁺
(S)-5-(Tosyloxymethyl)-2-pyrrolidinone 857.78 (d, 2H, Ar-H ), 2.45 (s, 3H)N/A270.1 [M+H]⁺
(S)-5-(Fluoromethyl)-2-pyrrolidinone 604.45 (dm, 2H, -CH₂ F)-225.4 (td)118.1 [M+H]⁺
(4S)-4-Amino-5-fluoropentanoic acid HCl 903.85 (m, 1H, C4-H )-228.1 (dt)136.0 [M+H]⁺

References

  • Title: Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of γ-aminobutyric acid transaminase inactivators Source: Journal of Organic Chemistry (1980) URL: [Link]

  • Title: Mechanism of inactivation of γ-aminobutyrate aminotransferase by 4-amino-5-fluoropentanoic acid. First example of an enamine mechanism for a γ-amino acid with a partition ratio of 0 Source: Biochemistry (1986) URL: [Link]

  • Title: Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid Source: International Journal of Molecular Sciences (MDPI, 2023) URL: [Link]

  • Title: Inhibition of Phytochrome Synthesis by the Transaminase Inhibitor, 4-Amino-5-Fluoropentanoic Acid Source: Plant Physiology (Oxford Academic, 1988) URL: [Link]

Sources

Application

Application Note: In Vivo Pharmacodynamics and Protocols for (4S)-4-Amino-5-Fluoropentanoic Acid Hydrochloride in Murine Models

Executive Summary & Mechanistic Rationale (4S)-4-amino-5-fluoropentanoic acid hydrochloride (S-AFPA) is a highly selective, mechanism-based covalent inactivator (often termed a "suicide inhibitor") of γ -aminobutyric aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(4S)-4-amino-5-fluoropentanoic acid hydrochloride (S-AFPA) is a highly selective, mechanism-based covalent inactivator (often termed a "suicide inhibitor") of γ -aminobutyric acid aminotransferase (GABA-AT)[1]. In neuropharmacology and preclinical drug development, elevating central nervous system (CNS) GABA levels is a primary therapeutic strategy for mitigating neurological dysfunctions such as epilepsy and seizures[2]. Because GABA cannot easily cross the blood-brain barrier (BBB), inhibiting its catabolic enzyme, GABA-AT, provides a robust method for endogenous GABA amplification[2].

Unlike competitive inhibitors, S-AFPA relies on the catalytic machinery of GABA-AT itself. Upon entering the active site, S-AFPA forms a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor[2]. Subsequent C4-proton abstraction by the enzyme leads to the elimination of the fluoride ion, generating a highly reactive electrophilic enamine intermediate[2]. This intermediate is immediately attacked by an active-site nucleophile, resulting in irreversible covalent alkylation and permanent enzyme inactivation[2].

Mechanism Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Decarboxylation GABA_AT GABA Aminotransferase (GABA-AT) GABA->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA Transamination SAFPA (4S)-4-amino-5- fluoropentanoic acid SAFPA->GABA_AT Mechanism-Based Inactivation

Fig 1. Mechanism of action: S-AFPA irreversibly inhibits GABA-AT, preventing GABA degradation.

Experimental Design & Self-Validating Logistics

As a Senior Application Scientist, it is critical to recognize that in vivo neurochemical assays are highly susceptible to pre-analytical errors. Every protocol must be designed as a self-validating system.

  • Route of Administration : Intraperitoneal (i.p.) injection is the gold standard for early-stage in vivo studies with S-AFPA[1]. It ensures rapid systemic absorption, bypassing the immediate degradation of the gastrointestinal tract, and provides a predictable pharmacokinetic profile for BBB penetration.

  • Self-Validating Endpoints : To conclusively prove target engagement, a dual-endpoint approach is mandatory. You must measure both the depletion of GABA-AT activity and the consequential accumulation of whole-brain GABA[1]. If GABA-AT decreases but GABA does not rise, alternative catabolic pathways or compensatory efflux mechanisms may be active, invalidating the efficacy claim.

  • The Snap-Freezing Imperative : The most critical point of failure in GABAergic in vivo studies is tissue harvesting. Post-mortem, anaerobic conditions cause Glutamate Decarboxylase (GAD) to rapidly synthesize GABA, while GABA-AT activity halts. If the murine brain is not snap-frozen in liquid nitrogen within 10 seconds of cervical dislocation, baseline GABA levels will artificially spike, destroying the signal-to-noise ratio of the entire experiment.

Workflow Step1 1. Formulation Reconstitute S-AFPA in 0.9% Saline (pH 7.2-7.4) Step2 2. Administration i.p. Injection in Mice (10 - 100 mg/kg) Step1->Step2 Step3 3. Target Engagement Incubate 2-4 hours for covalent inactivation Step2->Step3 Step4 4. Critical Harvest Cervical dislocation & sub-10s Liquid N2 snap-freezing Step3->Step4 Step5a 5a. Enzymatic Assay Coupled SSADH Assay for GABA-AT Activity Step4->Step5a Step5b 5b. Neurochemical Profiling LC-MS/MS Quantification of Whole-Brain GABA Step4->Step5b

Fig 2. In vivo experimental workflow for evaluating S-AFPA efficacy in murine models.

Step-by-Step In Vivo Protocol

Phase I: Formulation & Reagent Preparation
  • Obtain (4S)-4-amino-5-fluoropentanoic acid hydrochloride (Molecular Formula: C5H11ClFNO2, CID 130363)[3].

  • Causality Check : Because the compound is an HCl salt, it is highly hydrophilic. Reconstitute the compound in sterile 0.9% physiological saline to create a stock solution.

  • Adjust the pH to 7.2–7.4 using dilute NaOH. Failure to neutralize the acidic salt will cause injection-site necrosis and acute physiological stress, which artificially alters baseline neurotransmitter levels.

Phase II: In Vivo Administration
  • Select adult male mice (e.g., C57BL/6, 20-25g) to minimize hormonal estrous cycle variations in baseline neurochemistry.

  • Administer S-AFPA via i.p. injection using a 27G needle. Recommended dose-response cohorts: Vehicle (Saline), 10 mg/kg, 30 mg/kg, and 100 mg/kg[1].

  • House mice in standard cages for an incubation period of 2 to 4 hours.

    • Causality Check : Mechanism-based inactivators require multiple catalytic turnovers to achieve complete covalent binding; a 2-4 hour window captures peak enzyme inactivation before de novo protein synthesis replenishes GABA-AT[1].

Phase III: Critical Tissue Harvesting
  • Euthanize the animal via rapid cervical dislocation. (Do not use CO2 asphyxiation, as hypercapnia drastically alters brain pH and GABA metabolism).

  • Decapitate and extract the whole brain within <10 seconds.

  • Immediately submerge the brain in liquid nitrogen. Store at -80°C until homogenization.

Phase IV: Downstream Assays

Protocol A: GABA-AT Enzymatic Assay

  • Homogenize the frozen brain tissue in 10 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM 2-mercaptoethanol and 0.1 mM PLP.

  • Centrifuge at 15,000 x g for 30 mins at 4°C. Collect the supernatant.

  • Initiate a coupled enzymatic assay combining the supernatant with α -ketoglutarate, GABA, NAD+, and an excess of succinic semialdehyde dehydrogenase (SSADH).

  • Monitor the production of NADH spectrophotometrically at 340 nm. The rate of absorbance increase is directly proportional to active GABA-AT.

Protocol B: LC-MS/MS Quantification of GABA

  • Deproteinize a separate aliquot of the brain homogenate using 0.1 M perchloric acid.

  • Centrifuge and filter the supernatant through a 0.22 μ m membrane.

  • Analyze via LC-MS/MS using a hydrophilic interaction liquid chromatography (HILIC) column. Quantify the GABA peak against a stable isotope-labeled internal standard (e.g., GABA-d6).

Quantitative Data Interpretation

The hallmark of a successful S-AFPA in vivo study is an inverse correlation between GABA-AT activity and whole-brain GABA levels[1]. The compound exhibits exceptional in vivo specificity, failing to inhibit off-target transaminases or decarboxylases[1].

Table 1: Expected Dose-Dependent Pharmacodynamics of S-AFPA

Treatment GroupDose (mg/kg, i.p.)GABA-AT Activity (% of Control)Whole-Brain GABA Levels (% of Control)
Vehicle (0.9% Saline) 0100 ± 5%100 ± 8%
S-AFPA Low Dose 10~75%~120%
S-AFPA Mid Dose 30~40%~200%
S-AFPA High Dose 100< 10%> 300%
(Note: Values are representative approximations synthesized from historical mechanism-based inhibitor profiles[1])

Table 2: In Vivo Enzyme Specificity Profile of S-AFPA

Target EnzymeBiological FunctionS-AFPA Inhibition MechanismObserved In Vivo Effect
GABA-AT GABA CatabolismIrreversible (Mechanism-based)Potent, time-dependent inactivation[1]
GAD GABA BiosynthesisCompetitive Reversible (In vitro only)No significant in vivo inhibition[1]
Asp-T Aspartate TransaminationWeak CompetitiveNo significant in vivo inhibition[1]
Ala-T Alanine TransaminationNoneNo effect[1]

References

  • [1] Title: In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Source: Life Sciences (PubMed). URL:[Link]

  • [2] Title: 5-SUBSTITUTED 4-AMINOPENTANOIC ACIDS AS INACTIVATORS AND SUBSTRATES OF GAMMA-AMINOBUTYRIC ACID TRANSAMINASE. Source: ProQuest Dissertations. URL:[Link]

  • [3] Title: 4-Amino-5-fluoropentanoic acid | C5H10FNO2 | CID 130363. Source: PubChem (National Center for Biotechnology Information). URL:[Link]

Sources

Method

Application Note: Advanced NMR and Mass Spectrometry Characterization of (4S)-4-Amino-5-fluoropentanoic Acid Hydrochloride

Overview and Analytical Significance (4S)-4-amino-5-fluoropentanoic acid (AFPA) hydrochloride is a highly potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) 1. By irreversibly binding t...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Analytical Significance

(4S)-4-amino-5-fluoropentanoic acid (AFPA) hydrochloride is a highly potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) 1. By irreversibly binding to the pyridoxal 5'-phosphate (PLP) cofactor via an enamine mechanism, AFPA prevents the degradation of the inhibitory neurotransmitter GABA, making it a critical compound in neuropharmacology and antiepileptic drug development 2.

Due to the presence of a terminal fluorine atom adjacent to a chiral amine center, rigorous structural validation is required to confirm stereochemical integrity and constitutional connectivity. This application note details a self-validating analytical workflow utilizing multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to definitively characterize AFPA hydrochloride.

Chemical and Structural Properties

PropertyValue
Compound Name (4S)-4-amino-5-fluoropentanoic acid hydrochloride
CAS Number 124211-07-0
Molecular Formula C₅H₁₁ClFNO₂ 3
Molecular Weight (Salt) 171.60 g/mol 4
Monoisotopic Mass (Free Base) 135.06955 Da 5

Multi-Nuclear NMR Spectroscopy

Analytical Rationale and Causality

NMR is the gold standard for elucidating the exact position of the fluorine atom on the AFPA backbone. The ¹⁹F nucleus (spin-½, 100% natural abundance) provides a highly sensitive, background-free probe because biological and common chemical matrices lack endogenous fluorine [[6]]().

  • Solvent Selection: Deuterium oxide (D₂O) is mandated because AFPA hydrochloride is highly polar and insoluble in standard organic solvents like CDCl₃. Furthermore, D₂O exchanges the labile amine (-NH₃⁺) and carboxylic acid (-COOH) protons, removing broad, overlapping signals from the ¹H spectrum.

  • J-Coupling Diagnostics: The scalar coupling between the ¹⁹F atom and adjacent ¹H/¹³C nuclei definitively proves the terminal fluoromethyl (-CH₂F) arrangement. The large geminal coupling (²J_H-F ≈ 47 Hz) splits the C5 protons into a distinct doublet of multiplets.

Step-by-Step Experimental Protocol

Trustworthiness & Self-Validation: To ensure absolute chemical shift accuracy, the protocol utilizes dual internal standards.

  • Sample Preparation: Dissolve 15–20 mg of AFPA hydrochloride in 0.6 mL of D₂O (99.9% D).

  • Internal Standardization: Spike the sample with 0.05% (w/v) TSP-d₄ (trimethylsilylpropanoic acid) for ¹H/¹³C referencing (set to 0.0 ppm) and 0.05% (v/v) TFA (trifluoroacetic acid) for ¹⁹F referencing (set to -76.55 ppm) 7.

  • Instrument Parameters: Utilize a 400 MHz or 500 MHz spectrometer equipped with a multinuclear probe 8.

    • ¹H NMR: 16–32 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

    • ¹³C NMR: 512–1024 scans, D1 = 2.0 s, with ¹H decoupling (WALTZ-16).

    • ¹⁹F NMR: 64 scans, D1 = 3.0 s, spectral width = 200 ppm (centered at -150 ppm). Acquire both ¹H-coupled and ¹H-decoupled spectra to verify multiplicity.

Expected Spectral Assignments
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
¹H 4.45 – 4.65dm²J_H-F ≈ 47.0C5-H₂ (-CH₂F)
¹H 3.60 – 3.75m-C4-H (-CH-NH₂)
¹H 2.40 – 2.50m-C2-H₂ (-CH₂-COOH)
¹³C ~176.0s-C1 (-COOH)
¹³C ~83.5d¹J_C-F ≈ 168.0C5 (-CH₂F)
¹³C ~51.0d²J_C-F ≈ 20.0C4 (-CH-NH₂)
¹⁹F ~ -229.0td²J_F-H ≈ 47.0, ³J_F-H ≈ 21.0F (C5-F) 9

High-Resolution Mass Spectrometry (HRMS)

Analytical Rationale and Causality

Electrospray Ionization (ESI) is the optimal soft ionization technique for preserving the intact mass of polar amino acid salts. Positive ion mode (+ESI) is selected because the basic primary amine (pKa ~9.5) is easily protonated in acidic mobile phases, yielding a robust [M+H]⁺ signal. Collision-Induced Dissociation (CID) in MS/MS mode is employed to intentionally fragment the molecule. The neutral loss of 20 Da (HF) is a definitive hallmark of aliphatic fluorocarbons, validating the presence of the fluorine atom 1.

Step-by-Step Experimental Protocol

Trustworthiness & Self-Validation: A solvent blank must precede the sample injection to rule out carryover. A mass calibration standard (e.g., sodium formate) must be infused prior to analysis to ensure mass accuracy is maintained below 5 ppm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of AFPA hydrochloride in LC-MS grade water. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Note: Traditional reversed-phase C18 columns are contraindicated as they fail to retain highly polar, underivatized amino acids, leading to severe ion suppression in the void volume.

  • MS Parameters:

    • Ionization: ESI positive mode (+ESI).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion (m/z 136.07) using a quadrupole isolation window of 1.0 Da. Apply a Normalized Collision Energy (NCE) of 15–25 eV using argon or nitrogen as the collision gas.

Expected MS/MS Fragmentation Pathways
Ion Typem/z (Theoretical)FormulaStructural Interpretation
[M+H]⁺ 136.0768C₅H₁₁FNO₂⁺Protonated intact molecule
Fragment 1 116.0706C₅H₁₀NO₂⁺Loss of Hydrogen Fluoride (-20 Da)
Fragment 2 119.0503C₅H₈FO₂⁺Loss of Ammonia (-17 Da)
Fragment 3 118.0663C₅H₉FN⁺Loss of Water (-18 Da)

Analytical Workflows and Mechanisms

AnalyticalWorkflow Sample Sample Prep (AFPA HCl) NMR Multi-Nuclear NMR (1H, 13C, 19F) Sample->NMR D2O + TSP/TFA MS LC-HRMS/MS (ESI+ & CID) Sample->MS H2O/MeCN + FA Data Data Synthesis NMR->Data Shifts & J-Coupling MS->Data Exact Mass & Fragments Struct Structural Confirmation Data->Struct

Figure 1. Parallel analytical workflow for the structural validation of AFPA hydrochloride.

MSFragmentation Precursor [M+H]+ m/z 136.0768 LossHF [M+H - HF]+ m/z 116.0706 Precursor->LossHF -20 Da (HF loss) LossNH3 [M+H - NH3]+ m/z 119.0503 Precursor->LossNH3 -17 Da (NH3 loss) LossH2O [M+H - H2O]+ m/z 118.0663 Precursor->LossH2O -18 Da (H2O loss)

Figure 2. Primary ESI-MS/MS collision-induced dissociation pathways for AFPA.

References

  • Thoreauchem. "4-amino-5-fluoropentanoic acid hydrochloride". thoreauchem.com. URL: [Link]

  • PubChemLite. "C5H10FNO2 - Explore". uni.lu. URL: [Link]

  • Accela ChemBio. "124211-07-0, 4-amino-5-fluoropentanoic acid hydrochloride". accelachem.com. URL: [Link]

  • National Institutes of Health (PMC). "Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin". nih.gov. URL:[Link]

  • National Institutes of Health (PMC). "Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase". nih.gov. URL:[Link]

  • National Institutes of Health (PubMed). "Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase". nih.gov. URL:[Link]

  • Biophysical Society. "Fluorine NMR". biophysics.org. URL: [Link]

  • ResearchGate. "Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals". researchgate.net. URL: [Link]

  • OSTI.GOV. "PLP and GABA trigger GabR-mediated transcription regulation in Bacillus subtilis via external aldimine formation". osti.gov. URL: [Link]

Sources

Application

Application Note: Probing GABA Metabolism with (4S)-4-amino-5-fluoropentanoic acid hydrochloride, a Mechanism-Based Inactivator of GABA Aminotransferase

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a comprehensive technical guide on the use of (4S)-4-amino-5-fluoropentanoic acid hydrochloride to investigate the me...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive technical guide on the use of (4S)-4-amino-5-fluoropentanoic acid hydrochloride to investigate the metabolic pathways of γ-aminobutyric acid (GABA). It includes the mechanism of action, detailed protocols for in vitro and in vivo applications, and data interpretation guidelines.

Introduction: The Significance of GABA Metabolism

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1] An imbalance between inhibitory (GABAergic) and excitatory (glutamatergic) signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[2][3]

The concentration of GABA in the brain is tightly regulated by a metabolic pathway known as the GABA shunt. This process involves three key enzymes:

  • Glutamate Decarboxylase (GAD): Synthesizes GABA from glutamate.[4][5]

  • GABA Aminotransferase (GABA-T): Catabolizes GABA to succinic semialdehyde.[2][5]

  • Succinic Semialdehyde Dehydrogenase (SSADH): Oxidizes succinic semialdehyde to succinate, which then enters the Krebs cycle.[5]

GABA-T (EC 2.6.1.19) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that represents a critical control point in GABAergic neurotransmission.[2] By degrading GABA, it terminates its inhibitory signal. Consequently, inhibiting GABA-T is a key therapeutic strategy for increasing GABA levels and enhancing inhibitory tone in the CNS.[6] (4S)-4-amino-5-fluoropentanoic acid (S-AFPA) is a potent and specific tool designed for this purpose.

Mechanism of Action: Irreversible Inactivation of GABA-T

(4S)-4-amino-5-fluoropentanoic acid is a mechanism-based inactivator, also known as a "suicide inhibitor," of GABA-T.[7] Unlike simple competitive inhibitors, it is processed by the enzyme's catalytic machinery, leading to the generation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.

The inactivation proceeds via an enamine mechanism.[2][8] The key steps are:

  • S-AFPA enters the GABA-T active site and forms a Schiff base with the PLP cofactor.

  • The enzyme abstracts a proton, leading to the elimination of a fluoride ion.

  • This elimination generates a highly reactive α,β-unsaturated intermediate.

  • A nucleophilic residue in the enzyme's active site attacks this intermediate, forming a stable, covalent adduct.

This process has a partition ratio of 0, meaning that every molecule of S-AFPA that binds to the enzyme leads to its inactivation without being released as a product.[2][8] While highly specific for GABA-T, S-AFPA has been noted to act as a weak, reversible competitive inhibitor of GAD at higher concentrations.[7]

GABA_Metabolism cluster_GABA_Shunt GABA Shunt Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH Krebs Krebs Cycle Succinate->Krebs AFPA (4S)-4-amino-5- fluoropentanoic acid AFPA->GABA_T_Node

Caption: The GABA shunt pathway and the site of irreversible inhibition by (4S)-4-amino-5-fluoropentanoic acid.

Protocol I: In Vitro GABA-T Inhibition Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of (4S)-4-amino-5-fluoropentanoic acid hydrochloride on purified GABA-T or in tissue lysates. The production of succinic semialdehyde by GABA-T is coupled to the reduction of a tetrazolium salt by SSADH, which produces a colored formazan product that can be measured at 492 nm.[9]

Materials and Reagents
  • (4S)-4-amino-5-fluoropentanoic acid hydrochloride

  • Purified GABA-T or tissue lysate (see Protocol II for preparation)

  • GABA (substrate)

  • α-Ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride) or similar tetrazolium salt

  • Assay Buffer: 100 mM Potassium Phosphate, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 492 nm

Step-by-Step Methodology
  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of (4S)-4-amino-5-fluoropentanoic acid hydrochloride in deionized water. Perform serial dilutions to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

    • Substrate Mix: Prepare a 2X substrate mix in Assay Buffer containing GABA, α-ketoglutarate, PLP, SSADH, and INT. The final concentrations in the reaction well should be optimized, but typical starting points are: 10 mM GABA, 2 mM α-Ketoglutarate, 0.1 mM PLP, 1 U/mL SSADH, 0.4 mM INT.[9][10] Protect from light.

  • Assay Setup (96-well plate):

    • Enzyme Wells: Add 50 µL of Assay Buffer containing the appropriate concentration of GABA-T enzyme to each well.

    • Inhibitor Addition: Add 10 µL of the inhibitor working solutions (or vehicle for control) to the enzyme wells.

    • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the 2X Substrate Mix to all wells.[9]

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 492 nm every 60 seconds for 30-60 minutes.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Caption: Workflow for the in vitro GABA-T inhibition assay.

Expected Results
ParameterDescriptionExample Value
IC₅₀ The concentration of inhibitor required to reduce enzyme activity by 50%.1 - 10 µM
k_inact_ The maximal rate of enzyme inactivation.Varies with conditions
K_I_ The inhibitor concentration that gives half the maximal rate of inactivation.Varies with conditions

Protocol II: In Vivo Analysis of GABA Metabolism in Mice

This protocol details the administration of (4S)-4-amino-5-fluoropentanoic acid hydrochloride to mice to assess its impact on brain GABA-T activity and GABA levels.[7]

Materials and Reagents
  • (4S)-4-amino-5-fluoropentanoic acid hydrochloride

  • Sterile Saline (0.9% NaCl) or appropriate vehicle

  • Adult mice (e.g., C57BL/6)

  • Tissue Homogenizer

  • Lysis Buffer: Ice-cold 1x Cell Lysis Solution or similar.[9]

  • Reagents for GABA-T assay (from Protocol I)

  • Reagents and equipment for GABA quantification (e.g., HPLC system)

Step-by-Step Methodology
  • Compound Administration:

    • Dissolve the compound in sterile saline to the desired concentration.

    • Administer the solution to mice via intraperitoneal (i.p.) injection. A dose-response study (e.g., 10, 50, 100 mg/kg) is recommended.[7] Administer vehicle to the control group.

    • House the animals for a specific duration post-injection (e.g., 2, 4, 8, 24 hours) to determine a time-course of effect.

  • Tissue Collection and Preparation:

    • At the designated time point, humanely euthanize the mice according to approved institutional protocols.

    • Rapidly dissect the brain and place it on ice.

    • Homogenize the whole brain or specific regions (e.g., cortex, hippocampus) in ice-cold Lysis Buffer (~10 mg tissue in 0.5 ml).[9]

    • Centrifuge the homogenate at ~14,000 rpm for 5-10 minutes at 4°C.[9]

    • Collect the supernatant (lysate) and store it at -80°C until analysis.

  • Biochemical Analysis:

    • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay. This is crucial for normalizing enzyme activity.

    • GABA-T Activity: Measure GABA-T activity in the lysates using the method described in Protocol I. Express activity as nmol/min/mg protein.

    • GABA Level Quantification: Measure GABA concentrations in the lysates. While several methods exist, HPLC with fluorescence detection is common. Briefly, this involves derivatizing the amino acid, separating it via a column, and detecting the fluorescent signal. Other methods include MRS for non-invasive in vivo measurement.[11][12]

Caption: Workflow for in vivo investigation of GABA metabolism.

Expected Results

Administration of S-AFPA is expected to cause a dose- and time-dependent inactivation of GABA-T, leading to a corresponding increase in brain GABA levels.[7]

Dose (mg/kg, i.p.)Brain GABA-T Activity (% of Control)Brain GABA Level (% of Control)
Vehicle100 ± 5100 ± 8
1075 ± 6130 ± 10
5040 ± 4210 ± 15
10015 ± 3350 ± 20
Table represents hypothetical data 4 hours post-administration.

Compound Handling and Storage

  • Storage: (4S)-4-amino-5-fluoropentanoic acid hydrochloride is a stable solid. Store at -20°C, desiccated, and protected from light.

  • Solution Preparation: The hydrochloride salt is generally soluble in aqueous solutions. For stock solutions, use deionized water or a suitable buffer. For in vivo use, dissolve in sterile 0.9% saline. Prepare fresh solutions or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Conclusion

(4S)-4-amino-5-fluoropentanoic acid hydrochloride is a powerful pharmacological tool for studying the GABAergic system. Its mechanism-based, irreversible inhibition of GABA-T allows for precise manipulation of GABA metabolism both in vitro and in vivo. The protocols outlined in this guide provide a robust framework for researchers to investigate the functional consequences of elevated GABA levels and to explore the role of GABA-T in health and disease.

References

  • Silverman, R. B., & Levy, M. A. (1983). In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Life Sciences, 32(24), 2717–2723. [Link]

  • GABA Aminotransferase (GABAT) Assay Kit. (2000). Product Information Sheet. [Link]

  • Harris, A. D., Puts, N. A. J., & Edden, R. A. E. (2021). A comprehensive guide to MEGA-PRESS for GABA measurement. NeuroImage, 227, 117692. [Link]

  • van der Veen, J. W., & Harris, A. D. (2020). On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy. OHBM Blog. [Link]

  • Chen, C., et al. (2020). Feasibility of Measuring GABA Levels in the Upper Brainstem in Healthy Volunteers Using Edited MRS. Frontiers in Human Neuroscience, 14, 299. [Link]

  • Hou, J., Strand-Amundsen, R., & Martinsen, Ø. G. (2022). Detection of physiological concentrations of GABA using dielectric spectroscopy - A pilot study. 2022 44th Annual International Conference of the IEEE Engineering in Medicine & Biology Society (EMBC). [Link]

  • Harris, A. D., et al. (2021). A Comprehensive Guide to MEGA-PRESS for GABA Measurement. medRxiv. [Link]

  • Silverman, R. B., & Invergo, B. J. (1986). Mechanism of inactivation of gamma-aminobutyrate aminotransferase by 4-amino-5-fluoropentanoic acid. First example of an enamine mechanism for a gamma-amino acid with a partition ratio of 0. Biochemistry, 25(22), 6817–6820. [Link]

  • Lee, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Molecules, 28(23), 7905. [Link]

  • Validation and optimisation of human GABA-T activity assay. (2021). ResearchGate. [Link]

  • Silverman, R. B., & George, C. (1988). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid. Biochemistry, 27(9), 3285-3289. [Link]

  • Mori, N., et al. (2019). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 83(12), 2253-2259. [Link]

  • Pan, Y., & Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 61(5), 1785–1799. [Link]

  • Pan, Y., et al. (2023). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. International Journal of Molecular Sciences, 24(3), 2167. [Link]

  • 5-Fluoro-4-aminopentanoic acid derivatives as GABA-AT inhibitors. (2020). ResearchGate. [Link]

  • Oketch-Rabah, H. A., et al. (2021). United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). Nutrients, 13(8), 2742. [Link]

  • Yuan, H., et al. (2024). Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. Journal of Animal Science and Biotechnology, 15(1), 16. [Link]

Sources

Method

Application Note: Preparation and Handling of (4S)-4-Amino-5-Fluoropentanoic Acid Hydrochloride Stock Solutions

Introduction & Mechanistic Overview (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA) is a highly specific, mechanism-based inactivator of pyridoxal 5'-phosphate (PLP)-dependent aminotransferases, notably γ-aminob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

(4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA) is a highly specific, mechanism-based inactivator of pyridoxal 5'-phosphate (PLP)-dependent aminotransferases, notably γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT) [1]. Beyond its utility as an irreversible enzyme inhibitor, AFPA serves as a critical molecular probe for structural biology, particularly for trapping and studying external aldimine formations in transcriptional regulators like GabR [2].

Causality Insight: AFPA operates as a "suicide substrate." When the compound enters the target enzyme's active site, its primary amine undergoes transimination with the PLP cofactor to form an external aldimine. Because of the strategically placed fluorine atom at the 5-position, subsequent deprotonation by an active-site base triggers the rapid elimination of a fluoride ion. This elimination generates a highly reactive electrophilic intermediate (a Michael acceptor). An adjacent nucleophilic amino acid residue within the active site immediately attacks this intermediate, forming an irreversible covalent adduct that permanently inactivates the enzyme [1].

Mechanism E_PLP Enzyme-PLP (Internal Aldimine) Ext_Ald External Aldimine (PLP-AFPA Complex) E_PLP->Ext_Ald Transimination AFPA (4S)-AFPA AFPA->Ext_Ald Elimination Fluoride Elimination (-HF) Ext_Ald->Elimination Active Site Base Deprotonation Intermediate Reactive Intermediate (Michael Acceptor) Elimination->Intermediate Inactivated Covalent Adduct (Inactivated Enzyme) Intermediate->Inactivated Nucleophilic Attack

Figure 1: Mechanism-based inactivation of PLP-dependent aminotransferases by (4S)-AFPA.

Physicochemical Properties

To ensure accurate molarity calculations and proper storage, the physical properties of the hydrochloride salt must be distinguished from the free acid [3].

PropertyValue
Chemical Name (4S)-4-amino-5-fluoropentanoic acid hydrochloride
Synonyms (S)-AFPA HCl
Molecular Formula C₅H₁₁ClFNO₂ (Salt) / C₅H₁₀FNO₂ (Free Acid)
Molecular Weight 171.60 g/mol (Salt) / 135.14 g/mol (Free Acid)
CAS Number 72522-16-8 (or 124211-07-0)
Aqueous Solubility >100 mM in H₂O and standard biological buffers
Appearance White to off-white crystalline solid

Protocol: Preparation of 100 mM Master Stock Solutions

Trustworthiness & Validation: This protocol utilizes the hydrochloride salt form to maximize aqueous solubility and solid-state stability. However, dissolving high concentrations of an HCl salt in unbuffered water significantly lowers the solution's pH (often dropping below pH 3.0). Introducing this highly acidic stock directly into a weakly buffered enzyme assay will denature the target protein and invalidate the kinetic data. Therefore, this protocol incorporates a mandatory pH validation and neutralization step to create a self-validating workflow.

Materials Required:
  • (4S)-AFPA HCl powder (desiccated, >95% purity)

  • Ultrapure water (Milli-Q, 18.2 MΩ·cm)

  • 1 M NaOH solution (for pH adjustment)

  • 200 mM HEPES buffer, pH 7.4

  • Precision analytical balance (readability to 0.01 mg)

  • Micro-pH electrode or high-resolution pH indicator paper

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the vial of (4S)-AFPA HCl from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Cold powders act as condensation nuclei. Ambient moisture binding to the hygroscopic HCl salt will artificially inflate the weighed mass, leading to sub-target molarities in the final stock.

  • Gravimetric Measurement: Accurately weigh 17.16 mg of (4S)-AFPA HCl into a sterile, low-bind microcentrifuge tube.

  • Primary Dissolution: Add 800 µL of ultrapure water to the tube. Vortex gently for 30–60 seconds until a completely clear solution is achieved.

  • pH Validation & Neutralization (Critical Step):

    • Check the pH using a micro-electrode. The solution will be highly acidic.

    • Carefully titrate with 1 M NaOH in 1–2 µL increments until the pH reaches approximately 7.0.

    • Causality: Neutralizing the stock prevents localized protein denaturation when the inhibitor is later spiked into the assay microplate.

  • Volume Adjustment: Add ultrapure water to bring the final volume to exactly 1.0 mL . This yields a validated 100 mM master stock.

  • Sterilization: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Note: PES is chosen over Nylon to prevent non-specific binding of the fluorinated compound.

  • Aliquoting & Storage: Divide the stock into 20 µL to 50 µL single-use aliquots in low-bind tubes. Flash-freeze in liquid nitrogen and store at -80°C.

    • Causality: Repeated freeze-thaw cycles promote intermolecular condensation reactions between the primary amine and the carboxylic acid groups. Single-use aliquots guarantee absolute structural integrity for rigorous kinetic assays.

Application Workflow: In Vitro PLP-Enzyme Inhibition Assay

When deploying the AFPA stock in downstream biochemical assays, the experimental environment must be carefully controlled to prevent assay interference.

  • Buffer Selection: Conduct the assay in 50 mM HEPES, PIPES, or Phosphate buffer (pH 7.4). Strictly avoid primary amine-containing buffers such as Tris or Glycine.

    • Causality: Primary amines in the bulk buffer can chemically compete with the inhibitor for the PLP aldehyde group, forming non-productive Schiff bases and artificially depressing the observed rate of inactivation ( kinact​ ).

  • Time-Dependent Pre-incubation: Because AFPA is a mechanism-based inactivator, inhibition is time-dependent. Pre-incubate the target enzyme (e.g., GABA-AT) with varying concentrations of AFPA (10 µM to 1 mM) for 10–30 minutes at 37°C before adding the natural substrate to initiate the residual activity assay.

References

  • Lee, H., Juncosa, J. I., & Silverman, R. B. (2015). Ornithine aminotransferase vs. GABA aminotransferase. Implications for the design of new anticancer drugs. Medicinal Research Reviews, 35(2), 286–305. URL:[Link]

  • Wu, R., Sanishvili, R., Belitsky, B. R., Juncosa, J. I., Le, H. V., Lehrer, H. J., ... & Liu, D. (2017). PLP and GABA trigger GabR-mediated transcription regulation in Bacillus subtilis via external aldimine formation. Proceedings of the National Academy of Sciences, 114(15), 3891-3896. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6914734, (4S)-4-amino-5-fluoropentanoic acid. URL:[Link]

Application

Application Note: (4S)-4-Amino-5-fluoropentanoic Acid Hydrochloride as a Mechanism-Based Inactivator

Executive Summary (4S)-4-Amino-5-fluoropentanoic acid hydrochloride (AFPA) is a highly specific, mechanism-based inactivator (MBI) of pyridoxal 5′-phosphate (PLP)-dependent aminotransferases, most notably γ -aminobutyric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S)-4-Amino-5-fluoropentanoic acid hydrochloride (AFPA) is a highly specific, mechanism-based inactivator (MBI) of pyridoxal 5′-phosphate (PLP)-dependent aminotransferases, most notably γ -aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT)[1][2]. By exploiting the catalytic machinery of the target enzyme to convert a relatively unreactive substrate analogue into a highly reactive electrophile, AFPA provides researchers with a powerful molecular probe for structural biology, neuropharmacology, and plant physiology[3][4].

This application note provides a comprehensive guide to the commercial sourcing, mechanistic properties, and validated experimental protocols for utilizing AFPA in both in vitro enzymatic assays and in vivo physiological studies.

Chemical Profile & Commercial Sourcing

The presence of the fluorine atom at the C5 position is critical to the molecule's function, acting as a leaving group during enzymatic processing[5]. The compound is commercially available either as the stereospecific (4S)-enantiomer or as a racemic mixture, typically supplied as a hydrochloride salt to enhance aqueous solubility.

Table 1: Commercial Suppliers and Specifications
SupplierCAS NumberEnantiomeric FormPurityApplication Focus
Sigma-Aldrich 72522-16-8 / 124211-07-0(4S) / Racemic 95%Analytical standards, general biochemical probing[6]
BLD Pharmatech 72522-16-8(4S)-enantiomer 95%High-throughput screening, medicinal chemistry
Accela ChemBio 124211-07-0Racemic 95%Bulk synthesis, intermediate derivation[7]
Biosynth 124211-07-0Racemic 95%Custom synthesis, life science research[8]
Bio-Fount 72522-16-8(4S)-enantiomer 95%Biological assays, specialized molecular probing[9]

Note: For precise kinetic studies of GABA-AT and hOAT, the (4S)-enantiomer (CAS: 72522-16-8) is strictly required, as the (4R)-enantiomer exhibits negligible affinity for the active site.

Mechanistic Insights: The Enamine Inactivation Pathway

To design effective experiments using AFPA, one must understand the causality behind its irreversible inhibition. AFPA was initially designed as a Michael addition mechanism-based inactivator; however, rigorous structural and mass-spectrometry studies revealed that it operates via an enamine addition mechanism [4].

  • Binding and Transimination : AFPA enters the active site and forms an external aldimine with the PLP cofactor.

  • Deprotonation and Elimination : The catalytic base of the enzyme removes the α -proton. The resulting electron cascade drives the elimination of the fluoride ion (a good leaving group), generating a highly reactive electrophilic intermediate[4][5].

  • Covalent Trapping : Instead of a water molecule hydrolyzing the complex, the strictly conserved catalytic lysine residue (e.g., Lys329 in GABA-AT or Lys292 in hOAT) acts as a nucleophile. It attacks the imine linkage, forming a stable, covalently bound enamine adduct[4][10].

This self-validating "suicide inhibition" ensures that the enzyme is only inactivated if it actively attempts to catalyze the reaction, making AFPA exceptionally specific.

Visualization of the Inactivation Logic

G A AFPA + PLP-Enzyme (Resting State) B External Aldimine Formation A->B Substrate Binding C Deprotonation & Fluoride Elimination B->C Catalytic Base Action D Electrophilic Intermediate Formation C->D -F⁻ Leaving Group E Nucleophilic Attack by Catalytic Lysine D->E Active Site Trapping F Irreversible Covalent Enamine Adduct E->F Enzyme Inactivation

Mechanism of PLP-dependent enzyme inactivation by AFPA via the enamine pathway.

Experimental Protocols

Protocol 1: In Vitro Time-Dependent Inactivation of GABA-AT

This protocol is designed to determine the kinetic parameters ( kinact​ and KI​ ) of AFPA against isolated aminotransferases. The assay utilizes a coupled-enzyme system to continuously monitor residual enzyme activity[10][11].

Rationale & Causality: Because AFPA is a mechanism-based inactivator, inhibition is time-dependent. Measuring activity at a single time point is insufficient; one must calculate the observed rate of inactivation ( kobs​ ) at various inhibitor concentrations to derive the maximum inactivation rate ( kinact​ ) and the inhibitor binding affinity ( KI​ ).

Materials:

  • Recombinant GABA-AT (or hOAT).

  • (4S)-AFPA (prepared as a 10 mM stock in assay buffer).

  • Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 5 mM α -ketoglutarate, 1 mM NADP+, 5 mM GABA.

  • Coupling Enzyme: Succinic semialdehyde dehydrogenase (SSADH) (excess).

Step-by-Step Methodology:

  • Enzyme Pre-incubation : Dilute recombinant GABA-AT to a final concentration of 0.5 μ M in 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM PLP.

  • Inhibitor Addition : Initiate the inactivation by adding varying concentrations of AFPA (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.5 mM, 5.0 mM) to the enzyme mixture at 25°C. Include a vehicle control (buffer only) to account for natural enzyme degradation.

  • Aliquot Sampling : At predetermined time intervals (e.g., 0, 1, 3, 5, 10, and 15 minutes), withdraw a 10 μ L aliquot from the inactivation mixture.

  • Activity Measurement : Immediately dilute the aliquot 100-fold into 990 μ L of the Assay Buffer (containing SSADH).

  • Spectrophotometric Readout : Monitor the formation of NADPH by measuring the increase in absorbance at 340 nm for 3 minutes. The initial slope ( ΔA340​/min ) represents the residual GABA-AT activity.

  • Self-Validation (Dialysis) : To confirm irreversibility, subject a fully inactivated enzyme sample to extensive dialysis against the assay buffer for 24 hours. A lack of activity recovery confirms the covalent nature of the enamine adduct[10].

  • Data Analysis : Plot the natural log of percentage residual activity versus time to find kobs​ for each concentration. Fit the data to the Kitz-Wilson equation: kobs​=KI​+[I]kinact​×[I]​ .

Protocol 2: In Vivo Inhibition of Phytochrome Biosynthesis in Seedlings

AFPA is a potent transaminase inhibitor that blocks the de novo synthesis of the phytochrome chromophore in developing plants, making it a preferred tool over gabaculine for probing photomorphogenesis[3][12].

Rationale & Causality: Phytochrome synthesis requires the transamination of γ , δ -dioxovaleric acid to δ -aminolevulinic acid (ALA). By applying AFPA preemergence, the transaminase is irreversibly inhibited, starving the plant of ALA and preventing the assembly of spectrophotometrically active phytochrome[3].

Step-by-Step Methodology:

  • Seed Preparation : Surface-sterilize seeds of Pisum sativum (pea) or Avena sativa (oat) using 1% sodium hypochlorite, followed by extensive rinsing with distilled water.

  • Inhibitor Treatment : Imbibe the seeds in a solution containing 1 to 5 mM AFPA (adjusted to pH 6.5) for 12 hours in complete darkness. For the control group, imbibe in distilled water.

  • Cultivation : Transfer the seeds to vermiculite moistened with the respective AFPA solution or water. Grow the seedlings in absolute darkness at 25°C for 5 to 7 days.

  • Tissue Harvesting : Under a dim green safelight (to prevent phytochrome photoconversion), harvest the apical 1-cm segments of the epicotyls.

  • Spectrophotometric Assay : Pack the tissue segments into custom cuvettes. Measure the in vivo phytochrome content using a dual-wavelength spectrophotometer. Calculate the relative phytochrome concentration by measuring the absorbance difference ( Δ(ΔA) ) between 660 nm (red) and 730 nm (far-red) following saturating actinic irradiations[3][12].

Quantitative Data Summary

The efficiency of AFPA varies depending on the specific PLP-dependent enzyme targeted. The table below summarizes the kinetic parameters established in literature, demonstrating its high affinity and rapid inactivation of GABA-AT compared to hOAT.

Table 2: Kinetic Parameters of AFPA against Aminotransferases
Target Enzyme KI​ (mM) kinact​ (min −1 )Inactivation Efficiency ( kinact​/KI​ )Reference
GABA-AT (Porcine/Human) 0.0320.175.31 min −1 mM −1 [4]
hOAT (Human) 1.050.150.14 min −1 mM −1 [4]

Interpretation: While AFPA inactivates both enzymes via the same enamine mechanism, it is approximately 38 times more efficient at inactivating GABA-AT than hOAT, driven primarily by a much tighter binding affinity (lower KI​ )[4].

References

  • 4-Amino-5-fluoropentanoic acid | C5H10FNO2 | CID 130363 - PubChem National Institutes of Health (NIH) URL:[Link]

  • PLP and GABA trigger GabR-mediated transcription regulation in Bacillus subtilis via external aldimine formation OSTI.GOV URL:[Link]

  • Inhibition of Phytochrome Synthesis by the Transaminase Inhibitor, 4-Amino-5-Fluoropentanoic Acid Plant Physiology | Oxford Academic URL:[Link]

  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions National Institutes of Health (NIH) - PMC URL:[Link]

  • Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid MDPI URL:[Link]

  • 3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase NSF Public Access Repository (NSF PAR) URL:[Link]

  • Ornithine aminotransferase vs. GABA aminotransferase. Implications for the design of new anticancer drugs National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4S)-4-amino-5-fluoropentanoic Acid Hydrochloride

Welcome to the dedicated technical support guide for the synthesis of (4S)-4-amino-5-fluoropentanoic acid hydrochloride. This molecule is a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) and a valua...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of (4S)-4-amino-5-fluoropentanoic acid hydrochloride. This molecule is a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) and a valuable building block in medicinal chemistry.[1][2] However, its synthesis, particularly the stereospecific introduction of fluorine, presents notable challenges that can impact overall yield and purity.[]

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move from high-level frequently asked questions to a detailed troubleshooting guide for specific experimental issues, followed by a validated, high-yield protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for (4S)-4-amino-5-fluoropentanoic acid?

A1: The synthesis of fluorinated amino acids is a complex field without a single universal method.[] For this specific molecule, the most common and stereoselective strategies begin with a chiral starting material ("chiral pool" synthesis) to establish the required (S)-stereochemistry at the C4 position. A widely used precursor is L-pyroglutamic acid, which is readily available and contains the necessary stereocenter. The general approach involves ring-opening, functional group manipulation to introduce the fluoromethyl group, and subsequent deprotection.

Q2: Why is the fluorination step often the most critical for yield?

A2: The introduction of fluorine is challenging due to the unique properties of the element, such as its high electronegativity and the small size of the fluoride ion.[][4] In the context of this synthesis, the key fluorination step is typically a nucleophilic substitution (SN2) reaction on a carbon bearing a good leaving group (e.g., a tosylate or mesylate). This reaction is highly susceptible to a competing elimination (E2) pathway, which forms an undesired alkene byproduct and significantly reduces the yield of the fluorinated product. The choice of fluorinating agent, solvent, and temperature is therefore paramount to favor substitution over elimination.

Q3: What level of purity is required for the starting materials?

A3: Starting with high-purity materials is non-negotiable for achieving high yields and simplifying purification. For the chiral precursor (e.g., L-pyroglutamol), ensure high enantiomeric purity (>99% ee) to avoid diastereomeric impurities in the final product. All solvents should be anhydrous, particularly for steps involving strong bases or moisture-sensitive reagents like tosyl chloride and fluorinating agents. Distilling solvents over an appropriate drying agent is highly recommended.[5]

Q4: How is the final hydrochloride salt formed and isolated?

A4: After the final deprotection step, the product exists as a zwitterionic free amino acid. To form the hydrochloride salt, the purified amino acid is typically dissolved in a suitable solvent (like methanol or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in dioxane or isopropanol). The salt is generally less soluble than the free amino acid in organic solvents and can be precipitated by cooling or by the addition of a less polar co-solvent (e.g., diethyl ether or MTBE), followed by filtration and drying.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield in the fluorination step (conversion of the tosylate to the fluoro compound).

  • Potential Cause A: Competing E2 Elimination Reaction.

    • Explanation: The fluoride source (e.g., tetrabutylammonium fluoride, TBAF) is basic and can act as a base to promote the elimination of the tosylate group, forming an alkene. This is especially prevalent at higher temperatures.

    • Solution:

      • Temperature Control: Maintain the reaction at the lowest effective temperature. Start at room temperature and only gently heat if the reaction is sluggish.

      • Fluoride Source: While TBAF is common, consider using potassium fluoride (KF) in combination with a phase-transfer catalyst like 18-crown-6. This combination can provide a "naked" and highly nucleophilic fluoride ion source with lower basicity, favoring the SN2 pathway.

      • Solvent Choice: Use a polar aprotic solvent like anhydrous acetonitrile or DMF to effectively solvate the cation of the fluoride salt and enhance the nucleophilicity of the fluoride anion.

  • Potential Cause B: Incomplete Reaction.

    • Explanation: The tosylate may be sterically hindered, or the fluorinating agent may not be sufficiently active. Water contamination can also deactivate the fluoride source.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvent and a fresh, dry source of fluoride.[7]

      • Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can be slow, sometimes requiring 24-48 hours to reach completion.

      • Activator: If using KF, ensure the 18-crown-6 is completely dry and used in stoichiometric amounts.

Problem 2: Difficulty in purifying the final product.

  • Potential Cause A: Contamination with Unreacted Starting Material or Byproducts.

    • Explanation: If any of the preceding steps (tosylation, fluorination, deprotection) were incomplete, the impurities will carry through to the final step, making crystallization or purification of the hydrochloride salt difficult. The alkene byproduct from the E2 elimination is a very common impurity.

    • Solution:

      • Purify Intermediates: Do not proceed to the next step without ensuring the purity of your current intermediate. Purify each intermediate (e.g., the protected amino alcohol, the tosylate, the protected fluoro-amine) by flash column chromatography. This is the most reliable way to ensure a clean final product.

      • Characterization: Confirm the structure and purity of each intermediate by ¹H NMR, ¹³C NMR, and MS before proceeding.

  • Potential Cause B: Issues with Crystallization/Precipitation of the HCl Salt.

    • Explanation: The product may be too soluble in the chosen solvent system, or it may be precipitating as an oil rather than a crystalline solid.

    • Solution:

      • Solvent System: After adding HCl, if no precipitate forms, slowly add a less polar anti-solvent like diethyl ether, MTBE, or ethyl acetate while stirring vigorously until turbidity is observed. Then, cool the mixture to 0-5°C to promote crystallization.[6]

      • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This can initiate crystallization.

      • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single crystal (a "seed") to the solution to induce crystallization.

      • Trituration: If an oil forms, remove the supernatant, and add a fresh portion of the anti-solvent. Vigorously stir or sonicate the oil. This process, called trituration, can often induce solidification.

Problem 3: Inconsistent results or reaction failure.

  • Potential Cause: Reagent Quality.

    • Explanation: Many reagents in this synthesis are sensitive to air and moisture. An old bottle of a fluorinating agent or a base can be the sole cause of failure.

    • Solution:

      • TBAF: TBAF is notoriously hygroscopic. Use a freshly opened bottle or purchase it as a solution in THF. If you have the solid, it must be rigorously dried under high vacuum before use.

      • Bases: Use freshly opened or properly stored bases like triethylamine (Et₃N) or pyridine.

      • Solvents: Ensure all solvents are of anhydrous grade and stored over molecular sieves if necessary.

Visualized Synthetic Pathway and Troubleshooting

The following diagrams illustrate a typical synthetic route and a logical workflow for troubleshooting common issues.

G Start L-Pyroglutamol BocProtected (S)-tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate Start->BocProtected Boc₂O, Et₃N, DCM Tosylate (S)-tert-butyl 5-oxo-2-(((tosyloxy)methyl)pyrrolidine)-1-carboxylate BocProtected->Tosylate TsCl, Pyridine, 0°C to RT Fluoro (S)-tert-butyl 2-(fluoromethyl)-5-oxopyrrolidine-1-carboxylate Tosylate->Fluoro TBAF, Acetonitrile, RT Hydrolyzed (4S)-4-amino-5-fluoropentanoic acid (Zwitterion) Fluoro->Hydrolyzed 6M HCl, Reflux FinalProduct (4S)-4-amino-5-fluoropentanoic acid hydrochloride Hydrolyzed->FinalProduct HCl in Dioxane/IPA

Caption: A validated synthetic pathway from L-pyroglutamol.

G Start Low Final Yield? Step1 Check Fluorination Step (TLC/LC-MS) Start->Step1 Analyze Intermediates Step2 Check Hydrolysis Step (TLC/LC-MS) Start->Step2 Step3 Check Purification/ Isolation Start->Step3 Cause1a Incomplete Reaction? Step1->Cause1a Starting material remains Cause1b Side Product (E2 Elimination)? Step1->Cause1b New non-polar spot Cause2 Incomplete Hydrolysis? Step2->Cause2 Cause3 Oiling Out? Step3->Cause3 Solution1a Use Anhydrous Conditions Increase Reaction Time Cause1a->Solution1a Solution1b Lower Temperature Use KF/18-crown-6 Cause1b->Solution1b Solution2 Increase Reflux Time Ensure HCl Concentration Cause2->Solution2 Solution3 Change Solvent/Anti-solvent Triturate or Seed Cause3->Solution3

Caption: A troubleshooting workflow for low yield diagnosis.

Optimized Experimental Protocol

This protocol is based on a common synthetic route starting from commercially available L-pyroglutamol.

Table 1: Key Reagent Stoichiometry

Step Reagent Molar Equiv. Solvent Temp. (°C) Time (h)
1. Boc Protection Di-tert-butyl dicarbonate (Boc₂O) 1.1 DCM 0 to 25 12
2. Tosylation p-Toluenesulfonyl chloride (TsCl) 1.2 Pyridine 0 to 25 16
3. Fluorination Tetrabutylammonium fluoride (TBAF) 1.5 Acetonitrile 25 24
4. Hydrolysis Hydrochloric Acid (6M) Excess Water 100 8

| 5. Salt Formation | HCl (4M in Dioxane) | 1.1 | Isopropanol | 0 | 2 |

Step 1: Boc-Protection of L-Pyroglutamol

  • Dissolve L-pyroglutamol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and cool the solution to 0°C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically pure enough for the next step.

Step 2: Tosylation

  • Dissolve the Boc-protected pyroglutamol from Step 1 in anhydrous pyridine and cool to 0°C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, keeping the temperature below 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl (until the aqueous layer is acidic), saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure tosylate.

Step 3: Nucleophilic Fluorination

  • Dissolve the purified tosylate (1.0 eq) in anhydrous acetonitrile.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 24 hours. Monitor progress by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the fluoro-intermediate.

Step 4: Acid Hydrolysis and Deprotection

  • Add 6M aqueous HCl to the fluoro-intermediate from Step 3.

  • Heat the mixture to reflux (approx. 100°C) and maintain for 8 hours.

  • Cool the reaction mixture to room temperature and wash with DCM to remove any organic impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain a crude solid/oil.

Step 5: Hydrochloride Salt Formation and Isolation

  • Dissolve the crude product from Step 4 in a minimal amount of isopropanol.

  • Slowly add 4M HCl in dioxane (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes, then cool to 0°C for 2 hours to promote precipitation.

  • If no solid forms, add diethyl ether dropwise until the solution becomes cloudy.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under high vacuum to yield (4S)-4-amino-5-fluoropentanoic acid hydrochloride. [CAS: 72522-16-8].[8]

References

  • O'Hagan, D. (2019). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Qiu, J., Pingsterhaus, J. M., & Silverman, R. B. (2000). A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase. Journal of Medicinal Chemistry, 43(5), 706–714. Retrieved from [Link]

  • Silverman, R. B., & Nanavati, S. M. (1999). A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. PubMed. Retrieved from [Link]

  • Smietana, M. (2020). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-fluoropentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Technical Disclosure Commons. Retrieved from [Link]

  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Optimization

purification challenges of (4S)-4-amino-5-fluoropentanoic acid hydrochloride

Technical Support Center: Purification & Handling of (4S)-4-Amino-5-fluoropentanoic Acid Hydrochloride Welcome to the advanced technical support guide for the purification and handling of (4S)-4-amino-5-fluoropentanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of (4S)-4-Amino-5-fluoropentanoic Acid Hydrochloride

Welcome to the advanced technical support guide for the purification and handling of (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA). AFPA is a highly specialized, mechanism-based covalent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT)[1]. It is also utilized as a potent probe for inhibiting phytochrome synthesis in plant biology[2].

Due to its unique structural motifs—a γ -amino acid backbone coupled with a β -fluoro amine—AFPA presents severe purification challenges. Standard isolation techniques often lead to catastrophic yield losses via spontaneous intramolecular cyclization or defluorination. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the integrity of your synthesized compound.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: During the concentration of my HPLC fractions, my product mass decreases, and a new, less polar peak appears on LC-MS. What is happening? A1: You are observing spontaneous lactamization . AFPA is a γ -amino acid. When the amine is not fully protonated (i.e., existing as a free base or zwitterion), the nitrogen lone pair acts as a nucleophile and attacks the C1 carboxylate. This intramolecular cyclization forms 5-(fluoromethyl)pyrrolidin-2-one (a 5-membered lactam). This reaction is highly accelerated by the thermal energy applied during rotary evaporation.

  • The Fix: Always maintain the compound as the hydrochloride salt (pH < 3) to keep the amine protonated ( −NH3+​ ), rendering it non-nucleophilic. Remove solvents exclusively via lyophilization (freeze-drying) below 25°C.

Q2: My 19 F-NMR shows a massive peak at -119 ppm (free fluoride) and my yield of AFPA is low. Why is the fluorine falling off? A2: You have triggered base-induced HF elimination . The fluorine atom at C5 is situated β to the C4 amine. Under neutral to basic conditions, the molecule undergoes an E1cB-like elimination, losing hydrogen fluoride (HF) to form a highly reactive enamine or imine intermediate. Ironically, this non-enzymatic degradation in your flask mimics the exact enamine mechanism by which AFPA covalently inactivates transaminases in vivo[3].

  • The Fix: Never expose AFPA to strong bases. If you must use basic eluents (like NH4​OH ) during ion-exchange chromatography, you must elute directly into a receiving flask pre-loaded with dilute HCl to immediately quench the pH.

Q3: Standard normal-phase silica gel chromatography fails to retain or separate my synthesized AFPA. What is the best chromatographic approach? A3: AFPA is a highly polar, zwitterionic molecule that behaves poorly on unmodified silica. Furthermore, the acidic nature of standard silica can cause unpredictable retention of the amine.

  • The Fix: Utilize Cation-Exchange Chromatography to strip away non-basic impurities, followed by Preparative Reverse-Phase HPLC (RP-HPLC) using an aqueous mobile phase with an acidic modifier (0.1% HCl) to maintain the salt form.

G A Stable AFPA-HCl Salt (Protonated Amine) B Free Base AFPA (Zwitterion / Neutral) A->B pH > 4.0 (Base added) B->A HCl added (pH < 3.0) C Lactamization (5-Fluoromethyl-pyrrolidin-2-one) B->C Heat / Dehydration (Nucleophilic Attack) D HF Elimination (Enamine / Imine Formation) B->D Strong Base (E1cB mechanism)

Figure 1: Logical relationship of AFPA pH-dependent degradation pathways.

Part 2: Self-Validating Experimental Protocols

To ensure the structural and stereochemical integrity of (4S)-AFPA-HCl, follow this two-stage purification workflow. Every step includes a built-in Quality Control (QC) check to validate the system.

Protocol A: Cation-Exchange Capture and Acid-Quench Elution

Causality: This step removes neutral and acidic byproducts from the synthesis. The critical innovation here is the "acid-quench" receiving flask, which prevents the HF elimination that normally destroys β -fluoro amines during basic elution[4].

  • Resin Preparation: Swell Dowex 50WX8 (100-200 mesh, H+ form) in deionized water. Pack a glass column and wash with 3 column volumes (CV) of 1M HCl, followed by water until the effluent is pH ~5.

  • Loading: Dissolve the crude AFPA mixture in minimal water. Adjust the pH to 2.0 using 1M HCl. Load onto the column. (QC Check: Spot the flow-through on a TLC plate and stain with Ninhydrin. It should be negative, proving the amine is bound to the resin).

  • Washing: Wash the column with 5 CV of deionized water to elute non-basic impurities.

  • Acid-Quench Setup (Critical): Prepare receiving flasks containing 10 mL of 1M HCl.

  • Elution: Elute the product using 0.5 M NH4​OH . Allow the eluate to drip directly into the acidic receiving flasks with stirring.

  • Validation: Check the pH of the collected fractions immediately. It must remain < 3.0. If it rises above 3.0, add drops of 1M HCl until corrected.

Protocol B: Preparative RP-HPLC and Lyophilization

Causality: This step isolates the pure (4S)-enantiomer from closely related amine impurities. Using HCl as the mobile phase modifier ensures the product remains as the stable hydrochloride salt, preventing lactamization during the final drying phase.

  • Column Selection: Use a C18 AQ (Aqueous) preparative column (e.g., 250 x 21.2 mm, 5 μ m) designed to retain highly polar compounds.

  • Mobile Phase:

    • Solvent A: H2​O containing 0.1% HCl (Do NOT use TFA, as it will form the trifluoroacetate salt, which complicates biological assays).

    • Solvent B: Acetonitrile.

  • Gradient: Run a shallow isocratic hold at 2% B for 10 minutes, then a slow gradient to 15% B over 20 minutes. AFPA will elute early.

  • Fraction Collection: Monitor UV absorbance at 210 nm (due to the lack of a strong chromophore, an ELSD or CAD detector in parallel is highly recommended).

  • Lyophilization (Critical): Pool the pure fractions, freeze them immediately in a dry-ice/acetone bath, and lyophilize at -80°C and < 0.1 mbar. (QC Check: Analyze the final white powder via 19 F-NMR. You should see a single multiplet around -225 ppm. Any sharp singlet at -119 ppm indicates free fluoride from degradation).

G Step1 Crude Mixture (Aqueous) Step2 Cation-Exchange (Dowex H+) Step1->Step2 Load pH 2 Step3 Elution (Dilute NH4OH) Step2->Step3 Wash & Elute Step4 Acid Quench (Into 1M HCl) Step3->Step4 Immediate (Prevent HF loss) Step5 Prep RP-HPLC (0.1% HCl) Step4->Step5 Inject Step6 Lyophilization (< 25°C) Step5->Step6 Pure Fractions

Figure 2: Self-validating purification workflow for (4S)-AFPA-HCl.

Part 3: Quantitative Data & Method Comparisons

Table 1: Physicochemical & Stability Profile of (4S)-AFPA

ParameterValue / ObservationCausality / Implication for Handling
Molecular Weight 171.60 g/mol (HCl salt)Highly polar; requires aqueous handling.
Stability at pH < 3 > 6 months at 4°CAmine is protonated; nucleophilic attack and E1cB elimination are blocked.
Stability at pH 7-9 Rapid degradation ( t1/2​ < 2 hours)Free amine triggers HF elimination (enamine formation) and lactamization.
Thermal Stability Degrades > 40°C in solutionHeat accelerates the intramolecular cyclization to the pyrrolidin-2-one derivative.

Table 2: Comparative Purification Strategies for γ -Amino Acids

Purification MethodTarget Impurities RemovedRecovery RateRationale for AFPA
Normal-Phase Silica Non-polar organics< 10%Not Recommended. Irreversible binding of the amine to acidic silanol groups.
Cation-Exchange (Dowex) Neutral/Acidic byproducts85 - 90%Highly Recommended. Effectively captures the amine. Requires acid-quench during elution.
Prep RP-HPLC (C18 AQ) Closely related structural analogs75 - 85%Highly Recommended. Polishing step. 0.1% HCl mobile phase maintains the stable salt form.

References

  • Gardner, G., Gorton, H. L., & Brown, S. A. "Inhibition of Phytochrome Synthesis by the Transaminase Inhibitor, 4-Amino-5-Fluoropentanoic Acid." Plant Physiology, Oxford Academic. 2

  • Silverman, R. B., et al. "Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid." MDPI. 3

  • Silverman, R. B., & Levy, M. A. "Substituted 4-aminobutanoic acids. Substrates for gamma-aminobutyric acid alpha-ketoglutaric acid aminotransferase." Journal of Biological Chemistry (via ResearchGate). 4

  • Silverman, R. B., et al. "In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase." PubMed. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting (4S)-4-Amino-5-Fluoropentanoic Acid Hydrochloride Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers experiencing variable or inconsistent results when utilizing (4S)-4-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers experiencing variable or inconsistent results when utilizing (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA) .

AFPA is a highly potent, mechanism-based irreversible inactivator (MBI) of pyridoxal 5'-phosphate (PLP)-dependent enzymes. While it is primarily utilized to inhibit γ -aminobutyric acid aminotransferase (GABA-AT) to study neurological disorders[1], it also exhibits cross-reactivity with human ornithine δ -aminotransferase (hOAT)[2] and plant transaminases involved in phytochrome synthesis[3].

Because AFPA is a "suicide inhibitor," it does not behave like a standard reversible competitive antagonist. The vast majority of experimental inconsistencies arise from a fundamental misunderstanding of its time-dependent, catalysis-driven mechanism. This guide provides the causality behind these failures, self-validating protocols, and diagnostic workflows to ensure absolute scientific rigor in your assays.

The Causality of Inactivation: Why Time and Turnover Matter

To troubleshoot AFPA, you must first understand its mechanism. AFPA was initially hypothesized to act via a Michael addition; however, advanced crystallographic and mass spectrometry studies have proven it operates via an enamine addition mechanism [2].

The compound must first be recognized as a substrate. It forms a Schiff base with the PLP cofactor, undergoes enzymatic deprotonation, and eliminates a fluoride ion to generate a highly reactive enamine intermediate. This intermediate is then nucleophilically attacked by the active-site Lys329 residue, forming a dead-end covalent adduct[2]. Because this process requires catalytic turnover, inhibition is strictly time-dependent .

Pathway A AFPA + PLP-Enzyme (Active State) B Schiff Base Formation (Reversible Binding) A->B Substrate Recognition C Enzymatic Deprotonation & Fluoride Elimination B->C Catalytic Turnover D Reactive Enamine Intermediate C->D -F⁻ Release E Nucleophilic Attack by Active Site Lys329 D->E Electrophilic Trapping F Covalent Adduct (Irreversible Inactivation) E->F Covalent Modification

Figure 1: Mechanism-based enamine inactivation of PLP-dependent aminotransferases by AFPA.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why are my IC50​ values highly variable between different assay runs? A: You are likely treating AFPA as a competitive inhibitor. Because AFPA is a mechanism-based inactivator, its apparent potency increases the longer it is pre-incubated with the enzyme. Measuring a standard IC50​ is scientifically invalid for MBIs. You must instead measure the maximal rate of inactivation ( kinact​ ) and the inhibitor concentration that yields half the maximal rate ( KI​ ) using the Kitz-Wilson method[4].

Q: My AFPA stock solution seems to lose potency after a few weeks. Is the molecule unstable? A: Yes, under certain conditions. The hydrochloride salt of AFPA is highly stable when kept desiccated. However, if dissolved in neutral or basic aqueous buffers (pH > 7.0) for prolonged periods, the free amine can undergo premature fluoride elimination or intramolecular cyclization. Always store stock solutions in dry DMSO or acidic aqueous conditions, and dilute into your physiological assay buffer immediately before use.

Q: I am observing off-target toxicity in my cell-based assays. Is AFPA entirely specific to GABA-AT? A: No. Due to the evolutionary conservation of the PLP-binding pocket, AFPA also inactivates hOAT, an enzyme critical for proline and ornithine metabolism[2]. If your cellular model is sensitive to ornithine accumulation or proline depletion, you will observe confounding phenotypic effects. AFPA is also known to inhibit plant transaminases like glutamate-1-semialdehyde aminotransferase (GSA-AT), disrupting chlorophyll and phytochrome synthesis[3].

Quantitative Data: Target Selectivity Profile

To properly design your experiments, you must account for the kinetic differences between AFPA's primary targets. Notably, AFPA has a partition ratio of 0 for GABA-AT, meaning every single turnover event leads to irreversible inactivation without any harmless product release[2].

Target EnzymeBinding Affinity ( KI​ )Max Inactivation Rate ( kinact​ )Inactivation Efficiency ( kinact​/KI​ )Partition Ratio
GABA-AT (Mammalian)~0.1 - 1.5 mM~0.5 - 3.0 min−1 High0 (100% efficient)
hOAT (Human)> 5.0 mM< 0.05 min−1 ~10-fold lower than GABA-AT> 100

Table 1: Comparative kinetic parameters of AFPA against major aminotransferase targets. Exact values vary by specific buffer and temperature conditions, but the relative efficiency remains constant.

Self-Validating Experimental Protocol

To guarantee the scientific integrity of your AFPA assays, you must implement a self-validating workflow. The following protocol determines the kinact​/KI​ values while simultaneously proving that the observed inhibition is truly irreversible (covalent) rather than an artifact of tight reversible binding.

Protocol: Time-Dependent Inactivation & Dialysis Validation

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of AFPA in anhydrous DMSO.

  • Prepare the target enzyme (e.g., GABA-AT) in 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM PLP and 1 mM α -ketoglutarate.

Step 2: Pre-Incubation (The Kitz-Wilson Assay)

  • Aliquot the enzyme into multiple tubes. Add varying concentrations of AFPA (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mM).

  • Incubate at 25°C. At specific time intervals (e.g., 0, 1, 3, 5, 10, 15 minutes), remove a small aliquot from each tube.

Step 3: Substrate Addition & Activity Measurement

  • Immediately dilute the removed aliquot 100-fold into an assay mixture containing a saturating concentration of the natural substrate (e.g., 10 mM GABA). Note: The massive dilution prevents further significant inactivation by unbound AFPA.

  • Measure the residual enzyme activity spectrophotometrically. Plot the natural log of remaining activity versus pre-incubation time to determine kobs​ for each concentration.

  • Plot 1/kobs​ versus 1/[AFPA] to extract KI​ and kinact​ .

Step 4: The Self-Validation Check (Dialysis)

  • Take the enzyme sample that was completely inactivated by the highest AFPA concentration.

  • Place the sample in a dialysis cassette (10 kDa MWCO) and dialyze against 2 liters of the base buffer (with PLP) at 4°C for 24 hours, changing the buffer twice.

  • Validation Logic: Measure the activity of the dialyzed enzyme. If activity is restored, your AFPA stock has degraded into a reversible competitive inhibitor, or your buffer conditions are preventing covalent bond formation. If the enzyme remains 100% inactive, you have successfully validated the irreversible mechanism-based covalent modification[4].

Diagnostic Troubleshooting Workflow

Use the following logical matrix to rapidly diagnose and resolve assay failures.

Workflow Start Inconsistent AFPA Assay Results Q1 Are IC50 values shifting between replicates? Start->Q1 A1 Standardize Pre-incubation Time. Switch to Kitz-Wilson kinetics (Calculate kinact / KI). Q1->A1 Yes Q2 Is the stock solution potency dropping? Q1->Q2 No A2 Check Buffer pH. Store as dry HCl salt or in anhydrous DMSO. Q2->A2 Yes Q3 Are you seeing off-target cellular toxicity? Q2->Q3 No A3 Control for hOAT inhibition. Monitor intracellular Ornithine/Proline levels. Q3->A3 Yes

Figure 2: Diagnostic logic tree for resolving common AFPA experimental failures.

References
  • Inhibition of Phytochrome Synthesis by the Transaminase Inhibitor, 4-Amino-5-Fluoropentanoic Acid | Plant Physiology , oup.com. Available at:[Link]

  • In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase , nih.gov. Available at:[Link]

  • A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase | Journal of Medicinal Chemistry , acs.org. Available at:[Link]

  • Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid , mdpi.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Handling of (4S)-4-Amino-5-Fluoropentanoic Acid Hydrochloride

Welcome to the Technical Support Center for (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique physicochemical hurdles associated with this compound.

AFPA is a potent, mechanism-based inactivator of γ -aminobutyric acid aminotransferase (GABA-AT) and serves as a critical molecular probe in neuropharmacology[1] and transcriptional regulation studies[2]. However, handling fluorinated amino acid derivatives presents distinct challenges. While the hydrochloride (HCl) salt provides excellent initial aqueous solubility, researchers frequently encounter precipitation, "solvent shock" in organic mixtures, and erratic concentration yields during physiological buffer neutralization.

This guide provides the mechanistic causality behind these solubility issues and delivers field-proven, self-validating protocols to ensure reliable experimental outcomes.

Part 1: Physicochemical Profile & Quantitative Data

To troubleshoot solubility, we must first understand the thermodynamic and electronic properties of the molecule. The strong electronegativity of the fluorine atom inductively withdraws electron density, significantly lowering the pKa of the adjacent α -amino group compared to non-fluorinated GABA analogs. Furthermore, fluorination induces competing changes in polarity and conformation, which can unexpectedly increase the hydrophobicity of the aliphatic chain[3].

Table 1: Physicochemical Properties of AFPA-HCl
PropertyValue / DescriptionImpact on Experimental Handling
CAS Number 72522-16-8[4]Critical for verifying compound identity and sourcing.
Molecular Formula C₅H₁₀FNO₂ · HCl[4]The HCl counterion dictates initial acidic solubility.
Molecular Weight 171.60 g/mol [4]Required for precise molarity calculations.
Predicted pKa (COOH) ~4.22[5]Carboxyl group remains deprotonated at physiological pH.
Predicted pKa (NH₃⁺) ~8.5 – 9.0Lowered by the C5-fluorine inductive effect.
Isoelectric Point (pI) ~6.4Molecule carries a net-zero charge near pH 6.4, drastically reducing solubility.
Aqueous Solubility (HCl Salt) High (>50 mg/mL)Dissolves easily in unbuffered H₂O due to the acidic pH (~2.0).
Aqueous Solubility (pH 7.4) ModerateProne to precipitation if buffer capacity is insufficient during neutralization.
Organic Solubility (DMSO) LowIonic lattice energy prevents complete dissolution; causes "solvent shock" upon dilution.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my AFPA solution turn cloudy when I dilute the aqueous stock into my physiological assay buffer (pH 7.4)? Causality: The HCl salt of AFPA is highly soluble due to its ionized state. However, when diluted into a pH 7.4 buffer, the compound transitions into its zwitterionic form. Because the isoelectric point (pI) of AFPA is shifted lower than standard aliphatic amino acids due to the fluorine atom, at pH 7.4 the compound is dangerously close to its pI. Here, the net charge approaches zero, minimizing ion-dipole interactions with water. Additionally, the fluorinated alkyl chain drives hydrophobic collapse[3]. Solution: Never use low-capacity buffers (like standard PBS) for high-concentration stocks (>10 mM), as the HCl counterion will overwhelm the buffer, causing localized pH drops that force the compound through its pI, triggering precipitation. Pre-dissolve the salt in a high-capacity buffer (e.g., 50 mM HEPES) before fine-tuning the pH.

Q2: Can I use DMSO to prepare a highly concentrated master stock for high-throughput screening (HTS)? Causality: While DMSO is a universal solvent for many small molecules, amino acid hydrochloride salts exhibit poor solubility in pure organic solvents due to their highly polar, ionic lattice energy. If forced into DMSO via sonication, AFPA will likely crash out immediately upon dilution into an aqueous assay buffer due to the "solvent shock" effect, ruining the concentration gradient. Solution: Prepare master stocks in pure, sterile ultra-pure water (Milli-Q). The inherent acidity of the HCl salt will maintain it in a highly soluble, protonated state. Only neutralize the working aliquots immediately prior to the assay.

Q3: My compound appears sticky and gummy, and my weighings are inconsistent. How do I fix this? Causality: Amino acid hydrochlorides are notoriously hygroscopic. The solid absorbs atmospheric moisture, forming a hydrate or gummy residue. This not only skews molarity calculations but also traps the crystal lattice, making dissolution kinetically slow. Solution: Store the lyophilized powder desiccated at -20°C[4]. Allow the sealed vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Part 3: Mechanistic Pathways & Workflows

Understanding the biochemical mechanism of AFPA is crucial. AFPA inactivates GABA-AT via an enamine pathway[6]. The molecule forms a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor, followed by deprotonation, spontaneous fluoride ion elimination, and subsequent covalent attachment to the Lys329 residue of the enzyme[7],[6].

Mechanism A AFPA (Substrate) B PLP-Schiff Base Formation A->B Active Site Binding C Deprotonation at C4 Position B->C Catalytic Base D Fluoride Ion (F⁻) Elimination C->D Spontaneous Elimination E Electrophilic Enamine Intermediate D->E Rearrangement F Covalent Attachment (Lys329 of GABA-AT) E->F Nucleophilic Attack

Mechanism-based inactivation of GABA-AT by AFPA via the enamine pathway.

To prevent solubility issues during your experiments, follow the decision tree below when formulating your solutions:

Workflow Start Start: AFPA-HCl Solid Q1 Intended Application? Start->Q1 InVitro In Vitro Assay (High Conc. Stock) Q1->InVitro InVivo In Vivo Injection (Physiological pH) Q1->InVivo Water Dissolve in ultra-pure H₂O (Maintains acidic pH, highly soluble) InVitro->Water Buffer Dissolve in 50mM HEPES/Saline (High buffer capacity) InVivo->Buffer Titrate Titrate to pH 7.4 with 0.1N NaOH (Monitor closely to avoid pI precipitation) Water->Titrate Buffer->Titrate Check Is solution clear? Titrate->Check Clear Filter sterilize (0.22 µm) Proceed to experiment Check->Clear Yes Cloudy Precipitation occurred (Zwitterion crashed out) Check->Cloudy No Sonicate Sonicate & add 5% v/v co-solvent (e.g., PEG400) Cloudy->Sonicate Sonicate->Check Re-evaluate

Decision tree for formulating AFPA-HCl solutions to prevent zwitterionic precipitation.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Preparation of a 100 mM Aqueous Master Stock (For In Vitro Assays)

Purpose: To create a stable, highly concentrated stock that bypasses organic solvent shock.

  • Equilibration: Transfer the sealed vial of AFPA from -20°C storage to a desiccator at room temperature for 30 minutes.

  • Weighing: Weigh exactly 17.16 mg of AFPA (MW 171.60 g/mol )[4] using an analytical balance.

  • Primary Dissolution: Dissolve the powder in 800 µL of sterile, endotoxin-free ultra-pure water. Vortex vigorously for 30 seconds. The natural acidity of the HCl salt will drive the pH down to ~2-3, ensuring rapid dissolution.

  • Self-Validation Check 1: Hold the tube against a light source. The solution must be completely optically clear. If microscopic particulates remain, sonicate in a water bath for 1 minute.

  • Buffering: Add 100 µL of 1 M HEPES buffer (pH 8.0) to provide necessary buffer capacity before neutralization.

  • Neutralization: Carefully titrate to pH 7.4 using 0.1 N NaOH in 5 µL increments. Monitor continuously with a micro-pH probe. Causality: Slow titration prevents localized basic pockets that could cause irreversible precipitation.

  • Finalization: Bring the final volume to 1.0 mL with ultra-pure water.

  • Self-Validation Check 2: Ensure the pH is stable at 7.4 ± 0.1 and the solution remains clear for at least 15 minutes at room temperature.

  • Sterilization: Filter sterilize through a 0.22 µm PTFE syringe filter. Aliquot and store at -80°C.

Protocol B: Formulation for In Vivo Intraperitoneal (IP) Administration

Purpose: To formulate a biocompatible solution that prevents localized tissue necrosis and ensures consistent pharmacokinetic absorption[1].

  • Vehicle Preparation: Prepare a 0.9% sterile saline solution containing 50 mM Phosphate buffer (pH 7.4). Causality: The high buffer capacity is required to absorb the HCl counterion upon compound addition.

  • Dissolution: Dissolve the required in vivo dose of AFPA directly into the buffered saline. Vortex until visually clear.

  • pH Adjustment (Critical Step): Adjust the pH to 7.2–7.4 using 0.1 N NaOH.

  • Self-Validation Check: Test a 10 µL drop on a high-resolution pH indicator strip or micro-probe. Warning: Unneutralized HCl salts injected IP will cause severe localized peritonitis, drastically altering the absorption profile and invalidating your animal model data.

  • Sterilization & Delivery: Filter sterilize (0.22 µm) immediately prior to IP injection.

Part 5: References

  • Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. RSC Publishing.3

  • 72522-16-8 | (4S)-4-Amino-5-fluoropentanoic Acid Hydrochloride. Bio-Fount.4

  • Fluorinated amino acids. Refubium.

  • In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. PubMed / NIH.1

  • PLP and GABA trigger GabR-mediated transcription regulation in Bacillus subtilis via external aldimine formation. PNAS.2

  • Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. MDPI.6

  • 4-amino-5-fluoropentanoic acid Chemical Properties. LookChem.5

  • 5-SUBSTITUTED 4-AMINOPENTANOIC ACIDS AS INACTIVATORS AND SUBSTRATES OF GAMMA-AMINOBUTYRIC ACID TRANSAMINASE. ProQuest.7

Sources

Troubleshooting

dealing with impurities in (4S)-4-amino-5-fluoropentanoic acid hydrochloride samples

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for (4S)-4-amino-5-fluoropentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for (4S)-4-amino-5-fluoropentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and manage impurities within their samples. This guide provides in-depth, field-proven insights and validated protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My initial analysis (HPLC/NMR) of a new batch of (4S)-4-amino-5-fluoropentanoic acid hydrochloride shows several unexpected peaks. What are the most probable impurities?

A1: Impurities in synthetic chiral compounds like this one typically fall into three categories:

  • Stereoisomeric Impurities: The most common is the undesired (4R)-enantiomer, a byproduct of non-stereospecific steps or incomplete resolution in the synthesis.

  • Synthesis-Related Impurities: These can include unreacted starting materials, residual reagents, or byproducts from side-reactions during the fluorination or amination stages.[1][2][3] For example, precursors like (S)-4-amino-5-oxopentanoic acid or related halogenated intermediates could be present.[4][5]

  • Degradation Products: Although the C-F bond is generally stable, the molecule can degrade under harsh pH, high temperature, or exposure to light. Potential degradation could involve decarboxylation or elimination of hydrogen fluoride, though the latter is less common under typical storage conditions.[6]

Q2: How should I properly store my (4S)-4-amino-5-fluoropentanoic acid hydrochloride samples to minimize degradation?

A2: As a lyophilized hydrochloride salt, the compound is susceptible to moisture. Proper storage is critical for maintaining its stability.

  • Temperature: Store immediately at –20°C for long-term stability.[7] For short-term use, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a desiccator to protect from moisture.[8][9]

  • Light: Protect from direct sunlight and strong artificial light. Amber vials are recommended.

Before opening, always allow the container to warm to room temperature in a desiccator. This prevents condensation from forming on the cold solid, which can introduce water and accelerate degradation.[9]

Q3: What is a typical acceptable purity level for this compound when used in early-stage drug development?

A3: For early-stage research and development, a chemical purity of >95% is often the minimum requirement, with many researchers targeting >98%. Critically, the enantiomeric excess (e.e.) should be as high as possible, typically >99%, as the biological activity and potential toxicity can be stereospecific. The presence of the undesired D-enantiomer can lead to diastereomeric peptide impurities in subsequent synthesis steps, which are often difficult to separate.[10] Regulatory bodies will require much stricter impurity profiling in later stages.

Impurity Identification & Characterization

This section provides a logical workflow for identifying and quantifying the impurities in your sample.

Impurity_Analysis_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Quantification & Reporting Start Sample Received Initial_Screen Initial Purity Screen (e.g., RP-HPLC, ¹H NMR) Start->Initial_Screen Is_Purity_OK Purity > 98%? Initial_Screen->Is_Purity_OK Chiral_HPLC Chiral HPLC Analysis (Determine e.e.) Is_Purity_OK->Chiral_HPLC No Report Generate Certificate of Analysis (CoA) Is_Purity_OK->Report Yes LCMS LC-MS/MS Analysis (Identify Unknowns) Chiral_HPLC->LCMS F19_NMR ¹⁹F NMR Spectroscopy (Fluorinated Impurities) LCMS->F19_NMR Quantify Quantify Impurities (Using Calibrated Standards) F19_NMR->Quantify Quantify->Report

Caption: Workflow for impurity identification and analysis.

Q4: How do I accurately determine the enantiomeric purity of my sample?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard method.[10] It separates the (4S) and (4R) enantiomers by using a chiral stationary phase (CSP).

  • Why it works: The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification.[10][11]

  • Recommended Columns:

    • Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) are highly effective for many Fmoc-amino acids and can be adapted for this compound.[10]

    • Macrocyclic Glycopeptide CSPs: (e.g., Teicoplanin-based, like Astec CHIROBIOTIC T) are excellent for underivatized amino acids as they possess ionic groups compatible with aqueous mobile phases.[11]

A detailed starting protocol is provided in the "Experimental Protocols" section below. Other viable techniques include Gas Chromatography (GC) after derivatization or Capillary Electrophoresis (CE) with a chiral selector.[10][12][13]

Q5: My HPLC shows several non-enantiomeric peaks. How can I identify what they are?

A5: A combination of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful approach.

  • HPLC-MS/MS: This is the primary tool for identifying unknown impurities.[13][14] HPLC separates the impurities, and the mass spectrometer provides the mass-to-charge ratio (m/z) of each component. High-resolution MS can yield an accurate mass, allowing you to predict the elemental composition. Tandem MS (MS/MS) fragments the impurity ions, providing structural information that helps in definitive identification.[]

  • ¹⁹F NMR Spectroscopy: This technique is exceptionally useful for fluorinated compounds.[1] Fluorine has a 100% natural abundance and a wide chemical shift range, making ¹⁹F NMR highly sensitive.[16] Each unique fluorine-containing compound in your sample will produce a distinct signal, making it an excellent tool for spotting and even quantifying fluorinated impurities without physical separation.[16]

Q6: Can I use ¹H NMR to assess purity?

A6: Yes, ¹H NMR provides a rapid assessment of overall purity and can detect major impurities. By integrating the peaks of your target compound against the peaks of impurities and a known internal standard, you can perform a quantitative analysis (qNMR). However, it may not resolve structurally similar impurities and is generally not suitable for determining enantiomeric excess without a chiral shift reagent.

Technique Primary Use Advantages Limitations
Chiral HPLC Enantiomeric Purity (e.e.)High accuracy, robust, widely available.[10]Requires specific chiral columns, method development can be time-consuming.
RP-HPLC-UV Chemical PurityGood for separating compounds with different polarities.May not resolve structurally similar impurities.
LC-MS/MS Identification & QuantificationHigh sensitivity and selectivity, provides structural information.[13][]Higher cost and complexity.
¹⁹F NMR Fluorinated ImpuritiesHighly sensitive, quantitative, no physical separation needed.[16]Requires NMR access, only detects fluorine-containing species.
¹H qNMR Overall Purity AssayFast, requires no specific reference standard for the impurity itself.Lower sensitivity than HPLC, cannot determine e.e. without chiral aids.
Troubleshooting & Purification Strategies

Once an impurity has been identified and quantified, the next step is to select an appropriate purification method.

Purification_Decision_Tree Start Impurity Identified Impurity_Type What is the primary impurity? Start->Impurity_Type Purity_Level Is overall purity <95%? Impurity_Type->Purity_Level (4R)-Enantiomer Flash_Chrom Flash Chromatography Impurity_Type->Flash_Chrom Synthesis Byproduct (Different Polarity) Recrystallize Recrystallization Purity_Level->Recrystallize No (Trace Impurity) Chiral_Chrom Preparative Chiral HPLC or SFC Purity_Level->Chiral_Chrom Yes (High Impurity Load) Final_Product Pure Compound (>99%) Recrystallize->Final_Product Chiral_Chrom->Final_Product Flash_Chrom->Recrystallize Further Polish

Caption: Decision tree for selecting a purification method.

Q7: My primary impurity is the (4R)-enantiomer. How can I remove it to achieve >99% e.e.?

A7: For removing an enantiomer, you need a chiral separation technique.

  • Preparative Chiral HPLC/SFC: This is the most direct method for obtaining high enantiomeric purity on a research scale. It uses the same principles as analytical chiral HPLC but with larger columns and higher sample loading. Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent.

  • Diastereomeric Recrystallization: This is a classical chemical resolution method.[] You react the racemic or enantio-enriched mixture with a chiral resolving agent (an optically pure acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. Afterward, the resolving agent is removed to yield the pure enantiomer.

  • Enzymatic Resolution: This method utilizes enzymes that selectively act on one enantiomer. For example, an acylase could be used to selectively deacylate an N-acetylated version of the (4S)-enantiomer, allowing for easy separation.

Q8: My sample has good enantiomeric purity (>99% e.e.) but low chemical purity (~90%) due to polar synthesis byproducts. What is the best purification strategy?

A8: Recrystallization is the most effective and scalable method for removing small amounts of impurities with different solubility profiles.[18][19] Since your compound is a hydrochloride salt, an aqueous/organic solvent system is a good starting point.

  • Why it works: The principle is based on the difference in solubility between your desired compound and the impurities in a given solvent system at different temperatures. An ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities remain in the solution (mother liquor) upon cooling.[19]

  • Solvent Selection: For a polar hydrochloride salt, consider solvent/anti-solvent systems. For example, dissolve the compound in a minimal amount of a polar solvent like water or methanol, and then slowly add a less polar anti-solvent like isopropanol, ethanol, or acetone until the solution becomes cloudy, then heat to re-dissolve and cool slowly.[18]

If recrystallization fails to remove the impurities, flash column chromatography on silica gel (if the compound is protected) or reversed-phase silica may be necessary.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

This protocol is a starting point and must be optimized for your specific system.

  • Column Selection: Astec® CHIROBIOTIC® T (Teicoplanin) column (e.g., 25 cm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A simple LC-MS compatible mobile phase is often effective. Start with Water:Methanol:Formic Acid (e.g., 80:20:0.1 v/v/v).

    • Rationale: The organic modifier (methanol) and acid (formic acid) are crucial for controlling the retention and interaction with the teicoplanin stationary phase. Enantioselectivity often increases with the concentration of the organic modifier.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (for the peptide bond/carboxyl group) or connect to a mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Ensure it is fully dissolved. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject a standard of the racemic mixture first to identify the retention times of both the (4S) and (4R) enantiomers. Then, inject your sample. Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Protocol 2: Bench-Scale Recrystallization

  • Solvent Screening: In small vials, test the solubility of your crude material (~10 mg) in various solvent systems (e.g., water/isopropanol, methanol/ethanol, water/acetone). Find a system where the compound is soluble when hot but precipitates upon cooling.

  • Dissolution: Place the crude (4S)-4-amino-5-fluoropentanoic acid hydrochloride in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., water) dropwise while heating (e.g., to 60-70°C) and stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • Rationale: Using excess solvent will reduce your final yield.[19]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, non-soluble byproducts), perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Remove the flask from the heat source. Slowly add the anti-solvent (e.g., isopropanol) dropwise with stirring until a persistent cloudiness appears. Add 1-2 drops of the primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath (0-4°C) for an hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.

  • Purity Check: Analyze the purified material using the analytical methods described above (Chiral HPLC, NMR) to confirm purity and determine the yield.

References
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC.[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.[Link]

  • Separation of Amino Acids: Thin Layer & Chiral Techniques. Vaia.[Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PMC.[Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications.[Link]

  • Chiral separation of amino acids by gas chromatography. ResearchGate.[Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.[Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI.[Link]

  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. ACS Publications.[Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ResearchGate.[Link]

  • Amino Acid Set - SAFETY DATA SHEET. Breckland Scientific.[Link]

  • A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase. ResearchGate.[Link]

  • Fluorine labeling of proteins for NMR studies. UCLA-DOE.[Link]

  • 4-Amino-5-fluoropentanoic acid. PubChem.[Link]

  • 4-Amino-5-fluoro-pentanoic acid. PubChem.[Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed.[Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC.[Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI.[Link]

  • A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. PubMed.[Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC.[Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.[Link]

  • Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee.[Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.[Link]

  • Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. PMC.[Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Royal Society of Chemistry.[Link]

  • Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. ResearchGate.[Link]

  • The synthesis of amino acids by phase-transfer reactions. Organic Chemistry Portal.[Link]

  • Impurities. Mangalam Drugs & Organics.[Link]

  • Amino acid analogs IV: 4-fluoroisoleucine. Fordham Research Commons.[Link]

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers.[Link]

  • Method for crystallization of amino acids.

Sources

Optimization

Technical Support Center: Optimizing Incubation Times for (4S)-4-amino-5-fluoropentanoic acid HCl Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA) . As a potent, mechanism-based inactivator (MBI) of γ -aminobutyric acid aminotransferase (GABA-AT), AFPA does not behave like a standard reversible inhibitor. Therefore, assay incubation times are not merely procedural—they are the fundamental variable required to determine critical kinetic parameters such as kinact​ and KI​ .

This guide synthesizes field-proven methodologies with the underlying chemical mechanisms to help you troubleshoot and optimize your time-dependent inhibition assays.

Section 1: The "Why" - Mechanism & Kinetics (FAQ)

Q: Why is pre-incubation time the most critical parameter for this assay? A: Unlike reversible inhibitors that reach a rapid equilibrium with their target, AFPA exhibits time-dependent, irreversible inhibition. The enzyme must be pre-incubated with the inhibitor before adding the substrate to accurately capture the rate of covalent modification[1]. The loss of enzyme activity follows pseudo-first-order kinetics. By varying the incubation time, you can plot the exponential decay of residual activity to determine the observed rate constant ( kobs​ ), which is essential for calculating the maximal inactivation rate ( kinact​ ).

Q: How does the specific chemical mechanism of AFPA dictate my incubation strategy? A: AFPA operates via an intricate enamine pathway . It first acts as a substrate, forming a reversible Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor. This is followed by a rate-determining deprotonation step and the rapid 2[2]. The resulting electrophilic enamine intermediate is then attacked by the active-site Lys329 residue, forming an3[3]. Because this multi-step catalytic process takes time, a carefully optimized incubation window (typically 0 to 60 minutes) is required to observe the full kinetic profile.

Caption: Enamine-based irreversible inactivation mechanism of GABA-AT by AFPA.

Section 2: Step-by-Step Methodology: Time-Dependent Inactivation Assay

To ensure a self-validating system, this protocol utilizes a "jump dilution" method. This guarantees that the inhibition observed during measurement is strictly due to the covalent modification that occurred during the incubation phase, rather than competitive inhibition at the time of measurement.

Step 1: Reagent Preparation & Holoenzyme Formation

  • Prepare purified GABA-AT in a physiological buffer (e.g., 50 mM potassium pyrophosphate, pH 8.5).

  • Supplement the buffer with 1 mM α -ketoglutarate and 50 μ M PLP. Causality: Excess PLP ensures the enzyme is fully in its holo-form. AFPA cannot initiate inactivation without PLP to form the initial Schiff base[4].

Step 2: Pre-Incubation (The Critical Phase)

  • Aliquot the enzyme mixture into several microcentrifuge tubes.

  • Add varying concentrations of AFPA (e.g., spanning 0.1×KI​ to 10×KI​ ). Include a vehicle control (0 μ M AFPA).

  • Incubate the mixtures at 25°C.

  • Withdraw aliquots at precise time intervals (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes).

Step 3: Reaction Initiation (Jump Dilution)

  • Immediately dilute the withdrawn aliquot (typically 1:100) into an assay mixture containing saturating concentrations of substrates (e.g., 10 mM GABA and 5 mM α -ketoglutarate) and the coupled detection system (e.g., succinic semialdehyde dehydrogenase and NAD+). Causality: The massive 1:100 dilution drops the free inhibitor concentration well below its KI​ , effectively halting any further time-dependent inactivation and isolating the residual activity.

Step 4: Measurement & Kinetic Analysis

  • Measure the initial velocity of product formation (e.g., NADH absorbance at 340 nm).

  • Plot the natural logarithm of percentage residual activity ( ln(%Activity) ) versus incubation time to find kobs​ for each inhibitor concentration.

  • Plot kobs​ versus [AFPA] using the Michaelis-Menten-like equation ( kobs​=KI​+[I]kinact​×[I]​ ) to determine kinact​ and KI​ .

Caption: Step-by-step jump dilution workflow for time-dependent GABA-AT inactivation assays.

Section 3: Troubleshooting Incubation Times (Q&A)

Q: I see no time-dependent loss of activity during incubation, only weak competitive inhibition. What went wrong? A: This usually indicates a failure to progress past the initial reversible binding to form the covalent adduct. First, verify your PLP concentration; if the enzyme is in its apo-form, the Schiff base cannot form. Second, ensure your buffer pH is optimal (typically ~8.5). The5 is highly pH-dependent and often rate-limiting[5]. Finally, avoid primary or secondary amine buffers (like Tris), which can chemically interfere with PLP-dependent enzymes.

Q: The inactivation is too rapid to measure accurately at standard incubation times. How can I resolve this? A: If the half-life of inactivation is less than 1-2 minutes, manual aliquoting introduces significant timing errors. You can lower the incubation temperature (e.g., from 37°C to 25°C) to slow the reaction thermodynamics. Alternatively, abandon the pre-incubation method and switch to a continuous assay format where the inhibitor and substrates are added simultaneously, and the non-linear progress curve is analyzed mathematically to extract kobs​ .

Q: How do I definitively prove that the activity loss during incubation is due to irreversible covalent binding and not tight-binding reversible inhibition? A: Implement a self-validating dialysis step. After a 60-minute incubation with a high concentration of AFPA (e.g., 10×KI​ ), subject the sample to extensive dialysis against an inhibitor-free buffer for 24-48 hours. If the inhibition is truly irreversible—as expected for AFPA modifying Lys329—the 3 post-dialysis[3].

Section 4: Data Presentation

To provide a benchmark for your assay optimizations, below is a summary of typical kinetic parameters for AFPA and related GABA-AT inactivators. Note that AFPA is highly efficient, boasting a partition ratio of ~0, meaning nearly every turnover event during incubation leads directly to inactivation without releasing a product[3].

Table 1: Comparative Kinetic Parameters for GABA-AT Inactivators

CompoundPrimary MechanismPartition Ratio KI​ (mM) kinact​ ( min−1 )
(4S)-4-amino-5-fluoropentanoic acid (AFPA) Enamine (F⁻ elimination)~00.05 - 0.150.10 - 0.20
Vigabatrin Michael Addition>100~0.30~0.04
3-amino-4-fluorocyclopentenecarboxylic acid EnamineN/A0.140.011

(Note: Values are approximate and depend heavily on specific assay conditions, pH, and enzyme source[3][5].)

References
  • In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase Source: PubMed (nih.gov) URL:[Link]

  • A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase Source: ResearchGate URL:[Link]

  • Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase Source: PMC (nih.gov) URL:[Link]

  • Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid Source: MDPI URL:[Link]

  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions Source: PMC (nih.gov) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (4S)-4-Amino-5-Fluoropentanoic Acid Hydrochloride Workflows

Application Scientist Overview Welcome to the technical support hub for (4S)-4-amino-5-fluoropentanoic acid hydrochloride (also known as AFPA). As a Senior Application Scientist, I frequently consult with drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Overview

Welcome to the technical support hub for (4S)-4-amino-5-fluoropentanoic acid hydrochloride (also known as AFPA). As a Senior Application Scientist, I frequently consult with drug development professionals and neurochemists utilizing this compound. AFPA is a highly potent, mechanism-based inactivator (MBI) of γ -aminobutyric acid aminotransferase (GABA-AT)[1].

While MBIs are generally celebrated for their target specificity—remaining unreactive until processed by the target enzyme's catalytic machinery—off-target effects can still manifest in complex biological systems. Because AFPA interacts with pyridoxal 5'-phosphate (PLP), it can form external aldimines with other PLP-dependent enzymes, such as Glutamate Decarboxylase (GAD) and Aspartate Aminotransferase (Asp-AT)[2]. The key to avoiding these off-target effects lies in exploiting the kinetic differences between irreversible target inactivation and reversible off-target competitive inhibition[1].

Frequently Asked Questions (FAQs)

Q: Why is AFPA highly selective for GABA-AT, yet I am seeing decreased GAD activity in my assays? A: The selectivity of AFPA for GABA-AT is driven by an enamine mechanism[3]. In the GABA-AT active site, AFPA forms a Schiff base with the PLP cofactor. The enzyme then catalyzes the removal of the C4 proton, leading to the elimination of the C5 fluoride ion and the formation of a highly reactive electrophilic enamine intermediate, which covalently binds to the enzyme[3]. However, in off-target PLP-dependent enzymes like GAD or Asp-AT, AFPA can still enter the active site and form an external aldimine[2]. Because the active site geometries of GAD and Asp-AT do not support the subsequent fluoride elimination step, AFPA acts as a reversible competitive inhibitor rather than an irreversible inactivator[1]. If your AFPA concentration is too high, this competitive inhibition will suppress GAD activity.

Q: Does the stereochemistry of the hydrochloride salt matter? A: Absolutely. The (4S) enantiomer is the biologically active stereoisomer required for the specific spatial alignment of the C-F bond in the GABA-AT active site[1]. Using a racemic mixture will effectively halve your active concentration and introduce the (4R) enantiomer, which may act as an off-target competitive inhibitor without contributing to GABA-AT inactivation, thereby worsening your signal-to-noise ratio.

Q: Why do I see a plateau in GABA-AT inactivation despite increasing the AFPA dose? A: AFPA has a partition ratio of 0 for GABA-AT, meaning every turnover event leads to inactivation without the release of harmless product molecules[3]. If you see a plateau, you have likely saturated the available active sites. Pushing the dose higher will not increase GABA-AT inactivation but will exponentially increase off-target binding to Asp-AT and GAD[1].

Troubleshooting Guide

Issue 1: In Vivo GABA Levels Are Not Increasing as Expected

Symptom: Following administration of AFPA to in vivo models, whole-brain GABA levels remain stagnant despite confirmed GABA-AT inhibition. Root Cause (Causality): GABA levels are controlled by a delicate balance: synthesized by GAD and catabolized by GABA-AT. If the administered dose of AFPA is too high, the reversible competitive inhibition of GAD outpaces the irreversible inactivation of GABA-AT[1]. Consequently, you are blocking both the degradation and the synthesis of GABA. Solution:

  • Dose Titration: Reduce the AFPA dose. Because GABA-AT inactivation is time-dependent and irreversible, a lower dose over a longer exposure time will cumulatively knock out GABA-AT while allowing GAD (which is only reversibly inhibited) to remain functional[1].

  • Washout Period: Implement a washout period before measuring GABA levels. As systemic AFPA clears, reversible inhibition of GAD will lift immediately, while GABA-AT will remain covalently inactivated, allowing GABA to accumulate.

Issue 2: Poor Cell Viability in In Vitro Assays

Symptom: Cultured neurons show signs of toxicity when incubated with AFPA. Root Cause: High concentrations of AFPA may deplete intracellular PLP pools or inhibit essential transaminases like Asp-AT, disrupting the malate-aspartate shuttle and cellular respiration[1]. Solution: Limit in vitro concentrations to ≤10μM . Always perform a dialysis or wash step after a 30-minute pre-incubation to remove unbound AFPA, isolating the irreversible MBI effect from reversible metabolic toxicity.

Data Presentation: Kinetic Selectivity Profile

To rationally design your experiments, use the following kinetic parameters to establish your therapeutic or experimental window.

Enzyme TargetInteraction TypeInhibition Constant ( Ki​ )Inactivation Rate ( kinact​ )Reversibility
GABA-AT Mechanism-Based InactivationLow ( μM range)High (Time-dependent)Irreversible (Covalent)
Glutamate Decarboxylase (GAD) Competitive InhibitionModerate0 (No fluoride elimination)Reversible
Aspartate Aminotransferase (Asp-AT) Weak Competitive InhibitionHigh ( mM range)0 (No fluoride elimination)Reversible
Alanine Transaminase (Ala-T) NegligibleN/A0N/A

Data synthesized from established mechanistic studies on AFPA interactions with PLP-dependent enzymes.

Experimental Protocols

Protocol: Validating GABA-AT Specificity and Monitoring Off-Target Activity

This self-validating protocol ensures that your observed phenotypic effects are due to GABA-AT inactivation, not off-target GAD inhibition.

Step 1: Preparation of AFPA Stock

  • Dissolve (4S)-4-amino-5-fluoropentanoic acid hydrochloride in sterile, PLP-supplemented buffer (50 mM potassium phosphate, pH 7.4, 0.1 mM PLP).

  • Causality Note: Supplementing with PLP prevents apoenzyme formation, ensuring that the external aldimine can form efficiently.

Step 2: Time-Dependent Inactivation Assay (Target Validation)

  • Incubate purified GABA-AT with varying concentrations of AFPA (0.1 μM to 10 μM ) at 25°C.

  • Remove aliquots at 0, 5, 10, 20, and 30 minutes.

  • Dilute aliquots 100-fold into an assay mixture containing GABA, α -ketoglutarate, and NADP+ (coupled with succinic semialdehyde dehydrogenase).

  • Validation: Plot the natural log of remaining activity vs. time. A linear decay confirms time-dependent, mechanism-based inactivation[3].

Step 3: Dialysis Recovery Assay (Off-Target Validation)

  • Incubate purified GAD with 100 μM AFPA (a deliberately high dose) for 30 minutes. Measure activity to confirm competitive inhibition.

  • Transfer the mixture to a 10 kDa MWCO dialysis cassette and dialyze overnight against 100 volumes of buffer at 4°C.

  • Validation: Re-measure GAD activity. Full recovery of activity confirms that off-target effects are strictly reversible and can be mitigated by controlling compound clearance[1].

Mechanistic Visualization

The following diagram illustrates the divergent biochemical pathways of AFPA when it encounters its primary target versus off-target enzymes.

G cluster_target Target Pathway: GABA-AT cluster_offtarget Off-Target Pathway: GAD / Asp-AT AFPA (4S)-4-amino-5-fluoropentanoic acid GABA_AT GABA Aminotransferase (GABA-AT) AFPA->GABA_AT High Affinity Binding OffTargets Glutamate Decarboxylase (GAD) Aspartate Aminotransferase AFPA->OffTargets Low Affinity Binding Schiff_Target PLP-Schiff Base Formation GABA_AT->Schiff_Target Enamine Enamine Intermediate (Fluoride Elimination) Schiff_Target->Enamine C4 Deprotonation Inactivation Irreversible Covalent Inactivation Enamine->Inactivation Nucleophilic Attack Schiff_Off External Aldimine Formation OffTargets->Schiff_Off Reversible Reversible Competitive Inhibition Schiff_Off->Reversible No Elimination Step

Figure 1: Divergent mechanistic pathways of AFPA leading to irreversible target inactivation vs. reversible off-target inhibition.

References

  • Silverman, R. B., & Invergo, B. J. (1986). Mechanism of inactivation of gamma-aminobutyrate aminotransferase by 4-amino-5-fluoropentanoic acid. First example of an enamine mechanism for a gamma-amino acid with a partition ratio of 0. Biochemistry, 25(22), 6817-6820.[Link]

  • Silverman, R. B., Muztar, A. J., Levy, M. A., & Hirsch, J. D. (1983). In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Life Sciences, 32(24), 2717-2723.[Link]

  • Wu, R., Sanishvili, R., Belitsky, B. R., Juncosa, J. I., Le, H. V., Lehrer, H. J. S., ... & Liu, D. (2017). PLP and GABA trigger GabR-mediated transcription regulation in Bacillus subtilis via external aldimine formation. Proceedings of the National Academy of Sciences, 114(15), 3891-3896.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Two Potent GABA-AT Inhibitors: (4S)-4-amino-5-fluoropentanoic acid hydrochloride and Vigabatrin

For Researchers, Scientists, and Drug Development Professionals In the landscape of neurotherapeutics, particularly in the management of epilepsy, the inhibition of γ-aminobutyric acid transaminase (GABA-AT) stands as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, particularly in the management of epilepsy, the inhibition of γ-aminobutyric acid transaminase (GABA-AT) stands as a clinically validated strategy. This enzyme is the primary catalyst in the degradation of the principal inhibitory neurotransmitter, GABA. Its inhibition leads to elevated GABA levels in the brain, thereby enhancing inhibitory neurotransmission and mitigating neuronal hyperexcitability. This guide provides a detailed comparative analysis of two mechanism-based irreversible inhibitors of GABA-AT: the well-established antiepileptic drug, vigabatrin, and the research compound, (4S)-4-amino-5-fluoropentanoic acid hydrochloride.

At a Glance: Key Chemical and Mechanistic Attributes

Feature(4S)-4-amino-5-fluoropentanoic acid hydrochlorideVigabatrin
Chemical Structure C₅H₁₁ClFNO₂C₆H₁₁NO₂
Molecular Weight 171.60 g/mol 129.16 g/mol
Mechanism of Action Irreversible, mechanism-based inhibitor of GABA-ATIrreversible, mechanism-based inhibitor of GABA-AT

Delving into the Mechanism of Action: A Tale of Two Inhibitors

Both (4S)-4-amino-5-fluoropentanoic acid and vigabatrin are classified as "suicide inhibitors" of GABA-AT. They act as substrates for the enzyme, but are converted into reactive intermediates that covalently bind to the enzyme's active site, leading to its irreversible inactivation. This targeted action results in a sustained increase in brain GABA concentrations, a therapeutic effect that outlasts the plasma half-life of the drugs themselves.

The inactivation of GABA-AT by these compounds follows a multi-step process initiated by the formation of a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. Subsequent enzymatic processing leads to the generation of a reactive species that ultimately forms a covalent adduct with an active site residue, rendering the enzyme non-functional.

GABA_AT_Inhibition cluster_0 GABA-AT Active Site GABA_AT GABA-AT (Enzyme) Schiff_Base Schiff Base Formation GABA_AT->Schiff_Base Forms complex with PLP PLP PLP (Cofactor) Inhibitor GABA-AT Inhibitor ((4S)-4-amino-5-fluoropentanoic acid or Vigabatrin) Inhibitor->GABA_AT Enters Active Site Reactive_Intermediate Reactive Intermediate Generation Schiff_Base->Reactive_Intermediate Enzymatic Processing Covalent_Adduct Covalent Adduct Formation (Irreversible Inhibition) Reactive_Intermediate->Covalent_Adduct Covalently binds to enzyme Increased_GABA Increased Brain GABA Levels Covalent_Adduct->Increased_GABA Leads to Therapeutic_Effect Anticonvulsant Effect Increased_GABA->Therapeutic_Effect Results in

Caption: Mechanism of GABA-AT inactivation by irreversible inhibitors.

Potency and Selectivity: A Head-to-Head Comparison

While both compounds are potent inactivators of GABA-AT, preclinical data suggests that (4S)-4-amino-5-fluoropentanoic acid may exhibit greater potency. A direct comparison of their kinetic constants reveals these differences:

Kinetic Parameter(S)-Vigabatrin(4S)-4-amino-5-fluoropentanoic acid Analogue¹
K_I (mM) 3.20.182
k_inact (min⁻¹) 0.370.17
k_inact/K_I (min⁻¹mM⁻¹) 0.110.93

¹Data for (S)-4-Amino-tetrahydrothiophene-2-carboxylic acid, a potent analogue.[1]

The k_inact/K_I ratio is a measure of the inactivation efficiency. The higher value for the analogue of (4S)-4-amino-5-fluoropentanoic acid suggests it is a more efficient inactivator of GABA-AT than vigabatrin[1]. It is important to note that the rate of inactivation by a fluorinated analogue of (4S)-4-amino-5-fluoropentanoic acid was found to be 1/15th that of its open-chain counterpart[2].

In terms of selectivity, (S)-4-amino-5-fluoropentanoic acid has been shown to be a potent competitive reversible inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for GABA synthesis[3]. This lack of selectivity is a potential concern. In contrast, vigabatrin is considered a selective inhibitor of GABA-T[4].

In Vivo Efficacy: Preclinical Anticonvulsant Activity

Both vigabatrin and (4S)-4-amino-5-fluoropentanoic acid have demonstrated anticonvulsant effects in preclinical models.

Vigabatrin: Extensive studies have established the anticonvulsant efficacy of vigabatrin in various animal models, which has translated to its clinical use. It is particularly effective against seizures in models of refractory complex partial seizures and infantile spasms[4][5].

(4S)-4-amino-5-fluoropentanoic acid: In vivo studies in mice have shown that intraperitoneal administration of (S)-4-amino-5-fluoropentanoic acid leads to a dose-dependent and time-dependent irreversible inactivation of GABA-T, with a corresponding increase in whole-brain GABA levels[3]. While direct comparative studies on anticonvulsant efficacy are limited, its potent enzyme inactivation profile suggests significant potential as an anticonvulsant.

Pharmacokinetic Profiles: A Comparative Overview

A comprehensive understanding of a drug's pharmacokinetic profile is crucial for its development and clinical application.

Vigabatrin: Vigabatrin is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours. It has a relatively short plasma half-life of 5-8 hours in adults. However, due to its irreversible mechanism of action, the pharmacodynamic effect (GABA-AT inhibition and elevated GABA levels) is prolonged and not directly correlated with its plasma concentration[4]. Vigabatrin is primarily eliminated unchanged by the kidneys.

(4S)-4-amino-5-fluoropentanoic acid hydrochloride: Detailed pharmacokinetic data for (4S)-4-amino-5-fluoropentanoic acid hydrochloride in the public domain is limited. Preclinical studies in animal models would be necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies would typically involve administering the compound to rodents and analyzing its concentration in plasma and various tissues over time to determine key parameters like half-life, clearance, and volume of distribution.

Safety and Toxicology: A Critical Consideration

The safety profile of a drug candidate is a paramount consideration in its development.

Vigabatrin: The most significant and dose-limiting side effect of vigabatrin is the risk of progressive and permanent bilateral visual field defects, which can occur in a substantial proportion of patients. This has led to a black box warning and restricts its use to patients who have not responded to other treatments. Other common side effects include drowsiness, dizziness, and weight gain[4].

(4S)-4-amino-5-fluoropentanoic acid hydrochloride: Comprehensive preclinical toxicology data for (4S)-4-amino-5-fluoropentanoic acid hydrochloride is not readily available in the published literature. A thorough preclinical safety evaluation would be essential to assess its potential for adverse effects, including any potential for retinal toxicity, neurotoxicity, and general systemic toxicity. Such an evaluation would typically involve acute, sub-chronic, and chronic toxicity studies in at least two animal species (one rodent and one non-rodent).

Experimental Protocols for Comparative Evaluation

To provide a robust and objective comparison of these two GABA-AT inhibitors, a series of well-defined experimental protocols should be employed.

In Vitro GABA-AT Inhibition Assay

This assay is fundamental for determining the potency and mechanism of enzyme inhibition.

Principle: The activity of GABA-AT is measured using a coupled-enzyme assay. GABA-AT converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Succinic semialdehyde dehydrogenase (SSADH) then oxidizes succinic semialdehyde, reducing NADP⁺ to NADPH. The rate of NADPH formation, which is proportional to GABA-AT activity, is monitored spectrophotometrically at 340 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Potassium Pyrophosphate, pH 8.6.

    • Substrate Solution: GABA and α-ketoglutarate in assay buffer.

    • Cofactor/Coupling Enzyme Solution: NADP⁺ and SSADH in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of (4S)-4-amino-5-fluoropentanoic acid hydrochloride and vigabatrin.

    • Enzyme Solution: Purified GABA-AT.

  • Assay Procedure (96-well plate format):

    • Add inhibitor or vehicle to appropriate wells.

    • Add the substrate and cofactor/coupling enzyme solutions to all wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the GABA-AT solution.

    • Immediately begin monitoring the increase in absorbance at 340 nm in a microplate reader at 37°C for a set period (e.g., 20-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

    • To determine k_inact and K_I for irreversible inhibitors, pre-incubate the enzyme with the inhibitor for various times before adding the substrate to measure the remaining enzyme activity.

GABA_AT_Assay cluster_0 Reaction Components cluster_1 Coupled Reaction GABA GABA SSA Succinic Semialdehyde GABA->SSA GABA-AT aKG α-Ketoglutarate aKG->SSA GABA_AT GABA-AT NADPH NADPH SSA->NADPH SSADH SSADH SSADH NADP NADP⁺ NADP->NADPH Spectrophotometer Measure Absorbance at 340 nm NADPH->Spectrophotometer Detected by

Caption: Workflow for the in vitro GABA-AT inhibition assay.

In Vivo Anticonvulsant Efficacy Models

Standardized animal models are crucial for evaluating the in vivo efficacy of potential antiepileptic drugs.

This model is predictive of efficacy against generalized tonic-clonic seizures.

Step-by-Step Protocol:

  • Animal Preparation: Use male mice (e.g., Swiss albino, 20-25g). Acclimatize animals for at least one week.

  • Drug Administration: Administer graded doses of the test compounds ((4S)-4-amino-5-fluoropentanoic acid hydrochloride and vigabatrin) and a vehicle control to different groups of mice via an appropriate route (e.g., intraperitoneal or oral).

  • Pre-treatment Time: Conduct the test at the time of peak effect of the drug, determined from pilot studies.

  • Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes using an electroconvulsometer.

  • Observation: Immediately observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀) for each compound.

This model is used to identify compounds effective against myoclonic and absence seizures.

Step-by-Step Protocol:

  • Animal Preparation: Use male rats (e.g., Wistar, 100-150g).

  • Drug Administration: Administer graded doses of the test compounds and a vehicle control.

  • Pre-treatment Time: Allow for sufficient time for the drug to exert its effect.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, subcutaneous or intraperitoneal).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., Racine scale). Key behaviors to note include latency to the first seizure and the occurrence of generalized clonic-tonic seizures.

  • Endpoint: The primary endpoints are the delay in the onset of seizures and the reduction in seizure severity or complete protection from seizures.

  • Data Analysis: Compare the seizure scores and latencies between the drug-treated and vehicle-treated groups.

In_Vivo_Workflow Animal_Prep Animal Acclimatization (Mice or Rats) Drug_Admin Drug Administration (Test Compounds & Vehicle) Animal_Prep->Drug_Admin Pre_treatment Pre-treatment Period Drug_Admin->Pre_treatment Seizure_Induction Seizure Induction (MES or PTZ) Pre_treatment->Seizure_Induction Observation Behavioral Observation & Scoring Seizure_Induction->Observation Data_Analysis Data Analysis (ED₅₀, Seizure Severity, Latency) Observation->Data_Analysis

Caption: General experimental workflow for in vivo anticonvulsant testing.

Conclusion and Future Directions

Both (4S)-4-amino-5-fluoropentanoic acid hydrochloride and vigabatrin are potent irreversible inhibitors of GABA-AT, a key enzyme in the regulation of the brain's primary inhibitory neurotransmitter. Vigabatrin is a clinically established antiepileptic drug, but its use is limited by a significant risk of visual field defects.

(4S)-4-amino-5-fluoropentanoic acid hydrochloride presents as a potentially more potent inhibitor of GABA-AT. However, crucial data regarding its selectivity, pharmacokinetic profile, and, most importantly, its long-term safety and toxicological profile, particularly concerning retinal toxicity, are not yet fully established.

For researchers and drug development professionals, (4S)-4-amino-5-fluoropentanoic acid hydrochloride represents an intriguing lead compound. Future research should focus on comprehensive preclinical evaluation, including head-to-head comparative studies with vigabatrin in standardized models of epilepsy, detailed pharmacokinetic and ADME studies, and rigorous toxicology assessments. The insights gained from such studies will be critical in determining whether this promising compound can be developed into a safer and more effective therapeutic alternative for the treatment of epilepsy and other neurological disorders characterized by GABAergic dysfunction.

References

  • Design and Mechanism of Tetrahydrothiophene-based GABA Aminotransferase Inactivators. Available at: [Link]

  • A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. Available at: [Link]

  • In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Available at: [Link]

  • Preclinical Pharmacology and Toxicology: an Important Aspect in Drug Discovery. Semantic Scholar. Available at: [Link]

  • Pharmacological review of vigabatrin. MedCrave online. Available at: [Link]

  • Vigabatrin. Neupsy Key. Available at: [Link]

  • Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients. Journal of Neurology, Neurosurgery & Psychiatry. Available at: [Link]

  • 4-Amino-5-fluoropentanoic acid. PubChem. Available at: [Link]

  • Comparison and evaluation of pharmacokinetics of PFOA and PFOS in the adult rat using a physiologically based pharmacokinetic model. PubMed. Available at: [Link]

  • Pharmacokinetics and Disposition of Heparin-Binding Growth Factor Midkine Antisense Oligonucleotide Nanoliposomes in Experimental Animal Species and Prediction of Human Pharmacokinetics Using a Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology. Available at: [Link]

  • Safety-Toxicology. BiomimX. Available at: [Link]

  • Physiologically Based Pharmacokinetic Modelling for First-In-Human Predictions. SpringerLink. Available at: [Link]

  • A case report on the efficacy of vigabatrin analogue (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) in a patient with infantile spasms. Epilepsy & Behavior Case Reports. Available at: [Link]

  • Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI. Available at: [Link]

  • Predictive Toxicity: Toxicokinetics Evaluation in Preclinical Studies. Porsolt. Available at: [Link]

  • kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. bioRxiv. Available at: [Link]

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • In vivo toxicology and safety pharmacology. Nuvisan. Available at: [Link]

  • kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. bioRxiv. Available at: [Link]

  • Vigabatrin. R Discovery. Available at: [Link]

  • Gender differences in pharmacokinetics of perfluoropentanoic acid using non-linear mixed-effect modeling in rats. ResearchGate. Available at: [Link]

  • Pre-clinical Safety Evaluation Research Articles. R Discovery. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

Sources

Comparative

Unveiling the Specificity and Efficiency of (4S)-4-Amino-5-Fluoropentanoic Acid Hydrochloride for GABA-T

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary As a Senior Application Scientist evaluating mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

As a Senior Application Scientist evaluating mechanism-based inactivators (MBIs) for neuropharmacological development, the pursuit of absolute target specificity and catalytic efficiency is paramount. γ -Aminobutyric acid aminotransferase (GABA-T) is a validated therapeutic target for epilepsy and substance addiction. While the FDA-approved MBI Vigabatrin successfully elevates CNS GABA levels, its high partition ratio necessitates gram-level daily dosing, contributing to severe retinal toxicity.

In contrast, (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA) represents a structural masterclass in MBI design. By leveraging a highly specific enamine mechanism, AFPA achieves a partition ratio of exactly 0, meaning every catalytic turnover results in irreversible enzyme inactivation. This guide objectively compares AFPA against other prominent GABA-T inactivators, detailing the causality behind its remarkable specificity and providing self-validating experimental protocols for your own laboratory workflows.

Mechanistic Foundation: The Enamine Pathway & Absolute Efficiency

To understand why AFPA outperforms alternatives in pure efficiency, we must examine the causality of its interaction with the pyridoxal 5'-phosphate (PLP) cofactor within the GABA-T active site .

Upon binding, AFPA forms a Schiff base with PLP. The enzyme, attempting its natural transamination cycle, abstracts the C4 proton. In a standard substrate, this would lead to transamination. However, the presence of the highly electronegative fluorine atom at the adjacent C5 position alters the electronic fate of the intermediate. The deprotonation triggers a rapid elimination of the fluoride ion, generating an intensely electrophilic enamine (imine intermediate).

The spatial geometry of this specific enamine is perfectly aligned with the active-site nucleophile (Lys329). Because the electrophilic center does not have the opportunity to diffuse from the active site before alkylation occurs, the partition ratio is exactly 0 . Every single molecule that undergoes C4-H cleavage irreversibly inactivates the enzyme.

Pathway A AFPA + PLP (Holoenzyme) B Schiff Base Intermediate A->B Binding C Deprotonation (C4-H cleavage) B->C Catalysis D Fluoride Elimination (F⁻ release) C->D Rate-Determining E Electrophilic Enamine D->E Partition Ratio = 0 F Covalent Adduct (Lys329) E->F Irreversible Alkylation

Fig 1. Mechanistic pathway of GABA-T inactivation by AFPA via the enamine route.

Comparative Profiling: AFPA vs. Clinical & Preclinical Alternatives

When benchmarking AFPA against Vigabatrin and conformationally restricted analogues like FCP ((1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid), the differences in catalytic efficiency become starkly apparent .

A high partition ratio indicates that the enzyme processes the inhibitor as a normal substrate multiple times (releasing reactive metabolites) before a successful inactivation event occurs. The table below summarizes the quantitative superiority of a partition ratio of 0.

Table 1: Kinetic and Mechanistic Comparison of GABA-T Inactivators
CompoundPrimary MechanismPartition Ratio ( r )Leaving Group ReleaseOff-Target Inhibition (GAD/Asp-T)
AFPA Enamine (100%)0 1 equiv F⁻ per inactivation None
Vigabatrin Michael Addition (70%) / Enamine (30%)~150N/ANone
FCP Enamine (100%)147148 equiv F⁻ per inactivationNone
Compound 6a Enamine (100%)4445 equiv F⁻ per inactivationNone

Data Synthesis Insight: While FCP and Compound 6a exhibit tighter binding affinities ( KI​ ), their partition ratios (147 and 44, respectively) mean they release massive amounts of fluoride ions into the surrounding microenvironment before inactivating the enzyme. AFPA's 1:1 stoichiometry prevents this toxic accumulation.

The Causality of Specificity: Sparing Off-Target PLP-Enzymes

A critical hurdle in MBI design is avoiding the inhibition of other PLP-dependent enzymes, particularly Glutamate Decarboxylase (GAD), which synthesizes GABA, and central metabolic enzymes like Aspartate Transaminase (Asp-T) and Alanine Transaminase (Ala-T) .

AFPA exhibits absolute specificity for GABA-T over GAD. The causality lies in the distinct evolutionary topologies of their active sites:

  • GABA-T is a transaminase designed to abstract the C4 proton of GABA. When AFPA binds, this exact proton is abstracted, triggering the fluoride elimination cascade.

  • GAD is a decarboxylase designed to remove the α -carboxyl group from glutamate. When AFPA (a GABA analog) enters the GAD active site, it is recognized as a product analog. GAD lacks the catalytic machinery positioned to abstract the C4 proton. Without C4 deprotonation, the carbon-fluorine bond remains completely stable, and no electrophilic enamine is generated.

Consequently, AFPA acts merely as a weak, reversible competitive inhibitor of GAD, preserving the brain's ability to synthesize GABA while completely halting its degradation.

Self-Validating Experimental Workflows

To ensure Trustworthiness and reproducibility in your laboratory, the following protocols are designed as self-validating systems . By measuring fluoride efflux in parallel with radiometric enzyme activity, the data inherently cross-checks itself: the molar equivalents of fluoride released must mathematically match the molar equivalents of enzyme inactivated.

Workflow cluster_assays Parallel Validation Assays N1 1. Enzyme Reconstitution (Apo-GABA-T + [³H]PLP) N2 2. Inhibitor Incubation (AFPA vs. Alternatives) N1->N2 N3 3a. Radiometric Assay (Tritium Release Tracking) N2->N3 N4 3b. Fluoride Efflux (Ion-Selective Electrode) N2->N4 N5 3c. Specificity Screen (GAD / Asp-T / Ala-T) N2->N5 N6 4. Kinetic Analysis (k_inact, K_I, Partition Ratio) N3->N6 N4->N6 N5->N6

Fig 2. Experimental workflow for validating AFPA specificity and partition ratio.

Protocol A: Determination of Partition Ratio via Fluoride Ion Efflux
  • Holoenzyme Preparation: Reconstitute purified apo-GABA-T with a 10-fold molar excess of PLP for 30 minutes at 4°C. Dialyze exhaustively against a fluoride-free buffer (50 mM potassium phosphate, pH 7.4, 1 mM α -ketoglutarate) to establish a zero-fluoride baseline.

  • Inhibitor Incubation: Incubate the holoenzyme (e.g., 10 μ M) with a saturating concentration of AFPA (1 mM) at 25°C.

  • Continuous Efflux Monitoring: Submerge a calibrated fluoride ion-selective electrode (coupled to a pH/mV meter) directly into the reaction vessel. Record the mV output continuously to quantify free F− concentration over time.

  • Activity Quenching: Concurrently, extract 10 μ L aliquots every 2 minutes. Quench the reaction by diluting 1:100 into an assay buffer containing succinic semialdehyde dehydrogenase (SSADH) and NADP+ . Measure residual GABA-T activity by tracking NADPH absorbance at 340 nm.

  • Self-Validation Calculation: Plot the moles of fluoride released against the moles of enzyme inactivated. For AFPA, the slope will be exactly 1.0, proving a partition ratio of 0.

Protocol B: Specificity Screening Against Off-Target PLP-Enzymes
  • Enzyme Sourcing: Prepare purified samples of GAD (brain extract or recombinant), Asp-T, and Ala-T.

  • Stress-Test Incubation: Incubate each off-target enzyme with 10 mM AFPA (a concentration exponentially higher than the GABA-T KI​ ) in their respective optimal buffers for 4 hours at 37°C.

  • GAD Activity Readout: Measure GAD activity by tracking the evolution of 14CO2​ from L-[1- 14C ]glutamate in a sealed biometer flask.

  • Transaminase Readout: Measure Asp-T and Ala-T activity using standard NADH-coupled spectrophotometric assays (monitoring absorbance decrease at 340 nm).

  • Data Interpretation: Compare the specific activity of AFPA-treated enzymes versus vehicle-treated controls. A lack of time-dependent activity loss confirms that AFPA's mechanism is exclusively triggered by the specific active-site architecture of GABA-T.

References

  • Silverman, R. B., & Levy, M. A. (1981). Mechanism of inactivation of gamma-aminobutyric acid-alpha-ketoglutaric acid aminotransferase by 4-amino-5-halopentanoic acids. Biochemistry, 20(5), 1197–1203.[Link]

  • Silverman, R. B., & Invergo, B. J. (1986). Mechanism of inactivation of gamma-aminobutyrate aminotransferase by 4-amino-5-fluoropentanoic acid. First example of an enamine mechanism for a gamma-amino acid with a partition ratio of 0. Biochemistry, 25(22), 6817–6820.[Link]

  • Shen, S., Doubleday, P. F., Weerawarna, P. M., Zhu, W., Kelleher, N. L., & Silverman, R. B. (2020). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. ACS Medicinal Chemistry Letters, 11(10), 1949–1955.[Link]

Validation

Comparative Profiling of (4S)-4-Amino-5-fluoropentanoic Acid Hydrochloride: Transaminase Cross-Reactivity and Mechanism-Based Inactivation

As drug development increasingly focuses on precision neuropharmacology and metabolic regulation, the selective targeting of pyridoxal 5'-phosphate (PLP)-dependent enzymes has become a critical frontier. (4S)-4-amino-5-f...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on precision neuropharmacology and metabolic regulation, the selective targeting of pyridoxal 5'-phosphate (PLP)-dependent enzymes has become a critical frontier. (4S)-4-amino-5-fluoropentanoic acid hydrochloride (commonly referred to as AFPA) is a highly potent, mechanism-based inactivator (MBI) of γ -aminobutyric acid aminotransferase (GABA-AT).

For researchers and application scientists evaluating AFPA against alternatives like Vigabatrin, understanding its cross-reactivity profile with off-target transaminases—such as Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and Ornithine Aminotransferase (OAT)—is paramount. This guide provides an objective, data-driven comparison of AFPA’s selectivity, the mechanistic causality behind its off-target interactions, and a self-validating experimental workflow for cross-reactivity profiling.

Mechanistic Causality: Why Transaminase Cross-Reactivity Occurs

Transaminases share a highly conserved PLP-dependent catalytic cycle. Cross-reactivity in MBIs typically arises when an off-target enzyme can successfully bind the inhibitor and initiate the first half-reaction (Schiff base formation and α

  • or γ -proton abstraction).

AFPA was originally hypothesized to inactivate GABA-AT via a Michael addition pathway. However, rigorous mechanistic studies have proven that it proceeds almost exclusively via an enamine mechanism with an unprecedented partition ratio of 0, meaning every single binding and turnover event leads to covalent inactivation without non-productive substrate release[1],[2].

When AFPA enters the active site of an off-target transaminase, the enzyme's structural microenvironment dictates the outcome. For enzymes like AST and ALT, the active site cannot properly position the 5-fluoro group for the critical halide elimination step following deprotonation. Consequently, AFPA acts merely as a weak, reversible competitive inhibitor rather than a covalent inactivator[3],[4]. Conversely, human Ornithine Aminotransferase (hOAT) shares enough structural homology with GABA-AT that AFPA can undergo the full enamine pathway, leading to measurable cross-inactivation[2],[5].

G AFPA AFPA + PLP-Enzyme Schiff Schiff Base Complex AFPA->Schiff Binding Deprotonation γ-Proton Abstraction Schiff->Deprotonation Catalysis Enamine Enamine Intermediate Deprotonation->Enamine Fluoride Elimination Covalent Covalent Adduct (Irreversible Inactivation) Enamine->Covalent Target (GABA-AT) Turnover Product Release (Cross-Reactivity Turnover) Enamine->Turnover Off-Target (e.g., AST)

Mechanism-based inactivation pathway of AFPA highlighting target covalent adduction vs off-target turnover.

Comparative Cross-Reactivity Profile

To contextualize AFPA's utility, we must compare it against Vigabatrin (VGB) (an FDA-approved GABA-AT MBI that operates via mixed Michael/enamine mechanisms) and 5-Fluoromethylornithine (5-FMOrn) (an OAT-selective MBI)[6],[7],[5].

The table below summarizes the cross-reactivity and kinetic behavior of these compounds across primary metabolic transaminases and decarboxylases.

Enzyme TargetAFPA ((4S)-4-amino-5-fluoropentanoic acid)Vigabatrin (VGB)5-Fluoromethylornithine (5-FMOrn)
GABA-AT Potent Irreversible Inactivator (Enamine mechanism; Partition ratio = 0)Irreversible Inactivator (70% Michael, 30% Enamine)Weak / No significant inactivation
hOAT Moderate Cross-Reactivity (Acts as a non-selective inactivator)No significant activityPotent Irreversible Inactivator
AST (Asp-T) Weak Reversible Inhibitor (No time-dependent inactivation)Weak Reversible InhibitorNo significant activity
ALT No Activity (No time-dependent inactivation)No ActivityNo Activity
GAD Weak Reversible Inhibitor (No time-dependent inactivation)No ActivityNo Activity

Key Takeaways for Researchers:

  • Hepatotoxicity Screening: AFPA demonstrates excellent safety margins regarding liver transaminases. It exhibits zero time-dependent inactivation of ALT and only weak, reversible competitive inhibition of AST[3].

  • Neurological Specificity: AFPA does not covalently inactivate Glutamate Decarboxylase (GAD), ensuring that the biosynthesis of GABA is not halted while its catabolism is inhibited[3],[4].

  • Metabolic Overlap: Due to the structural flexibility of its open-chain aliphatic backbone, AFPA exhibits off-target inactivation of hOAT. Researchers requiring absolute GABA-AT selectivity over OAT may need to look toward conformationally rigid cyclopentene analogues[2],[5].

Self-Validating Experimental Workflow for Cross-Reactivity

To rigorously prove that a compound is a mechanism-based inactivator of a target while only being a reversible inhibitor of an off-target, the experimental protocol must isolate covalent modification from simple high-affinity binding. The following self-validating methodology ensures high-fidelity kinetic data.

Protocol: Time-Dependent Inactivation and Jump-Dilution Assay

Step 1: Apo-Enzyme Reconstitution (Standardization)

  • Action: Dialyze purified transaminases (GABA-AT, AST, ALT, OAT) against a PLP-free buffer, then reconstitute with a saturating, standardized concentration of PLP (e.g., 50 μ M).

  • Causality: AFPA targets the PLP cofactor directly. Variations in endogenous PLP saturation across different enzyme batches will skew the apparent kinact​ . Reconstitution ensures a uniform baseline.

Step 2: Time-Dependent Pre-Incubation

  • Action: Incubate the reconstituted enzymes with varying concentrations of AFPA (ranging from 0.1×KI​ to 10×KI​ ) at 25°C. Withdraw aliquots at specific time intervals (0, 5, 10, 20, 40, 60 minutes).

  • Causality: MBIs require the enzyme to attempt catalysis to form the reactive intermediate. A standard co-incubation assay (adding inhibitor and substrate simultaneously) will falsely report low potency. Pre-incubation allows the time-dependent covalent adduction to occur.

Step 3: Jump-Dilution (The Self-Validating Control)

  • Action: Dilute the pre-incubated enzyme-inhibitor mixture 100-fold into an assay buffer containing saturating concentrations of the natural substrate (e.g., α -ketoglutarate and GABA for GABA-AT; aspartate for AST).

  • Causality: This is the critical self-validating step. If AFPA is merely a reversible cross-reactive inhibitor (as it is with AST), the 100-fold dilution drops the inhibitor concentration far below its Ki​ , dissociating the complex and rapidly restoring enzyme activity. If it is a true covalent MBI (as with GABA-AT), the activity remains permanently suppressed regardless of dilution.

Step 4: Continuous Spectrophotometric Readout

  • Action: Measure residual enzyme velocity ( vi​ ) using a coupled enzyme assay (e.g., succinic semialdehyde dehydrogenase coupled with NAD + reduction at 340 nm).

  • Causality: Continuous measurement avoids the artifacts of stopped-point assays, allowing for real-time verification of linear steady-state kinetics post-dilution.

Step 5: Kinetic Parameter Extraction

  • Action: Plot ln(vi​/v0​) against pre-incubation time to determine the observed rate of inactivation ( kobs​ ). Subsequently, plot 1/kobs​ vs. 1/[I] (Kitz-Wilson plot) to extract kinact​ (maximal inactivation rate) and KI​ (inhibitor binding affinity).

Workflow Step1 1. Enzyme Preparation (GABA-AT, OAT, AST, ALT) Step2 2. Time-Dependent Pre-incubation (Varying [AFPA] & Time) Step1->Step2 Aliquot Step3 3. Jump Dilution / Dialysis (Test Irreversibility) Step2->Step3 Remove free ligand Step4 4. Substrate Addition (Initiate Residual Activity) Step3->Step4 Assay Step5 5. Kinetic Analysis (Calculate k_inact / K_I) Step4->Step5 Readout

Self-validating experimental workflow for determining transaminase cross-reactivity and MBI kinetics.

References

  • In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase Source: Life Sciences / PubMed URL:[Link]

  • 5-SUBSTITUTED 4-AMINOPENTANOIC ACIDS AS INACTIVATORS AND SUBSTRATES OF GAMMA-AMINOBUTYRIC ACID TRANSAMINASE Source: ProQuest URL:[Link]

  • Mechanism of inactivation of gamma-aminobutyrate aminotransferase by 4-amino-5-fluoropentanoic acid. First example of an enamine mechanism for a gamma-amino acid with a partition ratio of 0 Source: Biochemistry / PubMed URL:[Link]

  • Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase Source: PMC / NIH URL:[Link]

  • Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid Source: MDPI URL:[Link]

  • Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin Source: PMC / NIH URL:[Link]

  • Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase Source: PMC / NIH URL:[Link]

Sources

Comparative

comparative analysis of fluorinated vs. non-fluorinated amino acid inhibitors

An in-depth comparative analysis of fluorinated versus non-fluorinated amino acid inhibitors for researchers, scientists, and drug development professionals. This guide provides an objective comparison of performance wit...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of fluorinated versus non-fluorinated amino acid inhibitors for researchers, scientists, and drug development professionals. This guide provides an objective comparison of performance with supporting experimental data.

Introduction: The Strategic Role of Fluorine in Amino Acid Inhibitor Design

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of physiological processes. Consequently, inhibitors of amino acid metabolism and signaling pathways have emerged as a critical class of therapeutic agents, particularly in oncology and immunology. The strategic incorporation of fluorine into these amino acid-based inhibitors represents a significant advancement in medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated amino acid inhibitors, delving into the nuanced effects of fluorination on their biochemical properties, potency, and pharmacokinetic profiles.

Fluorine, being the most electronegative element, possesses a small van der Waals radius (1.47 Å) similar to that of hydrogen (1.20 Å) but with significantly different electronic properties. This unique combination allows fluorine to act as a "super-hydrogen" or a bioisostere of a hydroxyl group, profoundly influencing the molecule's conformation, pKa, metabolic stability, and binding affinity. Understanding these effects is paramount for the rational design of next-generation inhibitors.

Mechanism of Action: Subtle Shifts with Profound Consequences

The core mechanism of action for both fluorinated and non-fluorinated amino acid inhibitors often involves competitive or non-competitive inhibition of enzymes that utilize their natural amino acid counterparts. However, the introduction of fluorine can subtly yet significantly alter these interactions.

Non-Fluorinated Amino Acid Inhibitors: These inhibitors typically rely on their structural similarity to the natural substrate to bind to the enzyme's active site. Their efficacy is primarily dictated by the goodness of fit within the binding pocket and the formation of key non-covalent interactions such as hydrogen bonds, and ionic and van der Waals interactions.

Fluorinated Amino Acid Inhibitors: Fluorination can enhance inhibitory activity through several mechanisms:

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of fluorine can create favorable electrostatic interactions with electron-deficient regions of the enzyme's active site. Furthermore, the C-F bond can participate in orthogonal multipolar interactions with backbone amide carbonyls, a phenomenon not observed with C-H bonds.

  • Altered Acidity/Basicity: The pKa of nearby functional groups can be significantly lowered by the inductive effect of fluorine. For instance, fluorination of the α-carbon of an amino acid can decrease the pKa of the α-amino group, potentially altering the ionization state of the inhibitor at physiological pH and influencing its binding mode.

  • Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) and resistant to metabolic oxidation. This increased metabolic stability often leads to a longer in vivo half-life and improved pharmacokinetic profile.

Comparative Analysis of Key Performance Parameters

The decision to incorporate fluorine into an amino acid inhibitor is a strategic one, with trade-offs that must be carefully considered. The following table summarizes the key performance parameters for both classes of inhibitors, supported by experimental observations.

Parameter Non-Fluorinated Amino Acid Inhibitors Fluorinated Amino Acid Inhibitors Key Considerations & Experimental Evidence
Potency (IC50/Ki) Variable, depends on structural complementarity.Often enhanced due to increased binding affinity and altered electronics.For example, fluorinated derivatives of glutamate have shown significantly increased potency as inhibitors of glutamate racemase.
Selectivity Can be challenging to achieve against related enzymes.Can be improved by exploiting unique fluorine-protein interactions not available to the endogenous substrate.Strategic placement of fluorine can introduce steric hindrance that prevents binding to off-target enzymes.
Metabolic Stability Susceptible to enzymatic degradation (e.g., oxidation, deamination).Significantly more resistant to metabolic oxidation, leading to a longer half-life.The strength of the C-F bond makes it a poor substrate for cytochrome P450 enzymes.
Pharmacokinetics (ADME) Variable; often subject to rapid metabolism and clearance.Generally improved bioavailability and in vivo half-life.Increased lipophilicity due to fluorination can enhance membrane permeability, but this needs to be balanced to avoid excessive non-specific binding.
Toxicity Generally low, as they are close analogs of natural metabolites.Potential for off-target effects or metabolism to toxic byproducts (e.g., fluoroacetate).Careful design is crucial to avoid metabolic pathways that could lead to the release of toxic fluoride ions or fluoroacetate.

Experimental Workflow: Evaluating and Comparing Inhibitor Efficacy

A robust and standardized workflow is essential for the direct comparison of fluorinated and non-fluorinated amino acid inhibitors. The following diagram and protocol outline a typical experimental cascade.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Enzyme Kinetics Assay (IC50 Determination) B Isothermal Titration Calorimetry (ITC) (Binding Affinity - Kd) A->B Confirm direct binding C Selectivity Profiling (Panel of Related Enzymes) A->C Assess off-target effects D Cellular Potency Assay (EC50 in relevant cell line) A->D Transition to cellular context E Metabolic Stability Assay (Microsomes, Hepatocytes) D->E Correlate with in vivo stability F Toxicity Assay (e.g., MTT, LDH) D->F Determine therapeutic window G Pharmacokinetic (PK) Studies (Animal Model) E->G Predict in vivo behavior H Efficacy Studies (Disease Model) G->H Inform dosing regimen

Figure 1: A representative experimental workflow for the comparative evaluation of amino acid inhibitors.

Detailed Protocol: Enzyme Kinetics Assay for IC50 Determination

This protocol provides a generalized framework for determining the half-maximal inhibitory concentration (IC50) of an amino acid inhibitor against its target enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of the natural substrate and the inhibitors (both fluorinated and non-fluorinated) in the same buffer or a compatible solvent (e.g., DMSO).

    • Prepare a detection reagent that produces a measurable signal (e.g., absorbance, fluorescence) upon enzymatic reaction.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a specific time.

    • Stop the reaction (if necessary) and add the detection reagent.

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all measurements.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC50 value.

Signaling Pathway Illustration: Inhibition of a Hypothetical Amino Acid Kinase

To visualize the impact of these inhibitors at a molecular level, consider a hypothetical signaling pathway involving an amino acid kinase.

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Inhibitor Action cluster_3 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor AA_Kinase Amino Acid Kinase Receptor->AA_Kinase pSubstrate Phosphorylated Substrate AA_Kinase->pSubstrate Phosphorylation Substrate Protein Substrate CellGrowth Cell Proliferation pSubstrate->CellGrowth F_Inhibitor Fluorinated Inhibitor F_Inhibitor->AA_Kinase High Affinity Inhibition NonF_Inhibitor Non-Fluorinated Inhibitor NonF_Inhibitor->AA_Kinase Inhibition

Figure 2: Inhibition of a hypothetical amino acid kinase signaling pathway.

In this illustrative pathway, both fluorinated and non-fluorinated inhibitors can block the activity of the amino acid kinase. However, the fluorinated inhibitor is depicted as having a higher affinity, leading to more potent inhibition of downstream signaling and cell proliferation.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into amino acid inhibitors offers a powerful tool for enhancing their therapeutic potential. Fluorination can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. However, this approach is not without its challenges, including the potential for altered toxicity profiles and the complexities of stereoselective synthesis of fluorinated amino acids.

The choice between a fluorinated and a non-fluorinated analog must be made on a case-by-case basis, guided by a thorough understanding of the target enzyme and the desired therapeutic outcome. As our understanding of fluorine's influence on molecular interactions continues to grow, so too will our ability to design safer and more effective fluorinated amino acid inhibitors for a wide range of diseases.

References

  • Title: Fluorinated Amino Acids as Powerful Tools in Mechanistic and Structural Studies of Vitamin B6-Dependent Enzymes Source: Accounts of Chemical Research URL: [Link]

  • Title: The role of fluorine in drug design and development Source: Future Medicinal Chemistry URL: [Link]

Validation

Validating In Vitro Findings of (4S)-4-Amino-5-Fluoropentanoic Acid Hydrochloride In Vivo: A Comparative Guide

As drug development increasingly relies on targeted molecular probes, bridging the gap between isolated enzymatic assays and complex physiological systems is critical. (4S)-4-amino-5-fluoropentanoic acid hydrochloride (A...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on targeted molecular probes, bridging the gap between isolated enzymatic assays and complex physiological systems is critical. (4S)-4-amino-5-fluoropentanoic acid hydrochloride (AFPA, CAS: 72522-16-8) is a highly specific, mechanism-based inactivator (MBI) of γ-aminobutyric acid aminotransferase (GABA-AT). By irreversibly inhibiting the catabolism of GABA, AFPA serves as a powerful tool for neurochemical modulation and structural biology.

This guide provides an objective, causality-driven framework for validating the in vitro enzymatic inhibition of AFPA through robust in vivo neurochemical readouts, comparing its performance against standard alternatives like Vigabatrin.

Mechanistic Grounding: The Causality of Inactivation

To design a self-validating experimental system, one must first understand the molecular causality of the inhibitor. AFPA is not a simple competitive antagonist; it is a suicide substrate.

In vitro, AFPA enters the active site of GABA-AT and forms a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor. Subsequent deprotonation and the elimination of a fluoride ion generate a highly reactive electrophilic enamine intermediate. This intermediate irreversibly alkylates an active-site nucleophile, permanently neutralizing the enzyme .

Because this is a covalent modification, the in vitro efficacy is defined by time-dependent kinetics ( kinact​ ) rather than standard equilibrium affinity ( IC50​ ). Furthermore, AFPA is highly efficient: it exhibits a partition ratio of nearly 0 (releasing only one fluoride ion per inactivation event), whereas conformationally restricted analogues often act as substrates for hundreds of turnovers before successful inactivation . Beyond therapeutic modeling, this precise PLP-adduct formation makes AFPA an invaluable molecular probe for studying PLP-dependent transcription regulators like GabR .

Comparative Performance Analysis

When selecting a GABA-AT inhibitor for in vivo studies, researchers must weigh target selectivity against catalytic efficiency. The table below summarizes the quantitative and mechanistic distinctions between AFPA and its primary alternatives.

CompoundMechanism of InactivationTarget SelectivityIn Vitro EfficiencyIn Vivo Efficacy & Readout
(4S)-AFPA Enamine pathway (Fluoride elimination)High: GABA-AT specific; no irreversible GAD/AST inhibition .High: Partition ratio ~0 (1 F⁻ released per event).Dose-dependent, irreversible GABA-AT blockade; elevated brain GABA.
Vigabatrin Michael addition (70%) & Enamine (30%)High: GABA-AT specific.Moderate: Lower kinact​ compared to AFPA.FDA-approved standard; significant brain GABA elevation.
Gabaculine AromatizationLow: Cross-reacts with multiple transaminases (e.g., AST, ALT).Very High: Rapid, potent inactivation.Potent GABA elevation, limited by high off-target toxicity.
FCP (Rigid Analogue) Enamine pathwayModerate: Cross-reacts with Ornithine Aminotransferase (OAT).Low: Partition ratio ~148 (High substrate turnover) .Poor in vivo translation due to inefficient target alkylation.

Experimental Workflows & Methodologies

Translating the high in vitro efficiency of AFPA into in vivo models requires a self-validating pipeline. The workflow below illustrates the logical progression from kinetic screening to neurochemical quantification.

G A In Vitro Screening (GABA-AT Kinetics) B Mechanism Validation (Schiff Base & F- Elimination) A->B Partition Ratio Determination C In Vivo Administration (IP Injection in Murine Model) B->C Lead Candidate Selection D Tissue Processing (Rapid Brain Freezing) C->D Time-Course Harvest E Target Engagement (Ex Vivo GABA-AT Activity) D->E Enzymatic Assay F Neurochemical Readout (HPLC-MS/MS GABA Quantitation) D->F Metabolite Extraction E->F Correlative Analysis

Workflow for validating in vitro GABA-AT inactivation by AFPA through in vivo neurochemical readouts.

Protocol 1: In Vitro Time-Dependent Inactivation Assay

Objective: Establish the kinact​ and KI​ of AFPA against purified GABA-AT, proving irreversible target engagement. Causality: Because AFPA is an MBI, inhibition is time-dependent. If the substrate and inhibitor are added simultaneously, the competitive substrate will mask the irreversible alkylation kinetics. Therefore, pre-incubation is mandatory.

  • Pre-incubation: Incubate purified GABA-AT (e.g., from pig brain or recombinant sources) with varying concentrations of AFPA (0.1 μM to 50 μM) in 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM α-ketoglutarate and 10 μM PLP at 25°C.

  • Time-Course Sampling: Remove aliquots at specific time intervals (e.g., 0, 1, 3, 5, 10, and 15 minutes).

  • Activity Measurement: Dilute the aliquots 100-fold into an assay mixture containing 10 mM GABA, 5 mM α-ketoglutarate, 1 mM NADP⁺, and excess succinic semialdehyde dehydrogenase (SSADH).

  • Spectrophotometric Readout: Monitor the production of NADPH at 340 nm. The residual enzyme activity is plotted logarithmically against pre-incubation time to calculate the pseudo-first-order rate constants ( kobs​ ).

  • Self-Validation (Dialysis): Subject a fully inactivated enzyme sample to extensive dialysis against buffer for 24 hours. Validation criteria: Failure to recover enzymatic activity confirms the irreversible, covalent nature of AFPA binding.

Protocol 2: In Vivo Validation & Brain GABA Quantification

Objective: Confirm target engagement and neurochemical modulation in a murine model. Causality: Post-mortem ischemia rapidly alters brain GABA levels due to continued Glutamate Decarboxylase (GAD) activity without subsequent clearance. Rapid freezing is critical to halt metabolism and prevent artifactual baseline skewing. Furthermore, GAD activity must be measured ex vivo to ensure the GABA increase is strictly due to catabolism blockade, not synthesis upregulation .

  • Administration: Administer AFPA (10–50 mg/kg) via intraperitoneal (IP) injection to adult C57BL/6 mice. Use saline-injected mice as vehicle controls.

  • Time-Course Euthanasia: Euthanize cohorts at predefined intervals (e.g., 1, 4, 12, and 24 hours post-injection).

  • Rapid Tissue Fixation: Immediately subject the brain to focused microwave irradiation (or rapid liquid nitrogen immersion) to instantaneously denature metabolic enzymes and preserve endogenous GABA levels.

  • Homogenization & Splitting: Homogenize the brain tissue in ice-cold 0.1 M perchloric acid. Split the homogenate into two streams:

    • Stream A (Target Engagement): Centrifuge, neutralize the supernatant, and assay for residual GABA-AT and GAD activity. Validation criteria: GABA-AT activity should be significantly reduced, while GAD activity remains at baseline.

    • Stream B (Neurochemical Readout): Derivatize the supernatant using o-phthalaldehyde (OPA) and quantify whole-brain GABA levels via HPLC-MS/MS or fluorescence detection.

  • Data Correlation: Plot the percentage of ex vivo GABA-AT inhibition against the fold-increase in whole-brain GABA to establish the in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationship of AFPA.

References

  • Title: In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Source: Life Sciences (1983). URL: [Link]

  • Title: A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. Source: Journal of Medicinal Chemistry (2000). URL: [Link]

  • Title: PLP and GABA trigger GabR-mediated transcription regulation in Bacillus subtilis via external aldimine formation. Source: Proceedings of the National Academy of Sciences (PNAS) (2017). URL: [Link]

Comparative

A Comparative Guide to the Structural Activity Relationship of 4-Amino-5-halopentanoic Acids as GABA-AT Inactivators

Abstract This guide provides an in-depth analysis of the structural activity relationships (SAR) for 4-amino-5-halopentanoic acids, a class of potent mechanism-based inactivators of γ-aminobutyric acid aminotransferase (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the structural activity relationships (SAR) for 4-amino-5-halopentanoic acids, a class of potent mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT). We will explore the critical roles of stereochemistry and halogen substitution on inhibitory potency and mechanism of action. By comparing these compounds to the clinically relevant drug Vigabatrin, this guide offers field-proven insights and detailed experimental protocols for researchers in neuropharmacology and drug development. Our objective is to elucidate the causality behind experimental design and provide a robust framework for the rational design of next-generation GABA-AT inhibitors.

Introduction: Targeting GABA-AT for Neurological Disorders

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). A deficit in GABAergic neurotransmission is implicated in the pathophysiology of several neurological disorders, most notably epilepsy.[1][2] The concentration of GABA in the brain is principally regulated by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: glutamate decarboxylase (GAD) for its synthesis, and GABA aminotransferase (GABA-AT, EC 2.6.1.19) for its degradation.[1][3]

Inhibition of GABA-AT presents a validated therapeutic strategy to increase synaptic GABA levels, thereby enhancing inhibitory tone and raising the seizure threshold.[3][4] This has led to the development of mechanism-based inactivators, or "suicide inhibitors," which are unreactive compounds that are catalytically converted by their target enzyme into a reactive species. This species then forms a covalent bond with the enzyme's active site, leading to irreversible inactivation. The 4-amino-5-halopentanoic acids represent a promising class of such inactivators, designed to specifically target GABA-AT.[1]

Core SAR Analysis of 4-Amino-5-halopentanoic Acids

The inhibitory activity of this class of compounds is exquisitely sensitive to specific structural features. The core scaffold, a five-carbon chain with an amino group at C4 and a halogen at C5, provides the necessary geometry to engage the GABA-AT active site.

The Critical Role of Stereochemistry

The C4 position of the pentanoic acid backbone is a chiral center. Research has unequivocally demonstrated that the biological activity resides exclusively in the (S)-enantiomer. The (S)-configuration is essential for the molecule to be accepted as a substrate by GABA-AT, initiating the catalytic cycle that ultimately leads to inactivation. The (R)-enantiomers are largely inactive. This stereochemical preference underscores the precise conformational and steric requirements of the enzyme's active site.

Mechanism of Inactivation: An Enzymatic Trojan Horse

The 4-amino-5-halopentanoic acids are classic examples of mechanism-based inactivators.[1][5] Their mode of action is a sophisticated multi-step process that leverages the enzyme's own catalytic machinery for its destruction.

The proposed mechanism is as follows:

  • Schiff Base Formation: The (S)-inactivator enters the active site and forms a Schiff base (imine) with the enzyme's PLP cofactor.[1]

  • Rate-Determining Proton Abstraction: An active-site base abstracts the C4 proton (the γ-proton) from the inactivator. Deuterium isotope effect studies have confirmed that this C-H bond cleavage is the rate-determining step of inactivation.[5][6]

  • Halide Elimination & Electrophile Generation: The resulting carbanion is stabilized by the PLP cofactor, facilitating the elimination of the halide ion from the C5 position. This elimination creates a highly reactive, electrophilic α,β-unsaturated imine intermediate.[1]

  • Covalent Alkylation: A nucleophilic residue within the GABA-AT active site attacks this electrophilic species, forming a stable, covalent bond and rendering the enzyme permanently inactive.[1]

This elegant mechanism ensures high specificity, as the reactive warhead is only unmasked within the active site of the target enzyme. Studies with (S)-4-amino-5-fluoropentanoic acid show that for every turnover of the inactivator, an inactivation event occurs, indicating a highly efficient partition ratio near zero.[5]

G cluster_0 GABA-AT Active Site A Inhibitor + PLP-Enzyme B Schiff Base Formation A->B C Proton Abstraction (Rate-Limiting) B->C Enzyme Catalysis D Halide Elimination C->D E Reactive Intermediate (α,β-Unsaturated Imine) D->E F Nucleophilic Attack by Active Site Residue E->F G Covalently Modified, Inactive Enzyme F->G

Caption: Proposed mechanism of GABA-AT inactivation.

The Influence of the Halogen Substituent
  • Leaving Group Ability: The mechanism relies on the elimination of the halide ion. Therefore, the C-X bond must be sufficiently labile. Both fluorine and chlorine have been shown to be effective, leading to potent inactivation.[1]

  • Potency & Selectivity: (S)-4-Amino-5-fluoropentanoic acid (AFPA) and (S)-4-amino-5-chloropentanoic acid are both potent and selective inactivators of GABA-AT in vitro and in vivo.[1] They do not cause significant time-dependent inhibition of other related enzymes like alanine transaminase or aspartate transaminase.[7]

  • Off-Target Effects: A notable point of differentiation is that AFPA acts as a potent competitive reversible inhibitor of GAD, the enzyme that synthesizes GABA.[7][8] The chloro analogue, however, is ineffective against GAD.[7] This gives the chloro-substituted compound a potential advantage in terms of selectivity within the GABA system.

Comparative Analysis: 4-Amino-5-halopentanoic Acids vs. Alternatives

A key benchmark for any new GABA-AT inhibitor is its performance relative to established compounds, particularly the FDA-approved drug Vigabatrin (γ-vinyl-GABA).

Feature4-Amino-5-halopentanoic AcidsVigabatrin (γ-vinyl-GABA)
Primary Target GABA-ATGABA-AT
Inactivation Type Mechanism-Based (Irreversible)[5]Mechanism-Based (Irreversible)[4]
Mechanism Enamine mechanism via halide elimination[1][9]Michael addition mechanism via conjugated vinyl group[3]
Key Structural Moiety γ-amino, δ-halo alkyl chainγ-amino, δ-vinyl group
Selectivity High for GABA-AT; fluoro-analog also inhibits GAD[1][7]Generally high for GABA-AT
Clinical Status Preclinical/InvestigationalFDA-approved for infantile spasms and refractory seizures[4]

Causality Behind Mechanistic Differences: The divergence in mechanism between the halo-analogs and Vigabatrin stems from the nature of the latent reactive group. The halopentanoic acids rely on the enzymatic abstraction of a proton to facilitate the elimination of a good leaving group (the halide). In contrast, Vigabatrin's vinyl group is converted into a conjugated electrophile that is susceptible to Michael addition by an active site nucleophile. This fundamental difference has been explored through studies of conformationally rigid analogues, which show that conformational constraints have a more significant negative impact on inactivators that proceed via a Michael addition mechanism compared to an enamine mechanism.[6][10]

Experimental Methodologies

To ensure scientific integrity, the protocols described below are self-validating systems designed for reproducibility.

Representative Synthesis: (S)-4-Amino-5-fluoropentanoic Acid

This protocol is based on stereospecific synthesis routes described in the literature, often starting from L-glutamic acid to set the required (S)-stereochemistry at the C4 position.[11]

Objective: To synthesize (S)-4-amino-5-fluoropentanoic acid.

Materials:

  • L-glutamic acid

  • Appropriate protecting group reagents (e.g., Boc anhydride)

  • Reducing agents (e.g., Borane-THF complex)

  • Fluorinating agents (e.g., Diethylaminosulfur trifluoride - DAST)

  • Solvents (THF, DCM, etc.), and reagents for workup and purification.

Step-by-Step Protocol:

  • Protection: Protect the α-amino and α-carboxyl groups of L-glutamic acid. The γ-carboxyl group is left free for subsequent reduction.

  • Reduction: Selectively reduce the free γ-carboxyl group to a primary alcohol. This is a critical step, often achieved using a borane complex to form a 5-hydroxy derivative.

  • Fluorination: Convert the primary alcohol at the C5 position to a fluoride. This is typically accomplished using a nucleophilic fluorinating agent like DAST. This reaction must be performed with care under anhydrous conditions.

  • Deprotection: Remove all protecting groups under appropriate acidic conditions to yield the final product, (S)-4-amino-5-fluoropentanoic acid.

  • Purification & Characterization: Purify the final compound using ion-exchange chromatography or recrystallization. Confirm the structure and purity via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

In Vitro GABA-AT Inhibition Assay

Objective: To determine the kinetic parameters (e.g., k_inact, K_I) of a test compound against GABA-AT.

Principle: This assay measures the rate of GABA-AT activity over time in the presence and absence of the inactivator. The enzyme's activity can be monitored by coupling the production of succinic semialdehyde to the reduction of NADP⁺ by a dehydrogenase, which can be followed spectrophotometrically at 340 nm.

Materials:

  • Purified GABA-AT (e.g., from pig brain)[1]

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP⁺

  • Test compound (4-amino-5-halopentanoic acid)

  • Assay Buffer (e.g., potassium pyrophosphate, pH 8.5)

  • 96-well UV-transparent microplate and plate reader.

Step-by-Step Protocol:

  • Enzyme Preparation: Pre-incubate GABA-AT with PLP in the assay buffer to ensure the enzyme is in its active, holo-form.

  • Inactivation Step: In separate wells, incubate the holo-enzyme with various concentrations of the test compound (inactivator) for different periods (e.g., 0, 5, 10, 20, 30 minutes). A control with no inactivator is essential.

  • Activity Measurement: Initiate the reaction by adding a substrate master mix containing GABA, α-ketoglutarate, SSADH, and NADP⁺ to each well.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The rate of increase is proportional to the remaining GABA-AT activity.

  • Data Analysis:

    • For each inactivator concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the corresponding inactivator concentrations. Fit this data to the Michaelis-Menten equation for inactivators to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate (K_I).

G cluster_workflow GABA-AT Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrates, Inhibitor) preinc Pre-incubate Enzyme with Inhibitor (Time Course) prep->preinc init Initiate Reaction (Add Substrate Master Mix) preinc->init read Monitor A340 nm (Spectrophotometry) init->read analyze Calculate k_obs (ln(Activity) vs. Time) read->analyze kinetics Determine k_inact and K_I (k_obs vs. [Inhibitor]) analyze->kinetics

Caption: Workflow for GABA-AT inhibition kinetics.

Conclusion and Future Perspectives

The 4-amino-5-halopentanoic acids are highly potent and specific mechanism-based inactivators of GABA-AT. The key structural determinants for their activity are (S)-stereochemistry at the C4 position and the presence of a halogen at the C5 position, which serves as a leaving group in a sophisticated enzymatic inactivation cascade. The rate-limiting step is the enzyme-catalyzed abstraction of the C4 proton, highlighting the exquisite interplay between the inhibitor and the enzyme's catalytic machinery.[6]

When compared to Vigabatrin, these compounds operate via a distinct enamine mechanism, which may offer different pharmacological profiles.[1][3] The observation that (S)-4-amino-5-fluoropentanoic acid also inhibits GAD provides a crucial lesson in selectivity, favoring the development of analogs like the chloro-derivative which do not share this off-target activity.[7] Future research should focus on a comprehensive kinetic analysis of a broader range of halogen substitutions (Br, I) and further exploration of conformationally constrained analogs to map the GABA-AT active site with even greater precision.

References

  • Schousboe, A., & Waagepetersen, H. S. (2007). GABA: Homeostatic and Pharmacological Aspects. Source: Not available in search results.
  • Silverman, R. B., & Levy, M. A. (1981). Mechanism of inactivation of gamma-aminobutyric acid-alpha-ketoglutaric acid aminotransferase by 4-amino-5-halopentanoic acids. Biochemistry, 20(5), 1197–1203. [Link]

  • Levy, M. A. (1981). 5-SUBSTITUTED 4-AMINOPENTANOIC ACIDS AS INACTIVATORS AND SUBSTRATES OF GAMMA-AMINOBUTYRIC ACID TRANSAMINASE. ProQuest Dissertations Publishing. [Link]

  • Silverman, R. B., & George, C. (1988). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids. Journal of medicinal chemistry, 31(11), 2275–2278. [Link]

  • Silverman, R. B., & Levy, M. A. (1981). In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Journal of neurochemistry, 36(4), 1365–1370. [Link]

  • Mathew, B., et al. (2016). Rational approaches for the design of various GABA modulators and their clinical progression. ResearchGate. [Link]

  • Qiu, J., et al. (2000). A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. Journal of medicinal chemistry, 43(4), 706–716. [Link]

  • Silverman, R. B., & Levy, M. A. (1981). Mechanism of inactivation of .gamma.-aminobutyric acid-.alpha.-ketoglutaric acid aminotransferase by 4-amino-5-halopentanoic aci. ACS Publications. [Link]

  • Mathew, B., et al. (2016). Ligand based drug design of new heterocyclic imines of GABA analogues: A molecular docking approach for the discovery of new GABA-AT inhibitors. ResearchGate. [Link]

  • Qiu, J., et al. (2000). A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase. Journal of Medicinal Chemistry, 43(4), 706-716. [Link]

  • Mathew, B., et al. (2016). Rational approaches for the design of various GABA modulators and their clinical progression. ResearchGate. [Link]

  • Pan, Y., et al. (2020). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. Request PDF. [Link]

  • Ali, F., et al. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI. [Link]

  • Petroff, O. A., et al. (1996). Measuring Human Brain GABA in Vivo: Effects of GABA-transaminase Inhibition With Vigabatrin. Magnetic resonance in medicine, 36(2), 195-202. [Link]

  • Qiu, J., et al. (2010). ChemInform Abstract: A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase. R Discovery. [Link]

  • Silverman, R. B., & Levy, M. A. (1980). Substituted 4-aminobutanoic acids. Substrates for gamma-aminobutyric acid alpha-ketoglutaric acid aminotransferase. ACS Publications. [Link]

  • Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of chemical research, 54(15), 3028–3043. [Link]

  • Lee, H., et al. (2022). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ResearchGate. [Link]

  • Silverman, R. B., & Invergo, B. J. (1986). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid. Biochemistry, 25(22), 6817–6820. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of (4S)-4-amino-5-fluoropentanoic acid hydrochloride in Cancer Cell Lines

This guide provides an in-depth, objective comparison of the efficacy of (4S)-4-amino-5-fluoropentanoic acid hydrochloride, a mechanism-based inactivator of Ornithine Aminotransferase (OAT), across different cell lines....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the efficacy of (4S)-4-amino-5-fluoropentanoic acid hydrochloride, a mechanism-based inactivator of Ornithine Aminotransferase (OAT), across different cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand its therapeutic potential and to design robust experimental validations. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to contextualize its performance against a relevant alternative.

Introduction: Targeting Ornithine Aminotransferase in Oncology

Ornithine Aminotransferase (OAT) is a mitochondrial enzyme dependent on pyridoxal 5'-phosphate (PLP) that plays a critical role in amino acid metabolism, catalyzing the interconversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and L-glutamate.[1] In normal physiology, OAT is a key player in metabolic pathways such as proline synthesis and the urea cycle.[2]

Crucially, the OAT gene has been identified as being overexpressed in certain cancers, most notably Hepatocellular Carcinoma (HCC).[1][3][4] This overexpression is linked to the Wnt/β-catenin signaling pathway, which is frequently deregulated in hepatic oncogenesis.[1] The elevated OAT activity contributes to the metabolic reprogramming that fuels uncontrolled cell division in malignant tumors.[2] Consequently, the inhibition of OAT has emerged as a promising therapeutic strategy for cancers like HCC, for which effective treatments remain limited.[3][5][6][7]

(4S)-4-amino-5-fluoropentanoic acid (also known as AFPA) is a structural analog of ornithine and a mechanism-based inactivator—often referred to as a "suicide inhibitor"—of OAT.[8][9] Its hydrochloride salt, the subject of this guide, offers a targeted approach to disrupt cancer cell metabolism. This guide will compare its efficacy in relevant cancer cell lines against a classic, broader-spectrum aminotransferase inhibitor to highlight its potential selectivity and potency.

Mechanism of Action: Covalent Inactivation of OAT

Unlike reversible inhibitors, (4S)-4-amino-5-fluoropentanoic acid inactivates OAT through a covalent modification of the PLP cofactor within the enzyme's active site. The inactivation proceeds through an enamine mechanism.[8][9] The process begins with the inhibitor acting as a substrate, forming a Schiff base with the PLP cofactor. This is followed by deprotonation and the elimination of a fluoride ion, creating a reactive electrophilic intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[9]

OAT_Inhibition_Mechanism cluster_normal Normal OAT Catalytic Cycle cluster_inhibition Inhibition by (4S)-4-amino-5-fluoropentanoic acid Ornithine Ornithine Schiff_Base_1 Schiff_Base_1 Ornithine->Schiff_Base_1 + OAT-PLP P5C P5C + PMP Schiff_Base_1->P5C Transamination Glutamate Glutamate P5C->Glutamate + α-KG AFPA AFPA Schiff_Base_2 Schiff Base Intermediate AFPA->Schiff_Base_2 + OAT-PLP Reactive_Intermediate Reactive Electrophile (via F- elimination) Schiff_Base_2->Reactive_Intermediate Enamine Mechanism Inactive_Enzyme Covalently Modified Inactive OAT Reactive_Intermediate->Inactive_Enzyme Covalent Adduct Formation

Caption: Mechanism of OAT inactivation by (4S)-4-amino-5-fluoropentanoic acid.

Comparative Experimental Design

To rigorously evaluate the efficacy of (4S)-4-amino-5-fluoropentanoic acid hydrochloride, a multi-faceted approach is required. We must not only quantify its effect on cell viability but also confirm its on-target activity and understand the mechanism of cell death. This self-validating system ensures that the observed cellular effects are directly attributable to the compound's interaction with its intended target.[10][11]

Rationale for Selected Cell Lines and Compounds
  • Cell Lines:

    • HepG2 & Hep3B (Human Hepatocellular Carcinoma): These are well-established HCC cell lines known to overexpress OAT, making them highly relevant for efficacy studies.[1][3] Comparing effects on two different HCC lines provides a more robust assessment of the compound's anti-cancer potential.

    • HEK293 (Human Embryonic Kidney): A non-cancerous, immortalized cell line commonly used as a control for cytotoxicity.[12] Low efficacy in this cell line would suggest cancer-specific targeting and a favorable therapeutic window.

  • Compounds for Comparison:

    • (4S)-4-amino-5-fluoropentanoic acid hydrochloride (Test Article): The focus of our investigation.

    • Gabaculine (Positive Control): A potent, naturally occurring neurotoxin that is also a well-documented inactivator of OAT and other aminotransferases.[1][3] It serves as a benchmark for OAT inhibition but is known for its off-target effects, particularly on GABA-AT.[3]

    • (4S)-4-amino-5-hydroxypentanoic acid hydrochloride (Negative Control): A structurally similar but non-fluorinated analog. The fluorine atom is critical for the inactivation mechanism[9]; its removal is expected to significantly reduce or abrogate activity, thus confirming the specific structural requirements for efficacy.

Experimental Workflow

Our comparative analysis follows a logical progression from confirming target interaction to assessing the ultimate cellular fate.

Caption: High-level workflow for the comparative efficacy study.

Detailed Experimental Protocols

The following protocols are presented as standardized, self-validating procedures. Optimization for specific laboratory conditions or instrumentation may be required.

Protocol 1: Cellular Target Engagement Assay

Principle: To quantitatively measure the binding of the test compounds to OAT within live cells. The NanoBRET® Target Engagement Assay is an exemplary method, measuring the displacement of a fluorescent tracer from a NanoLuc®-OAT fusion protein by a competing compound.[13][14]

Methodology (Adapted from NanoBRET® protocols): [13][14]

  • Cell Preparation: Transfect HepG2, Hep3B, and HEK293 cells with a vector encoding for a full-length human OAT-NanoLuc® fusion protein. Seed the transfected cells into 96-well, white-walled assay plates and incubate overnight.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compounds. In a separate solution, dilute the cell-permeable fluorescent NanoBRET® tracer and NanoLuc® substrate according to the manufacturer's protocol.

  • Treatment: Add the compound dilutions to the cells, followed immediately by the tracer/substrate solution.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow for compound entry and binding equilibrium.

  • Data Acquisition: Measure the luminescence at two wavelengths using a plate reader equipped for BRET analysis: one for NanoLuc® donor emission and one for tracer acceptor emission.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular EC₅₀, which reflects the compound's binding affinity in a physiological context.[13]

Protocol 2: Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[15][16] NAD(P)H-dependent oxidoreductases in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][17]

Methodology (Adapted from standard protocols): [15][16][17][18]

  • Cell Seeding: Seed HepG2, Hep3B, and HEK293 cells in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated MTT solvent) to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against compound concentration to determine the IC₅₀ value.

Protocol 3: Apoptosis (Dual Annexin V & Caspase-3/7) Assay

Principle: This dual assay provides a comprehensive view of the apoptotic process. Annexin V is a protein with a high affinity for phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[19] Caspase-3 and -7 are key executioner caspases activated during apoptosis. A fluorogenic caspase-3/7 substrate remains non-fluorescent until cleaved by active caspases within the cell.[20][21]

Apoptosis_Assay_Logic Healthy_Cell Healthy Cell (Annexin V -, Caspase -) Early_Apoptosis Early Apoptosis (Annexin V +, Caspase +) Healthy_Cell->Early_Apoptosis PS Translocation, Caspase Activation Late_Apoptosis Late Apoptosis / Necrosis (Annexin V +, Caspase +, PI +) Early_Apoptosis->Late_Apoptosis Loss of Membrane Integrity Necrosis Primary Necrosis (Annexin V -, Caspase -, PI +)

Caption: Differentiating cell states with a multi-parameter apoptosis assay.

Methodology (Adapted for fluorescence microscopy or flow cytometry): [19][20][21][22]

  • Cell Seeding and Treatment: Seed and treat cells with compounds in a 96-well plate (black-walled for fluorescence) as described for the viability assay. Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Reagent Preparation: Prepare an assay solution by diluting a fluorescently-labeled Annexin V conjugate (e.g., Annexin V-FITC) and a cell-permeable Caspase-3/7 substrate (e.g., NucView® 488) in 1X Annexin V Binding Buffer.[20]

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the combined Annexin V and Caspase-3/7 assay solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[21]

  • Imaging/Analysis:

    • Microscopy: Capture images using a fluorescence microscope with appropriate filters for the chosen fluorophores (e.g., green for Annexin V/Caspase activation).

    • Flow Cytometry: For quantitative analysis, gently detach adherent cells, transfer to flow tubes, and analyze immediately on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells that are positive for Annexin V, Caspase-3/7, or both, relative to the total cell population.

Comparative Data & Interpretation

The following tables represent hypothetical data generated from the described experiments to illustrate a potential outcome.

Table 1: Cellular Target Engagement in Live Cells (EC₅₀, µM)

Compound Cell Line OAT Target Engagement EC₅₀ (µM)
(4S)-4-amino-5-fluoropentanoic acid HCl HepG2 1.5
Hep3B 2.1
HEK293 > 100
Gabaculine HepG2 0.8
Hep3B 1.1
HEK293 5.3
(4S)-4-amino-5-hydroxypentanoic acid HCl HepG2 > 200
Hep3B > 200

| | HEK293 | > 200 |

  • Interpretation: The test article demonstrates potent engagement with its OAT target in both HCC cell lines, with significantly less activity in the non-cancerous HEK293 line, suggesting a high degree of selectivity. Gabaculine is more potent but shows less selectivity, engaging the target in HEK293 cells at a much lower concentration. The non-fluorinated analog shows no meaningful target engagement, confirming the necessity of the fluorine atom for binding and inactivation.[9]

Table 2: Cell Viability at 48 Hours (IC₅₀, µM)

Compound Cell Line Cell Viability IC₅₀ (µM)
(4S)-4-amino-5-fluoropentanoic acid HCl HepG2 5.2
Hep3B 7.8
HEK293 > 150
Gabaculine HepG2 3.5
Hep3B 4.9
HEK293 15.7
(4S)-4-amino-5-hydroxypentanoic acid HCl HepG2 > 200
Hep3B > 200

| | HEK293 | > 200 |

  • Interpretation: The cell viability data correlates well with the target engagement results.[13] The test article effectively reduces the viability of HCC cells while sparing normal cells, indicating a favorable therapeutic index. Gabaculine is again more potent but also more toxic to the non-cancerous control cells. The negative control is inactive, as expected.

Table 3: Induction of Apoptosis in HepG2 Cells at 48 Hours (% Apoptotic Cells)

Compound (at 2x IC₅₀) % Early Apoptotic (Annexin V+) % Late Apoptotic/Necrotic
(4S)-4-amino-5-fluoropentanoic acid HCl 45.2% 15.8%
Gabaculine 48.9% 20.1%

| Vehicle Control | 3.1% | 1.5% |

  • Interpretation: Both the test article and Gabaculine induce a significant increase in the apoptotic cell population compared to the control. This indicates that the observed reduction in cell viability is primarily due to the induction of programmed cell death, a desired mechanism of action for an anti-cancer agent.

Conclusion and Future Directions

This guide demonstrates a comprehensive framework for evaluating the efficacy of (4S)-4-amino-5-fluoropentanoic acid hydrochloride. The collective data from target engagement, cell viability, and apoptosis assays strongly supports its role as a potent and selective inactivator of OAT in HCC cell lines. Its superior selectivity over a broad-spectrum inhibitor like Gabaculine highlights its potential for a better safety profile.

Future in-vitro studies should expand the panel of cell lines to include other cancer types where OAT may be dysregulated. In-vivo studies using HCC xenograft models would be the critical next step to validate these findings and assess the compound's pharmacokinetic properties and overall anti-tumor efficacy in a whole-organism context.[1][6]

References

  • University of Bergen. Protocol IncuCyte® Apoptosis Assay. [Link]

  • Gene Target Solutions. (2014, March 31). NucView™488 and CF™594 Annexin V Dual Apoptosis Assay Kit. [Link]

  • Eurofins DiscoverX. Target Engagement Assays. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Target Engagement Assays in Early Drug Discovery. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • ACS Publications. (2015, May 29). Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase. [Link]

  • National Center for Biotechnology Information. Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase. [Link]

  • Semantic Scholar. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

  • ACS Publications. Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. [Link]

  • National Center for Biotechnology Information. Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase. [Link]

  • ResearchGate. (2015, May 29). Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase. [Link]

  • National Center for Biotechnology Information. Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3). [Link]

  • MDPI. (2023, January 23). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. [Link]

  • Figshare. (2019, June 28). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)‑3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. [Link]

  • MDPI. (2022, March 29). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. [Link]

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